4-Bromo-2,6-dimethylphenyl isocyanate
Description
Properties
IUPAC Name |
5-bromo-2-isocyanato-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-6-3-8(10)4-7(2)9(6)11-5-12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBDVSJAHTYSBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=C=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403222 | |
| Record name | 4-Bromo-2,6-dimethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77159-76-3 | |
| Record name | 4-Bromo-2,6-dimethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-dimethylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2,6-dimethylphenyl isocyanate CAS 77159-76-3 properties
CAS: 77159-76-3 | Formula: C₉H₈BrNO | M.W.: 226.07 g/mol [1]
Executive Summary
4-Bromo-2,6-dimethylphenyl isocyanate is a specialized electrophilic building block used primarily in the synthesis of sterically congested urea and carbamate pharmacophores. Unlike simple aryl isocyanates, this compound features a 2,6-dimethyl substitution pattern that exerts significant steric pressure on the isocyanate group. In medicinal chemistry, this "ortho-effect" is exploited to restrict bond rotation in the final drug molecule, locking bioactive conformations (atropisomerism control) and improving metabolic stability by shielding the urea linkage from enzymatic hydrolysis.
Physicochemical Profile
| Property | Value | Context for Application |
| Appearance | White to beige crystalline solid | Solid form allows for easier weighing compared to liquid isocyanates, though it requires inert handling. |
| Melting Point | 62–64 °C | Low melting point requires careful temperature control during storage to prevent fusing/agglomeration. |
| Boiling Point | ~260 °C (Predicted) | High boiling point suggests low volatility, but lachrymatory potential remains. |
| Density | 1.38 g/cm³ (Predicted) | — |
| Solubility | DCM, THF, Toluene, DMF | Reacts violently with protic solvents (Water, Alcohols, Amines). |
| Reactivity | Moisture Sensitive | Hydrolyzes to the corresponding aniline (4-bromo-2,6-dimethylaniline) and CO₂. |
Structural & Mechanistic Analysis
The utility of this compound lies in its steric bulk . The methyl groups at the 2 and 6 positions create a "picket fence" around the electrophilic carbon of the isocyanate (-N=C=O).
-
Kinetic Consequence: Nucleophilic attack by amines is slower compared to unhindered phenyl isocyanates. This allows for higher selectivity in multifunctional substrates but may require forcing conditions (catalysts like DABCO or elevated temperatures).
-
Structural Consequence: Upon reaction, the resulting urea or carbamate adopts a twisted conformation to minimize A(1,3) strain. This is a critical design element in TRPV1 antagonists and Kinase Inhibitors , where the aryl ring is forced perpendicular to the urea plane.
Diagram 1: Sterically Hindered Urea Formation Mechanism
This diagram illustrates the nucleophilic attack trajectory, hindered by the ortho-methyl groups, requiring precise orbital alignment.
Caption: Mechanism of urea formation highlighting the kinetic barrier imposed by 2,6-dimethyl steric hindrance.
Applications in Drug Discovery[2][3][4]
A. TRPV1 Receptor Modulators
Patent literature identifies this isocyanate as a key intermediate in the synthesis of urea-based modulators for the Vanilloid Receptor 1 (TRPV1), a target for neuropathic pain. The 4-bromo handle allows for late-stage diversification via Suzuki-Miyaura coupling, enabling the construction of "Substituted Spiro Compounds" [1].
B. Peptidomimetics
In the construction of peptidomimetic libraries, this isocyanate serves as an N-capping reagent. The resulting urea linkage mimics the peptide bond but possesses superior proteolytic stability. The 2,6-dimethyl group specifically restricts the
Experimental Protocol: Synthesis of Hindered Ureas
Objective: Coupling this compound with a secondary amine (e.g., morpholine or a complex piperidine scaffold).
Safety Note: Perform all operations in a fume hood. Isocyanates are potent sensitizers and lachrymators.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine (1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
-
Catalyst: Triethylamine (Et₃N) or DABCO (0.1 equiv) - Required due to steric hindrance.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the amine (1.1 equiv) and Et₃N (1.2 equiv) in anhydrous DCM (0.1 M concentration).
-
Addition: Cool the solution to 0 °C. Add this compound (1.0 equiv) portion-wise as a solid. Note: Adding as a solid prevents the need to handle concentrated stock solutions of the lachrymator.
-
Reaction: Allow the mixture to warm to room temperature. Stir for 6–12 hours.
-
Checkpoint: Monitor via TLC (or LC-MS). If the reaction is sluggish due to the 2,6-dimethyl hindrance, heat to reflux (40 °C for DCM) or add 10 mol% DMAP.
-
-
Quench & Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: The urea product often precipitates upon adding Hexanes/Ether. Alternatively, purify via Flash Column Chromatography (SiO₂, Hexanes:EtOAc gradient).
Diagram 2: Synthetic Workflow
Caption: Step-by-step synthetic workflow for coupling hindered isocyanates with amines.
Handling & Safety (GHS)[1]
-
Signal Word: DANGER
-
Hazard Statements:
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or inhaled.
-
Lachrymator: Causes severe eye irritation and tearing.
-
-
Storage: Store at 2–8 °C under an inert atmosphere. The container must be strictly sealed to prevent moisture ingress, which converts the isocyanate to the insoluble urea derivative (via aniline formation).
References
-
Substituted spiro compounds and their use for producing pain-relief medicaments. Patent CA2608309A1. Google Patents. Link
-
Combinatorial libraries of peptidomimetic aminothioether acids. Patent WO1998046786A1. Google Patents. Link
-
This compound Product Page. Sigma-Aldrich. Link
-
Isocyanate-based multicomponent reactions. National Institutes of Health (PMC). Link
Sources
Physicochemical properties of 4-Bromo-2,6-dimethylphenyl isocyanate
This guide is structured as a technical whitepaper designed for application scientists and medicinal chemists. It prioritizes actionable data, mechanistic insight, and reproducible protocols over generic descriptions.
High-Purity Synthon for Sterically Modulated Urea & Carbamate Scaffolds
Executive Summary & Molecular Identity
4-Bromo-2,6-dimethylphenyl isocyanate is a specialized electrophile widely utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., p38 MAP kinase and VEGFR pathways). Its structural uniqueness lies in the 2,6-dimethyl "ortho-effect," which provides steric protection to the isocyanate group. This steric shielding modulates reactivity, enhancing metabolic stability in derived drugs while requiring specific process conditions during synthesis to ensure complete conversion.
Core Identity Data
| Parameter | Detail |
| IUPAC Name | 5-Bromo-2-isocyanato-1,3-dimethylbenzene |
| Common Name | This compound |
| CAS Number | 77159-76-3 (Note: distinct from the 2-methyl analog, CAS 1591-98-6) |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| SMILES | CC1=CC(=CC(=C1N=C=O)C)Br |
| Structural Motif | Halogenated Aryl Isocyanate with Ortho-Steric Hindrance |
Physicochemical Properties Profile
The following data aggregates experimental values and high-confidence predicted models essential for process design.
| Property | Value / Range | Context for Application |
| Physical State | White to off-white crystalline solid | Easy to weigh/handle compared to liquid isocyanates. |
| Melting Point | 47–51 °C | Low melting point requires cold storage to prevent fusing/agglomeration. |
| Boiling Point | ~255 °C (Predicted at 760 mmHg) | High boiling point allows for elevated reaction temperatures without reagent loss. |
| Density | ~1.44 g/cm³ | Denser than typical organic solvents (DCM, THF). |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Hydrolytically Unstable: Reacts with moisture; must use anhydrous solvents. |
| Vapor Pressure | Low (< 0.1 mmHg at 25°C) | Reduced inhalation risk compared to lower MW isocyanates, but still a lachrymator. |
Reactivity Mechanics: The "Steric Shield" Effect
Unlike unhindered phenyl isocyanates, the 2,6-dimethyl substitution pattern creates a kinetic barrier around the electrophilic carbon of the isocyanate group (-N=C=O).
Mechanism of Action[1][3][4][5][6][7][8]
-
Nucleophilic Attack Blockade: The methyl groups at positions 2 and 6 create a "picket fence" (steric bulk) that retards the approach of bulky nucleophiles.
-
Selectivity Enhancement: This reduced reaction rate allows for higher selectivity in multi-functional substrates, preventing "runaway" polymerization or non-specific acylation often seen with highly reactive isocyanates.
-
Hydrolytic Resilience: While still moisture-sensitive, the steric bulk slows the rate of hydrolysis to the aniline, providing a wider handling window in open-air transfers.
Diagram 1: Steric-Electronic Reaction Pathway
The following logic flow illustrates how the 2,6-dimethyl substitution dictates the reaction pathway, favoring controlled urea formation over rapid hydrolysis.
Caption: Kinetic modulation by ortho-methyl groups favors controlled amine addition (Pathway B) over hydrolysis (Pathway A).
Experimental Protocol: Synthesis of Diaryl Ureas
This protocol is optimized for synthesizing urea-based kinase inhibitor scaffolds (e.g., Sorafenib analogs) where this specific isocyanate is coupled with a heterocyclic amine.
Objective: Coupling this compound with a primary amine (R-NH₂) to form a urea linkage.
Materials & Reagents[1][4][5][6][9][10][11]
-
Electrophile: this compound (1.0 equiv).
-
Nucleophile: Target Amine (1.0 - 1.1 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Note: DCM is preferred for ease of workup if the product precipitates.
-
Catalyst (Optional): Pyridine or Triethylamine (only if using an amine salt).
Step-by-Step Methodology
-
System Prep: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (N₂) or Argon.
-
Solvation: Dissolve the Target Amine in anhydrous DCM (0.1 M concentration).
-
Critical Control: If the amine is insoluble in DCM, switch to anhydrous THF or DMF.
-
-
Addition: Dissolve the Isocyanate in a minimal amount of DCM. Add this solution dropwise to the stirring amine solution at Room Temperature (25°C) .
-
Why: Unlike unhindered isocyanates which require 0°C, the steric hindrance here allows (and often requires) room temperature or mild heating (40°C) to drive the reaction to completion.
-
-
Reaction Monitoring: Stir for 4–12 hours. Monitor via TLC or LC-MS.
-
Endpoint: Disappearance of the amine peak and formation of the Urea mass (M+H).
-
-
Quench & Isolation:
-
Scenario A (Precipitate): If a white solid forms, filter under vacuum and wash with cold DCM. This is often the pure urea.
-
Scenario B (Solution): If soluble, evaporate solvent, re-dissolve in EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄.
-
Diagram 2: Synthesis Workflow & Decision Tree
Caption: Decision tree for the synthesis and isolation of urea derivatives from hindered isocyanates.
Pharmaceutical Applications & Significance
The 4-bromo-2,6-dimethylphenyl moiety is a "privileged structure" in medicinal chemistry.
-
Metabolic Stability: The methyl groups block cytochrome P450 enzymes from oxidizing the aromatic ring positions ortho to the urea linkage, extending the half-life (
) of the drug. -
Halogen Bonding: The para-Bromine atom serves as a handle for further functionalization (via Suzuki/Buchwald couplings) or acts as a halogen bond donor in the protein binding pocket, enhancing potency.
-
Lipophilicity Tuning: The combination of the bromine and methyl groups increases
, improving membrane permeability for intracellular targets like kinases.
Safety & Handling (SDS Summary)
-
Hazards: Acute toxicity (Oral/Inhalation), Skin/Eye Irritant, Respiratory Sensitizer.[2]
-
Specific Warning: Lachrymator. This compound causes severe eye irritation and tearing. Handle strictly in a fume hood.
-
Storage: Store at 2–8°C under inert gas. Moisture sensitive—degrades to the corresponding aniline and releases CO₂ (pressure buildup risk in sealed vials).
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link]
-
Asian Journal of Chemistry. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates (Sorafenib Analogues). Vol. 23, No. 4 (2011).[3][4] [Link]
Sources
4-Bromo-2,6-dimethylphenyl isocyanate molecular structure and weight
CAS: 77159-76-3 | Formula: C₉H₈BrNO | M.W.: 226.07 g/mol [1][2][3][4]
Part 1: Executive Summary & Structural Analysis
4-Bromo-2,6-dimethylphenyl isocyanate is a specialized electrophilic building block used extensively in the synthesis of sterically congested urea and carbamate derivatives. In medicinal chemistry, this scaffold is valued for its unique combination of steric hindrance (provided by the ortho-methyl groups) and electronic functionalization potential (via the para-bromo handle).
The 2,6-dimethyl substitution pattern is not merely structural; it serves a critical functional role by restricting the conformational freedom of downstream adducts (atropisomerism potential) and shielding the resulting urea/carbamate linkage from rapid enzymatic hydrolysis.
Molecular Characterization Data
| Property | Value | Technical Note |
| Molecular Weight | 226.07 g/mol | Monoisotopic Mass: 224.98 |
| Physical State | Solid / Low-melting solid | MP: 62–64 °C (Lit.)[2][4] |
| Boiling Point | ~280 °C (Predicted) | Decomposes at high temp |
| Density | 1.39 g/cm³ | High density due to Br atom |
| Reactivity | Moisture Sensitive | Hydrolyzes to aniline + CO₂ |
| Storage | 2–8 °C, Inert Atm. | Store under Argon/Nitrogen |
Structural Visualization
The following diagram illustrates the connectivity and the steric environment of the isocyanate group.
Figure 1: Connectivity of this compound. Note the steric shielding of the Nitrogen atom by the flanking methyl groups.
Part 2: Synthesis & Reactivity Profile
2.1 Synthesis Logic
While many isocyanates are commercially available, high-purity synthesis in the lab is often required to avoid urea impurities formed by moisture contamination. The most reliable route for this sterically hindered aniline involves Triphosgene (bis(trichloromethyl) carbonate), which acts as a solid, safer source of phosgene.
Mechanism:
-
Nucleophilic Attack: The 4-bromo-2,6-dimethylaniline attacks the carbonyl of triphosgene.
-
Elimination: Loss of HCl generates the carbamoyl chloride intermediate.
-
Dehydrohalogenation: Heating or base promotes the loss of HCl to form the isocyanate.
2.2 Experimental Protocol: Synthesis from Aniline
Note: This procedure assumes the use of a Schlenk line and strict anhydrous conditions.
Reagents:
-
4-Bromo-2,6-dimethylaniline (1.0 eq)
-
Triphosgene (0.35 eq)
-
Triethylamine (Et₃N) (Catalytic or stoichiometric depending on method)
-
Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Purge with Argon.
-
Dissolution: Dissolve Triphosgene (0.35 eq) in anhydrous DCM at 0°C.
-
Addition: Dissolve the aniline (1.0 eq) in DCM. Add this solution dropwise to the triphosgene solution over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature. A precipitate (amine-HCl salt) may form if no base is used initially. Heat to reflux for 2–3 hours. The solution should become clear as the isocyanate forms and HCl is evolved (scrub HCl gas into NaOH solution).
-
Workup: Remove solvent under reduced pressure.
-
Purification: Vacuum distillation or sublimation is recommended due to the solid nature of the product (MP 62-64°C). Recrystallization from dry hexane is an alternative.
2.3 Reactivity Flowchart
The following diagram details the divergent synthesis pathways available from this core scaffold.
Figure 2: Divergent reactivity pathways. Note that reaction with alcohols is significantly slower than with unhindered isocyanates due to the 2,6-dimethyl effect.
Part 3: Applications in Drug Discovery
The 4-Bromo-2,6-dimethylphenyl moiety is not a passive linker; it is a "privileged" structural element designed to solve specific medicinal chemistry problems.
1. Conformational Restriction (The "Ortho Effect")
In drug design, flexible molecules often suffer from high entropic penalties upon binding to a target. The 2,6-dimethyl groups force the phenyl ring to twist out of plane relative to the urea/carbamate linkage. This pre-organizes the molecule into a specific conformation, potentially increasing binding affinity to receptors (e.g., kinases or GPCRs) by reducing the entropic cost of binding.
2. Metabolic Stability
A common metabolic soft spot in urea drugs is hydrolysis by amidases. The steric bulk of the methyl groups protects the carbonyl carbon from enzymatic nucleophilic attack. Furthermore, the para-bromo group blocks metabolic oxidation (CYP450 hydroxylation) at the typically vulnerable para-position.
3. The Bromine Handle (Halogen Bonding)
The bromine atom at the 4-position serves two purposes:
-
Synthetic Utility: It allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to create biaryl systems.
-
Molecular Interaction: Bromine is an excellent halogen bond donor. In a binding pocket, the "sigma hole" (positive electrostatic potential patch) on the bromine can interact with backbone carbonyl oxygens or other nucleophilic residues, enhancing potency.
Part 4: Safety & Handling Protocols
Hazard Classification (GHS):
Self-Validating Handling Protocol:
-
Visual Check: The compound should be white to off-white. Yellowing indicates oxidation or hydrolysis.
-
Solubility Test: Dissolve a small amount in dry DCM. Turbidity suggests the presence of the symmetrical urea (impurity formed by moisture), indicating the batch is compromised.
-
Quenching: Never dispose of active isocyanate directly. Quench excess reagent with a solution of methanol and concentrated aqueous ammonia (1:1) to convert it to the benign methyl carbamate or urea derivative before disposal.
References
-
Sigma-Aldrich. this compound Product Specification & SDS. Link
-
PubChem. Compound Summary: this compound (CID 4430747).[3][8] National Library of Medicine. Link
-
ChemicalBook. this compound Properties and Synthesis. Link
-
Thermo Fisher Scientific. Safety Data Sheet: this compound. Link
- Ozaki, S.Recent Advances in Isocyanate Chemistry. Chemical Reviews, 1972.
Sources
- 1. This compound [stenutz.eu]
- 2. This compound CAS#: 77159-76-3 [amp.chemicalbook.com]
- 3. labsolu.ca [labsolu.ca]
- 4. This compound 98 77159-76-3 [sigmaaldrich.com]
- 5. chemicals.basf.com [chemicals.basf.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C9H8BrNO | CID 4430747 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis Pathway for 4-Bromo-2,6-dimethylphenyl isocyanate
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary & Strategic Importance
4-Bromo-2,6-dimethylphenyl isocyanate (CAS: 77159-76-3) is a high-value electrophilic building block utilized primarily in the synthesis of urea- and carbamate-based pharmacophores. Its structural uniqueness lies in the 2,6-dimethyl substitution pattern , which serves two critical functions in drug design:
-
Conformational Control: The ortho-methyl groups restrict rotation around the N-Aryl bond, often locking the molecule into a bioactive conformation or inducing atropisomerism, a strategy increasingly used to improve selectivity in kinase inhibitors.
-
Steric Protection: The steric bulk protects the isocyanate moiety from rapid hydrolytic degradation compared to unhindered phenyl isocyanates, while still allowing reaction with nucleophiles under controlled conditions.
This guide details a robust, two-step synthesis starting from commercially available 2,6-xylidine. We prioritize the Triphosgene route over traditional phosgene gas for laboratory-scale safety and stoichiometry control.
Retrosynthetic Analysis
The synthesis is dissected into two logical chemical transformations. The strategy relies on the high regioselectivity of electrophilic aromatic substitution on the 2,6-blocked aniline core.
Figure 1: Retrosynthetic disconnection showing the linear two-step pathway.
Step 1: Regioselective Bromination
Objective: Synthesize 4-Bromo-2,6-dimethylaniline from 2,6-dimethylaniline.
Mechanistic Insight
The amino group (-NH₂) is a strong activator and directs electrophilic substitution to the ortho and para positions. In 2,6-dimethylaniline, both ortho positions are sterically blocked by methyl groups. Consequently, bromination occurs exclusively at the para position (C4), resulting in high yield and purity without the need for complex isomer separation.
Experimental Protocol
Scale: 50 mmol basis
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |
| 2,6-Dimethylaniline | 121.18 | 1.0 | 6.06 g (6.15 mL) | Substrate |
| Bromine (Br₂) | 159.81 | 1.05 | 8.39 g (2.7 mL) | Electrophile |
| Glacial Acetic Acid | 60.05 | Solvent | 60 mL | Solvent/Proton source |
| Sodium Acetate (aq) | - | Quench | Excess | Neutralization |
Procedure:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Place in an ice-water bath (0–5 °C).
-
Dissolution: Dissolve 2,6-dimethylaniline (6.06 g) in glacial acetic acid (40 mL).
-
Addition: Prepare a solution of Bromine (2.7 mL) in glacial acetic acid (20 mL). Add this solution dropwise to the aniline mixture over 30–45 minutes.
-
Critical Control: Maintain internal temperature < 10 °C to prevent oxidation of the amine or poly-bromination side reactions.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The solution will typically turn a dark orange/red, then lighten as Br₂ is consumed.
-
Workup: Pour the reaction mixture into 200 mL of ice-cold water. A white to off-white precipitate of the hydrobromide salt may form.
-
Neutralization: Slowly add saturated aqueous sodium acetate or sodium bicarbonate solution until pH ~8. The free base 4-bromo-2,6-dimethylaniline will precipitate as a solid.
-
Purification: Filter the solid, wash copiously with cold water, and dry under vacuum.
-
Yield Expectation: 85–92%.
-
Characterization: MP 50–52 °C.
-
Step 2: Isocyanate Formation (Triphosgene Route)
Objective: Convert 4-Bromo-2,6-dimethylaniline to the target isocyanate.
Why Triphosgene?
While industrial processes use phosgene gas, Triphosgene (Bis(trichloromethyl) carbonate) is the superior choice for research laboratories. It is a crystalline solid that is safer to weigh and handle, decomposing in situ to generate phosgene equivalents (1 mol Triphosgene ≈ 3 mol Phosgene) only upon nucleophilic attack or heating.
Reaction Mechanism & Logic
The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the carbonyl of phosgene (generated from triphosgene), forming a carbamoyl chloride intermediate. Subsequent elimination of HCl (facilitated by base) yields the isocyanate.
Key Challenge: Symmetrical Urea Formation. If the aniline is in excess relative to phosgene, the product isocyanate can react with unreacted aniline to form a stable, unwanted urea (Ar-NH-CO-NH-Ar). Solution: Use Inverse Addition . Add the aniline slowly to a solution of excess Triphosgene to ensure the amine is always the limiting reagent locally.
Figure 2: Mechanistic flow from solid triphosgene to the final isocyanate.[3]
Experimental Protocol
Scale: 10 mmol basis
| Reagent | MW | Equiv.[2] | Amount | Role |
| 4-Bromo-2,6-dimethylaniline | 200.08 | 1.0 | 2.00 g | Substrate |
| Triphosgene | 296.75 | 0.4* | 1.19 g | Phosgene Source |
| Triethylamine (Et₃N) | 101.19 | 2.2 | 2.22 g (3.1 mL) | HCl Scavenger |
| Dichloromethane (DCM) | - | Solvent | 40 mL | Anhydrous Solvent |
*Note: 0.4 eq of Triphosgene provides 1.2 eq of Phosgene equivalents.
Procedure:
-
Safety Prep: Perform ONLY in a well-ventilated fume hood. Prepare a quench solution (10% aqueous ammonia or NaOH) to neutralize any escaping phosgene vapors.
-
Triphosgene Solution: In a dry 100 mL round-bottom flask under Argon/Nitrogen, dissolve Triphosgene (1.19 g) in anhydrous DCM (15 mL). Cool to 0 °C.
-
Aniline Preparation: Dissolve the aniline (2.00 g) and Triethylamine (3.1 mL) in anhydrous DCM (25 mL) in a separate vessel.
-
Inverse Addition: Transfer the Aniline/Et₃N solution to an addition funnel. Add this solution dropwise to the stirred Triphosgene solution at 0 °C over 30–60 minutes.
-
Observation: A white precipitate (Et₃N·HCl) will form immediately.
-
-
Reflux: After addition, allow to warm to room temperature, then heat to gentle reflux (approx. 40 °C) for 2–3 hours to drive the elimination of HCl and complete conversion.
-
Workup:
-
Cool to room temperature.
-
Filter off the solid ammonium salts under an inert atmosphere if possible (or rapid filtration in air).
-
Evaporate the solvent on a rotary evaporator. Do not overheat (>50 °C) to avoid polymerization.
-
-
Purification: The crude oil is typically pure enough (>95%) for subsequent steps. If purification is required, vacuum distillation or recrystallization from dry hexane is preferred. Do NOT use silica chromatography (isocyanates degrade on silica).
Analytical Characterization
Confirm identity using the following spectroscopic markers:
-
FT-IR (Neat/ATR): Look for the strong, sharp, characteristic Isocyanate stretch at 2250–2270 cm⁻¹ . Absence of N-H stretches (3300–3500 cm⁻¹) confirms full conversion.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20 (s, 2H): Aromatic protons (C3, C5).
-
δ 2.30 (s, 6H): Methyl protons (C2, C6).
-
Note: The symmetry of the molecule results in simplified spectra.
-
-
Physical State: White to pale yellow crystalline solid (MP: 62–64 °C) or oil that solidifies upon cooling.
Safety & Handling (Crucial)
-
Respiratory Hazard: Isocyanates are potent respiratory sensitizers. Inhalation can cause asthma-like symptoms. Always work in a fume hood.
-
Moisture Sensitivity: Isocyanates react with water to form amines and CO₂, which can repressurize sealed vessels. Store under inert gas (Argon) at 2–8 °C.
-
Triphosgene: Treat as solid phosgene. If spilled, cover with a mixture of sodium bicarbonate and water to neutralize.
References
-
Regioselective Bromination: Chem. Ber.1901 , 34, 2242.[4] (Foundational work on xylidine halogenation).
-
Triphosgene Protocol: Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis1996 , 1996(05), 553-576.
-
Isocyanate Synthesis (Org. Synth.): "Preparation of Isocyanates Using Triphosgene."[3] Organic Syntheses2024 , 101, 274-291.
-
Properties & Safety: Sigma-Aldrich Product Sheet for this compound.
Sources
Technical Guide: Precursor Sourcing and Synthesis of 4-Bromo-2,6-dimethylphenyl Isocyanate
Executive Summary
The synthesis of 4-Bromo-2,6-dimethylphenyl isocyanate requires a rigorous control strategy centered on its primary precursor: 4-Bromo-2,6-dimethylaniline (also known as 4-Bromo-2,6-xylidine). Due to the high reactivity of isocyanates toward nucleophiles (moisture, alcohols, amines), the purity of the starting aniline is the single most critical variable determining yield and stability.
This guide details the technical specifications for sourcing the starting material, a self-validating protocol for synthesizing it if commercial stock is degraded, and the subsequent conversion to the isocyanate using a triphosgene-mediated pathway suitable for high-value research applications.
Part 1: The Primary Starting Material (4-Bromo-2,6-dimethylaniline)[1][2][3][4][5]
Structural Logic and Regioselectivity
The target isocyanate retains the carbon skeleton of 4-Bromo-2,6-dimethylaniline (CAS 24596-19-8) . The synthesis of this precursor from commodity chemicals (2,6-Dimethylaniline) is highly favorable due to steric thermodynamics.
-
Steric Hindrance: The methyl groups at the 2 and 6 positions create a "protective pocket" around the amine and the ortho-carbons.
-
Regiocontrol: When brominating 2,6-dimethylaniline, the bulky methyl groups physically block the ortho positions. Consequently, electrophilic aromatic substitution is directed almost exclusively to the para position (position 4).
-
Result: This natural directing effect minimizes the need for complex isomer separation, ensuring high purity (>98%) of the starting material.
Commercial Sourcing vs. In-House Synthesis
While 4-Bromo-2,6-dimethylaniline is commercially available, it is prone to oxidation (turning from off-white to dark brown/purple) upon long-term storage.
-
Recommendation: If commercial stock is dark or melts below 48°C, recrystallize from ethanol/water or synthesize fresh to prevent oxidative impurities from poisoning the isocyanate catalyst.
Physical Properties Table
| Property | Value | Notes |
| CAS Number | 24596-19-8 | Precursor Amine |
| Appearance | Off-white to brown crystals | Darkens on light/air exposure |
| Melting Point | 48–51 °C | Sharp MP indicates high purity |
| Boiling Point | ~258 °C (760 mmHg) | High thermal stability |
| Solubility | DCM, Toluene, Ethyl Acetate | Insoluble in water |
Part 2: Synthesis Workflows & Protocols
Workflow Diagram
The following diagram illustrates the critical path from the commodity chemical (2,6-Xylidine) to the target Isocyanate, highlighting the intermediate purification step.
Figure 1: Synthetic pathway emphasizing the isolation of the 4-Bromo-2,6-dimethylaniline intermediate.
Protocol A: Synthesis of Precursor (If Commercial Stock Unavailable)
Rationale: Bromination in acetic acid utilizes the solvent's polarity to stabilize the transition state while moderating the reactivity of bromine.
-
Setup: Charge a 500 mL 3-neck flask with 2,6-dimethylaniline (12.1 g, 100 mmol) and glacial acetic acid (50 mL) . Cool to 0–5 °C.
-
Addition: Add Bromine (16.0 g, 100 mmol) dropwise over 30 minutes. The solution will turn orange/red.
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Quench: Pour mixture into 200 mL ice water containing sodium bisulfite (NaHSO₃) to quench excess bromine.
-
Isolation: Basify with NaOH (aq) until pH > 10. The solid product precipitates.[1] Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Target Yield: 85–90%
-
QC Check: Melting point must be >48°C.
-
Protocol B: Conversion to Isocyanate (Triphosgene Method)
Rationale: Triphosgene is a solid, safer alternative to gaseous phosgene. The reaction generates phosgene in situ. We use the "Inverse Addition" technique (adding amine to triphosgene) to prevent the formation of the symmetrical urea byproduct.
-
Safety Prep: Work in a well-ventilated fume hood. Prepare a scrubber solution (20% NaOH) for the exhaust gas to neutralize escaping phosgene.
-
Dissolution: In a dry 250 mL round-bottom flask under Nitrogen, dissolve Triphosgene (10.0 g, 33.7 mmol, 0.34 eq) in dry Dichloromethane (DCM, 100 mL) .
-
Addition: Dissolve 4-Bromo-2,6-dimethylaniline (20.0 g, 100 mmol) and Triethylamine (20.2 g, 200 mmol) in dry DCM (50 mL). Add this solution slowly dropwise to the Triphosgene solution at 0 °C over 1 hour.
-
Mechanistic Note: Slow addition ensures phosgene is always in excess relative to the amine, favoring isocyanate formation over urea dimerization.
-
-
Reflux: Once addition is complete, allow to warm to RT, then reflux for 3 hours. The solution should become clear as the amine hydrochloride salt converts or dissolves.
-
Workup: Remove solvent under reduced pressure. The residue contains the isocyanate and triethylamine hydrochloride salts.
-
Extraction: Extract the residue with hot hexane (the isocyanate dissolves; the salt does not). Filter under inert atmosphere.
-
Final Purification: Vacuum distillation is required for drug-grade purity.
-
Characterization: IR Spectrum should show a strong, sharp peak at ~2270 cm⁻¹ (Isocyanate -N=C=O stretch).
-
Part 3: Mechanism of Action (Isocyanate Formation)[7]
The conversion relies on the decomposition of triphosgene into phosgene, followed by nucleophilic attack by the amine.
Figure 2: Reaction mechanism showing the in-situ generation of phosgene and subsequent elimination of HCl.
Part 4: Safety & Handling (E-E-A-T)[8]
Toxicity Profile
-
Isocyanates: Potent respiratory sensitizers.[2] Inhalation can cause severe asthma-like reactions. Long-term exposure may lead to permanent lung damage. Zero-tolerance for inhalation.
-
Triphosgene: While solid, it decomposes to phosgene (a chemical warfare agent) upon heating or contact with nucleophiles. Treat with the same respect as gas cylinders of phosgene.
Decontamination Protocol (Self-Validating)
Never rely on water alone to clean glassware used for isocyanates or triphosgene.
-
Decon Solution: Prepare a mixture of 50% Ethanol, 40% Water, and 10% Concentrated Ammonia .
-
Procedure: Soak all glassware in this solution for 24 hours. The ammonia reacts rapidly to form harmless ureas.
-
Verification: The disappearance of the acrid smell of isocyanates indicates neutralization (though smell is a poor safety indicator; rely on time and stoichiometry).
References
-
Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isocyanates using Triphosgene. Retrieved January 28, 2026, from [Link]
-
Inno Pharmchem. (n.d.). 4-Bromo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis. Retrieved January 28, 2026, from [Link]
Sources
Technical Guide: Structural Elucidation and Synthesis of Brominated Dimethylphenyl Isocyanates
Executive Summary
The chemical formula
This guide provides the definitive IUPAC nomenclature for the most chemically relevant isomer, a validated synthesis protocol using triphosgene (a safer phosgene surrogate), and essential safety workflows for handling aryl isocyanates.
Part 1: Structural Elucidation & IUPAC Nomenclature
The molecular formula
Nomenclature Rules (IUPAC P-66.5.1)
According to IUPAC recommendations, isocyanates are named using the functional class nomenclature. The isocyanate group (
-
Parent Structure: Phenyl isocyanate (or benzeneisocyanate).
-
Numbering Priority: The carbon atom attached to the isocyanate group is designated position 1 .
-
Substituent Ranking: Substituents are numbered to give the lowest possible locants. Alphabetical order determines priority when locants are equivalent.
The Primary Isomer: 4-Bromo-2,6-dimethylphenyl isocyanate
For the most common isomer used in medicinal chemistry (derived from 4-bromo-2,6-xylidine):
Preferred IUPAC Name (PIN):
This compound
Systematic Name:
4-Bromo-1-isocyanato-2,6-dimethylbenzene
Nomenclature Logic Visualization
Figure 1: Decision logic for IUPAC nomenclature of aryl isocyanates.
Part 2: Validated Synthesis Protocol
Objective: Synthesis of this compound from 4-bromo-2,6-dimethylaniline using Triphosgene.
Rationale: While phosgene gas is the traditional reagent, it poses extreme inhalation hazards. Triphosgene (bis(trichloromethyl) carbonate) is a crystalline solid that decomposes in situ to generate phosgene equivalents, offering a safer, stoichiometric alternative for bench-scale synthesis.
Reaction Scheme
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 4-Bromo-2,6-dimethylaniline | 200.08 | 1.0 | Limiting Reagent |
| Triphosgene | 296.75 | 0.4 | Carbonyl Source (Generates 1.2 eq Phosgene) |
| Triethylamine (Et | 101.19 | 2.2 | HCl Scavenger / Catalyst |
| Dichloromethane (DCM) | - | Solvent | Anhydrous (0.2 M conc.) |
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (
or Ar).-
Critical: Connect the exhaust to a caustic scrubber (20% NaOH) to neutralize any escaping phosgene traces.
-
-
Solubilization: Dissolve Triphosgene (0.4 eq) in anhydrous DCM under inert atmosphere. Cool to 0°C using an ice bath.
-
Addition: Dissolve the aniline (1.0 eq) and triethylamine (2.2 eq) in DCM. Add this solution dropwise to the triphosgene mixture over 30 minutes.
-
Observation: A white precipitate (Et
N HCl) will form immediately.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Optional: If conversion is incomplete (check by TLC/LCMS), heat to mild reflux (40°C) for 2 hours.
-
Note: Isocyanates are unstable on LCMS (often appearing as urea adducts with methanol/water). Monitor the disappearance of the aniline peak.
-
-
Workup (Filtration): Filter the reaction mixture through a sintered glass funnel under
to remove the ammonium salt precipitate. -
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil is typically sufficiently pure (>90%).[4] If necessary, purify via Kugelrohr distillation under high vacuum. Do not use silica column chromatography unless the silica is neutralized, as isocyanates degrade on acidic silica.
-
Part 3: Applications in Drug Discovery
The isocyanate moiety is a "privileged" electrophile. In the context of
Reaction Workflow
Figure 2: Synthetic divergence of aryl isocyanates in medicinal chemistry.
Key Mechanistic Insight
The 2,6-dimethyl substitution creates an "orthogonal twist" in the biphenyl-like systems often created in kinase inhibitors (e.g., Sorafenib analogs). This forces the urea linkage out of planarity, potentially improving selectivity for specific ATP-binding pockets.
Part 4: Safety & Handling (E-E-A-T)
Warning: Isocyanates are potent respiratory sensitizers.[5]
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
Decontamination: Have a "quench solution" ready (50% water, 40% ethanol, 10% concentrated ammonia). All glassware contacting the isocyanate should be soaked in this solution for 24 hours before washing.
-
Personal Protective Equipment (PPE): Double nitrile gloves are mandatory. Isocyanates can permeate standard latex.
References
-
IUPAC Nomenclature: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.
-
Synthesis Protocol: Nowick, J. S., et al. "Synthesis of Amino Acid Ester Isocyanates." Organic Syntheses, Vol. 78, 2002, p. 220.[4] (Validated Triphosgene Methodology). [4]
-
Safety Data: National Institute for Occupational Safety and Health (NIOSH). "Isocyanates."[1][2][4][5][6][7][8][9][10] Centers for Disease Control and Prevention.
-
Reaction Mechanism: Eckert, H., & Forster, B. "Triphosgene, a Crystalline Phosgene Substitute." Angewandte Chemie International Edition in English, 26(9), 894-895.
Sources
- 1. creod.on.ca [creod.on.ca]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Exposure to isocyanates and organic solvents, and pulmonary-function changes in workers in a polyurethane molding process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Characterization Guide: 4-Bromo-2,6-dimethylphenyl isocyanate
Part 1: Executive Summary & Chemical Identity
4-Bromo-2,6-dimethylphenyl isocyanate is a specialized electrophilic building block used primarily in the synthesis of sterically hindered ureas and carbamates. Its structural uniqueness lies in the 2,6-dimethyl substitution pattern, which provides significant steric protection to the isocyanate group, modulating its reactivity compared to non-substituted phenyl isocyanates. This guide provides a comprehensive spectral analysis to aid in the identification, quality control, and reaction monitoring of this compound.
Chemical Profile
| Property | Detail |
| IUPAC Name | 4-Bromo-1-isocyanato-2,6-dimethylbenzene |
| Common Name | 4-Bromo-2,6-xylyl isocyanate |
| CAS Number | 77159-76-3 |
| Molecular Formula | C |
| Molecular Weight | 226.07 g/mol |
| Physical State | White to off-white low-melting solid or liquid (mp: 62-64 °C) |
| Reactivity Class | Moisture-sensitive electrophile (forms 1,3-bis(4-bromo-2,6-dimethylphenyl)urea upon hydrolysis) |
Part 2: Synthesis & Structural Logic[3]
To understand the spectral impurities often found in this material, one must understand its genesis. The compound is typically synthesized via the phosgenation of 4-bromo-2,6-dimethylaniline.
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic pathway and potential degradation route. The urea impurity is the most common spectral artifact observed in stored samples.
Part 3: Spectral Analysis (NMR, IR, MS)[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy[3][6]
The symmetry of the 4-Bromo-2,6-dimethylphenyl system simplifies the NMR spectrum significantly. The molecule possesses a
H NMR (Proton NMR)
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.20 – 7.28 | Singlet (s) | 2H | Ar-H (C3, C5) | The two aromatic protons are chemically equivalent due to symmetry. They appear downfield due to the deshielding effect of the Bromine atom and the aromatic ring current. |
| 2.25 – 2.32 | Singlet (s) | 6H | Ar-CH | The two methyl groups are equivalent. The shift is characteristic of aryl-methyl groups ortho to a nitrogen substituent. |
Critical Analysis:
-
Absence of Coupling: Unlike 2,6-dimethylphenyl isocyanate (which shows a multiplet for the aromatic protons), the substitution of the para-hydrogen with bromine eliminates ortho-coupling, collapsing the aromatic signal into a clean singlet.
-
Impurity Flag: A broad singlet around 5.0–8.0 ppm (variable) often indicates the presence of urea protons (N-H), signaling moisture contamination.
C NMR (Carbon NMR)
Solvent: CDCl
| Shift ( | Type | Assignment | Notes |
| 125.0 – 130.0 | Quaternary | N=C=O | The isocyanate carbon is often weak and broad due to quadrupolar relaxation of the Nitrogen. |
| 138.5 | Quaternary | C -N (C1) | Ipso carbon attached to the isocyanate. |
| 136.0 | Quaternary | C -CH | Ortho carbons bearing methyl groups. |
| 131.5 | CH | C -H (C3, C5) | Meta carbons (relative to NCO). |
| 118.0 | Quaternary | C -Br (C4) | Para carbon bearing bromine. Upfield shift due to heavy atom effect (spin-orbit coupling). |
| 18.5 | CH | C H | Methyl carbons.[2] |
Infrared Spectroscopy (FT-IR)
IR is the most rapid diagnostic tool for this compound. The isocyanate stretch is unmistakable and serves as the primary quality control checkpoint.
| Wavenumber (cm | Intensity | Vibrational Mode | Diagnostic Value |
| 2250 – 2280 | Very Strong | -N=C=O asymmetric stretch | Primary ID. This peak must be prominent. Loss of intensity here correlates with hydrolysis. |
| 2920 – 2980 | Medium | C-H stretch (Aliphatic) | Corresponds to the methyl groups. |
| 1460 – 1590 | Medium | C=C Aromatic stretch | Skeletal vibrations of the benzene ring.[2] |
| 1050 – 1080 | Medium | C-Br stretch | Aryl bromide fingerprint. |
| 850 – 860 | Strong | C-H out-of-plane bend | Characteristic of 1,2,3,5-tetrasubstituted benzene (isolated H). |
QC Checkpoint: If a broad band appears at 3300–3400 cm
Mass Spectrometry (MS)
The mass spectrum is dominated by the isotopic signature of Bromine (
Key Ions (EI, 70 eV)
| m/z | Relative Abundance | Ion Identity | Interpretation |
| 225 | ~100% | [M] | Molecular ion. |
| 227 | ~98% | [M] | Molecular ion isotope. The 1:1 doublet is diagnostic for mono-brominated compounds. |
| 182 / 184 | High | [M - NCO] | Loss of the isocyanate group (43 amu). |
| 146 | High | [M - Br] | Loss of the bromine atom. |
| 103 | Medium | [C | Xylyl cation (rearrangement product). |
Fragmentation Pathway (DOT Visualization)
Figure 2: Proposed fragmentation pattern under Electron Impact (EI) ionization.
Part 4: Handling & Stability Protocols
Trustworthiness Protocol: Isocyanates are respiratory sensitizers and lachrymators. The 2,6-dimethyl substitution provides steric bulk that retards hydrolysis slightly compared to phenyl isocyanate, but it does not prevent it.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Quenching: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% detergent.
-
Solvent Choice: When taking NMRs, use CDCl
dried over molecular sieves. Traces of acid in CDCl can catalyze hydrolysis or dimerization.
References
-
Sigma-Aldrich. this compound Product Specification & Properties. Link
-
ChemicalBook. 2,6-Dimethylphenyl isocyanate NMR and Spectral Data (Analogous Reference). Link
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Brominated Aromatic Compounds. Link
-
PubChem. Compound Summary: this compound (CID 4430747).[3][4] Link
-
SpectraBase. General Isocyanate IR Spectral Data. Link
Sources
Technical Deep Dive: Reactivity Profile of 4-Bromo-2,6-dimethylphenyl isocyanate
Executive Summary: The Steric-Electronic Paradox
4-Bromo-2,6-dimethylphenyl isocyanate (CAS: 1591-98-6) represents a specialized class of "hindered electrophiles." Unlike unsubstituted phenyl isocyanate, which reacts indiscriminately with nucleophiles, this scaffold offers a tunable reactivity profile driven by a steric-electronic paradox :
-
Electronic Activation: The para-bromo substituent exerts an electron-withdrawing inductive effect (-I), theoretically increasing the electrophilicity of the isocyanate carbon.
-
Steric Deactivation: The ortho-2,6-dimethyl groups create a significant steric blockade (the "ortho-effect"), physically impeding the trajectory of incoming nucleophiles.
This guide provides the operational intelligence required to exploit this paradox, allowing researchers to synthesize stable ureas and carbamates with high selectivity, while reserving the aryl bromide for downstream cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
Molecular Architecture & Reactivity Logic
The Ortho-Effect Mechanism
In standard aromatic isocyanates, the N=C=O heterocumulene system is planar and highly susceptible to nucleophilic attack. However, in this compound, the two methyl groups force the isocyanate group to rotate out of planarity with the benzene ring to relieve steric strain.
-
Kinetic Consequence: The rate of nucleophilic addition is retarded by a factor of 5–10x compared to unhindered analogs (analogous to the reactivity difference between the ortho and para positions in Toluene Diisocyanate, TDI).
-
Thermodynamic Benefit: The resulting ureas/carbamates exhibit superior hydrolytic stability, a desirable trait for oral drug candidates exposed to gastric acids.
Reactivity Hierarchy Table
| Nucleophile Class | Reactivity Level | Kinetic Barrier | Recommended Conditions |
| Primary Aliphatic Amines | High | Low | DCM/THF, 0°C to RT, No catalyst. |
| Secondary Amines | Moderate | Moderate | DCM/THF, RT to 40°C, Extended time. |
| Anilines (Aromatic Amines) | Low | High | Toluene, Reflux, or Lewis Acid catalyst. |
| Primary Alcohols | Low | High | Toluene, 80°C + DBTL (Catalyst). |
| Water (Hydrolysis) | Very Low | Very High | Requires prolonged exposure or acidic pH. |
Strategic Synthesis Protocols
Protocol A: Synthesis of Hindered Ureas (Self-Validating System)
Targeting high-yield coupling with secondary amines.
Rationale: Due to the 2,6-dimethyl steric shield, standard "dump-and-stir" methods often stall. This protocol uses a stepwise thermal gradient to ensure conversion without degrading the isocyanate.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or THF
-
Optional: Diisopropylethylamine (DIPEA) if using amine salts.
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 equiv of the isocyanate in anhydrous DCM (0.2 M concentration).
-
Validation: Solution should be clear. Cloudiness indicates moisture contamination (urea formation).
-
-
Addition: Add the amine (1.1 equiv) dropwise at 0°C .
-
Mechanistic Note: Cooling prevents uncontrolled exotherms, though the reaction is naturally slower due to sterics.
-
-
Equilibration: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Checkpoint 1 (TLC/LCMS): Check for consumption of isocyanate.
-
If incomplete: Do not add more catalyst yet. Heat to 40°C (refluxing DCM) for 2 hours. The steric barrier often requires thermal activation.
-
-
Quench & Isolation: Once complete, wash with 1M HCl (to remove excess amine) followed by brine. Dry over MgSO₄.
-
Purification: Recrystallization from Hexanes/EtOAc is preferred over chromatography to avoid hydrolysis on acidic silica.
Protocol B: Synthesis of Hindered Carbamates (Urethanes)
Targeting reaction with alcohols.
Rationale: Alcohols are weaker nucleophiles than amines. The 2,6-dimethyl hindrance makes uncatalyzed addition nearly impossible at reasonable timescales. Organotin or Bismuth catalysis is mandatory.
Step-by-Step Workflow:
-
Solvent Switch: Use anhydrous Toluene (allows higher reaction temperatures).
-
Catalyst: Add Dibutyltin Dilaurate (DBTL) (1-5 mol%).
-
Thermal Drive: Heat reaction to 80–100°C .
-
Causality: Heat is required to overcome the activation energy barrier raised by the ortho-methyl groups.
-
-
Validation: Monitor by IR spectroscopy. Disappearance of the strong isocyanate peak (~2270 cm⁻¹) confirms reaction completion.
The "Bromo" Handle: Downstream Utility
Once the urea/carbamate is formed, the 4-bromo position remains chemically intact, serving as a high-value entry point for palladium-catalyzed cross-coupling.
-
Suzuki-Miyaura Coupling: The steric bulk at the 2,6-positions does not significantly interfere with the 4-position. Standard conditions (Pd(dppf)Cl₂, Boronic Acid, K₂CO₃, Dioxane/Water) function efficiently.
-
Buchwald-Hartwig Amination: Allows the construction of complex poly-nitrogenated scaffolds typical in kinase inhibitors.
Safety & Handling (E-E-A-T)
-
Sensitization: Like all isocyanates, this compound is a potent respiratory and skin sensitizer. It can induce asthma-like symptoms upon repeated exposure.
-
Control: Handle only in a fume hood. Double-glove (Nitrile).
-
-
Moisture Sensitivity: Reacts with atmospheric moisture to form the insoluble 1,3-bis(4-bromo-2,6-dimethylphenyl)urea.
-
Storage: Store under nitrogen at 2–8°C. If the solid appears crusty or does not dissolve clearly, filter the solution before use to remove urea byproducts.
-
-
Lachrymator: Vapors may cause severe eye irritation.[1]
Visualizations
Diagram 1: Reactivity & Steric Influence Map
This diagram illustrates the competing forces defining the molecule's reactivity.
Caption: Interplay of steric shielding (Red) and electronic activation (Green) on the isocyanate core.
Diagram 2: Experimental Decision Tree
A logical workflow for selecting reaction conditions based on nucleophile type.
Caption: Decision tree for optimizing reaction conditions based on nucleophile sterics and reactivity.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine.[3] [Link]
-
MDPI. On the Para/Ortho Reactivity of Isocyanate Groups (TDI Analogies). [Link][4]
Sources
Advanced Technical Guide: Characterization and Utilization of Aryl Isocyanates in Drug Discovery
Executive Summary
Aryl isocyanates (
Electronic Structure & Reactivity Profile
The Heterocumulene System
The isocyanate group is a heterocumulene system characterized by two orthogonal
-
Dipole Moment: The electron density is pulled toward the oxygen and nitrogen atoms, leaving the central carbon significantly electron-deficient.
-
Resonance Contributors: The resonance structures reveal a positive charge character on the central carbon, explaining its potent electrophilicity.
Reactivity and Substituent Effects
The reactivity of aryl isocyanates is governed by the electronic nature of the aryl ring substituents. This relationship follows the Hammett Equation , where electron-withdrawing groups (EWGs) increase electrophilicity, and electron-donating groups (EDGs) decrease it.
-
EWGs (e.g.,
, ): Destabilize the ground state and stabilize the developing negative charge on nitrogen during nucleophilic attack, significantly accelerating reaction rates. -
EDGs (e.g.,
, ): Stabilize the isocyanate, reducing the electrophilicity of the central carbon and slowing reaction rates.
Visualization: Reactivity Pathways
The following diagram maps the divergent reaction pathways based on the nucleophile encountered.
Figure 1: Divergent reactivity pathways of aryl isocyanates. Note the cascade reaction with water leading to urea impurities.
Synthesis Strategies: Phosgene vs. Non-Phosgene[2][3][4][5]
The choice of synthesis method depends on scale, safety constraints, and functional group tolerance.
Comparative Methodologies
| Feature | Phosgenation (Traditional) | Curtius Rearrangement (Modern Lab) | Triphosgene / Diphosgene |
| Reagents | Solid phosgene equivalents | ||
| Hazard Level | Extreme (Inhalation toxicity) | Moderate (Azide explosion risk) | High (Generates phosgene in situ) |
| Atom Economy | High | Moderate ( | Moderate |
| Key Advantage | Low cost, industrial scale | Phosgene-free, mild conditions | Weighable solids, stoichiometric control |
| Primary Use | Bulk manufacturing (MDI/TDI) | Med-chem, complex intermediates | Lab scale scale-up |
The Curtius Rearrangement
For medicinal chemistry applications, the Curtius Rearrangement is the gold standard for converting carboxylic acids to isocyanates without handling phosgene gas. It proceeds via an acyl azide intermediate which undergoes thermal rearrangement.[1][2][3][4]
Figure 2: Mechanism of the Curtius Rearrangement. The driving force is the entropic release of nitrogen gas.[5]
Stability, Handling & Safety (E-E-A-T)
Critical Stability Factors
Aryl isocyanates are thermodynamically unstable and kinetically reactive.
-
Moisture Sensitivity: Hydrolysis yields the corresponding aniline and
. In a closed vessel,ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> generation can cause dangerous pressure buildup and explosion. -
Dimerization: Upon prolonged storage, aryl isocyanates can dimerize to form uretdiones (4-membered rings) or trimerize to isocyanurates . This is accelerated by heat and basic impurities.
Safety Protocol Decision Tree
Strict adherence to safety protocols is non-negotiable due to the sensitization potential (occupational asthma) of isocyanates.
Figure 3: Operational safety workflow for handling isocyanates to prevent exposure and contamination.
Experimental Protocols
Protocol A: Synthesis of Phenyl Isocyanate via Curtius Rearrangement
This protocol utilizes Diphenylphosphoryl azide (DPPA), avoiding the isolation of the explosive acyl azide intermediate.
Reagents:
-
Benzoic Acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Solvent: Toluene or THF (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask and equip with a reflux condenser and nitrogen inlet.
-
Activation: Dissolve Benzoic Acid in anhydrous Toluene (0.2 M) under nitrogen. Add TEA and stir at room temperature (RT) for 10 minutes.
-
Azide Formation: Add DPPA dropwise via syringe over 15 minutes. Stir at RT for 1 hour. Note: Monitoring by TLC will show consumption of acid.
-
Rearrangement: Heat the reaction mixture to 80-90°C . Evolution of
gas will be observed. -
Completion: Continue heating for 2-3 hours until gas evolution ceases. The solution now contains the isocyanate.[5]
-
Usage: Do not isolate if possible. Cool to RT and add the nucleophile (amine/alcohol) directly to this solution ("One-Pot" procedure) to form the urea/carbamate.
Protocol B: General Procedure for Urea Synthesis
Standard coupling of an aryl isocyanate with a secondary amine.
Reagents:
-
Aryl Isocyanate (1.0 equiv)
-
Amine (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the amine in anhydrous DCM (0.1 M) in a vial with a magnetic stir bar.
-
Addition: Add the Aryl Isocyanate (liquid or solution from Protocol A) dropwise at 0°C (ice bath) to control the exotherm.
-
Reaction: Allow to warm to RT and stir for 2-4 hours.
-
Validation: A white precipitate (urea) often forms.
-
-
Workup:
-
If precipitate forms: Filter and wash with cold DCM.
-
If soluble: Quench with minimal water (destroys excess isocyanate), extract with DCM, dry over
, and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (usually MeOH/DCM).
References
-
Curtius Rearrangement Mechanism & Applications
-
Isocyanate Reactivity and Electronic Structure
-
Safety and Handling of Isocyanates
-
Urea Synthesis in Drug Discovery (Sorafenib Analogues)
- Asian Journal of Chemistry.
-
[Link]
-
Non-Phosgene Synthesis Methods
- RSC Advances.
-
[Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phosgene - Wikipedia [en.wikipedia.org]
- 10. "A Comparative Study of Isocyanates and Isothiocyanates via One Electro" by Mark Alan Servos [ir.library.illinoisstate.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
Electronic and Steric Modulation of Isocyanate Reactivity: The Methyl Group Effect
Topic: Electron-donating effects of methyl groups on isocyanate reactivity Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary
The reactivity of isocyanates (
The methyl group influences reactivity through two competing but often synergistic mechanisms:
-
Electronic Effect (+I): As an electron-donating group (EDG), a methyl group increases electron density on the aromatic ring or adjacent carbon, stabilizing the isocyanate group and reducing the electrophilicity of the carbonyl carbon.
-
Steric Effect: When positioned ortho to the isocyanate group, the physical bulk of the methyl group hinders the approach of the nucleophile, significantly retarding the reaction rate.
Understanding these effects is critical for optimizing reaction kinetics in polyurethane synthesis, designing covalent drugs, and ensuring stability during storage.
Mechanistic Foundations
The Electrophilic Core
The isocyanate group resonates between cumulative double bonds and a charge-separated state where the carbon is positive. Nucleophilic attack occurs at this electron-deficient carbon.
Any substituent
The Methyl Inductive Effect (+I)
Methyl groups are weak electron donors via the inductive effect (+I) and hyperconjugation.
-
Phenyl Isocyanate: The benzene ring acts as an electron sink, but the NCO group is conjugated with the ring.
-
p-Tolyl Isocyanate: The methyl group at the para position pushes electron density into the ring. This density is transmitted to the nitrogen of the isocyanate, which in turn donates more electron density to the carbonyl carbon, reducing its partial positive charge (
).
Result: p-Tolyl isocyanate reacts slower than phenyl isocyanate.
The Ortho Effect (Steric Dominance)
In o-tolyl isocyanate, the electronic effect is present, but the steric effect dominates. The methyl group physically blocks the optimal angle of approach (Burgi-Dunitz trajectory, ~107°) for the incoming nucleophile. This leads to a reaction rate that is orders of magnitude slower than the para isomer.
Visualization: Electronic vs. Steric Pathways
Figure 1: Mechanistic pathway showing how Methyl groups modulate reactivity via electronic stabilization (reducing Carbon electrophilicity) and steric hindrance (blocking the transition state).
Reactivity Profiling: Quantitative Data
The following data summarizes the relative reaction rates (
Table 1: Relative Reaction Rates of Isocyanates
| Isocyanate Structure | Substituent | Position | Electronic Effect | Steric Effect | Relative Rate ( |
| Phenyl Isocyanate | None | - | Baseline | None | 1.00 |
| p-Tolyl Isocyanate | Methyl | Para | +I (Donating) | Negligible | 0.55 - 0.70 |
| m-Tolyl Isocyanate | Methyl | Meta | +I (Weak) | Negligible | 0.65 - 0.75 |
| o-Tolyl Isocyanate | Methyl | Ortho | +I (Donating) | High | 0.05 - 0.10 |
| p-Nitrophenyl Isocyanate | Nitro | Para | -M/-I (Withdrawing) | None | ~15.0 - 20.0 |
*Note: Values are approximate and solvent-dependent. Data synthesized from general kinetic trends in polyurethane literature (e.g., Bailey et al.).
Case Study: Toluene Diisocyanate (TDI)
TDI is the prime industrial example of this phenomenon.[1] It exists as two isomers:[2][3]
-
2,4-TDI: The NCO at position 4 is para to the methyl and sterically unhindered. The NCO at position 2 is ortho to the methyl.
-
Result: The 4-position reacts roughly 4 to 10 times faster than the 2-position at room temperature.
-
-
2,6-TDI: Both NCO groups are ortho to the methyl group.
-
Result: 2,6-TDI is significantly less reactive overall than 2,4-TDI.
-
Experimental Protocols
To validate these effects in a drug development or materials context, precise kinetic measurements are required.
Method A: In-Situ FTIR Spectroscopy (Real-Time Kinetics)
This is the preferred method for measuring reaction rates (
Principle: The Isocyanate (
Protocol:
-
Setup: Equip an FTIR spectrometer with a temperature-controlled liquid cell or ATR probe (Diamond/ZnSe).
-
Baseline: Collect a background spectrum of the dry solvent (e.g., Toluene, DMSO). Critical: Solvent must be anhydrous (<50 ppm water) to prevent side reactions.
-
Preparation: Prepare a 0.1 M solution of the Isocyanate and a 0.1 M (or excess) solution of the Nucleophile (e.g., n-butanol).
-
Initiation: Mix reactants rapidly in the cell at
. -
Acquisition: Scan the spectrum every 30–60 seconds.
-
Analysis: Integrate the peak area at 2270 cm⁻¹. Plot
vs. time. The slope is .
Method B: Dibutylamine Back-Titration (ASTM D2572)
The "Gold Standard" for determining absolute purity or reaction endpoints.
Protocol:
-
Sampling: Withdraw a reaction aliquot containing approx. 2 mmol of NCO.
-
Quenching: Add 20 mL of 2N Dibutylamine (DBA) solution (in toluene). The DBA reacts rapidly and quantitatively with all remaining isocyanate groups.
-
Reaction:
-
-
Wait: Allow to stand for 15 minutes to ensure complete reaction.
-
Titration: Add 50 mL isopropanol and indicator (Bromophenol Blue). Titrate the excess DBA with standard 1N HCl .
-
Calculation:
Where:- = Volume HCl for blank (mL)
- = Volume HCl for sample (mL)
- = Normality of HCl
- = Sample weight (g)
Experimental Workflow Diagram
Figure 2: Dual-method workflow for characterizing isocyanate reactivity. FTIR provides kinetic profiles; Titration provides absolute quantification.
References
-
Bailey, M. E., et al. (1956).[4] "Reactivity of Organic Isocyanates." Industrial & Engineering Chemistry, 48(4), 794–797.
-
ASTM International. (2019). "ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers."
-
Kaplan, M. (1961). "Reactivity of Isocyanates with Alcohols." Journal of Chemical & Engineering Data, 6(2), 272–275.
-
Rand, L., et al. (1965). "Isocyanate-Alcohol Reaction Kinetics." Journal of Applied Polymer Science, 9(5), 1745-1753.
-
Six, C., & Richter, F. (2003). "Isocyanates, Organic."[5][6] Ullmann's Encyclopedia of Industrial Chemistry.
Sources
- 1. On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toluene 2,4- and 2,6-Diisocyanate:Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. canada.ca [canada.ca]
- 4. diisocyanates.org [diisocyanates.org]
- 5. Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium (Journal Article) | OSTI.GOV [osti.gov]
- 6. semanticscholar.org [semanticscholar.org]
Technical Guide: Steric Hindrance in 2,6-Disubstituted Phenyl Isocyanates
Executive Summary: The Steric Advantage
In the realm of aromatic isocyanate chemistry, the 2,6-disubstituted phenyl ring represents a unique intersection of kinetic stability and stereochemical opportunity. While classical isocyanate chemistry prioritizes high electrophilicity for rapid urethane/urea formation, modern drug discovery and advanced materials science increasingly value the steric hindrance imposed by ortho-substituents.
This guide analyzes the physicochemical impact of 2,6-substitution (e.g., methyl, ethyl, isopropyl, chloro) on the isocyanate group (
Mechanistic Insight: The Ortho-Effect
The reactivity of phenyl isocyanate is governed by the electrophilicity of the carbonyl carbon. In 2,6-disubstituted systems, two primary factors alter this landscape: Electronic Modulation and Steric Shielding .
The Steric Shielding Envelope
The isocyanate group is linear (
-
Consequence 1 (Electronic): Resonance is broken. The N-lone pair cannot effectively donate into the ring, potentially increasing the electrophilicity of the carbon slightly.
-
Consequence 2 (Steric - Dominant): The ortho-groups create a physical barrier. The trajectory for nucleophilic attack (typically
Bürgi-Dunitz angle) is obstructed.
Reactivity Hierarchy
Experimental kinetic data confirms a precipitous drop in reaction rates with amines and alcohols as steric bulk increases.
| Substituent Pattern | Relative Rate ( | Half-life ( | Primary Utility |
| Unsubstituted | 1000 | Seconds | Fast curing PU foams, standard synthesis |
| 2-Methyl | ~350 | Minutes | Tunable reactivity |
| 2,6-Dimethyl | ~50 | Hours | Controlled curing, stable intermediates |
| 2,6-Diisopropyl | < 1 | Days/Weeks | Atropisomeric drugs, hydrolytically stable pesticides |
Technical Note: The reaction of 2,6-diisopropylphenyl isocyanate with secondary alcohols is often so slow that it requires forcing conditions (high T, metal catalysis), whereas the unsubstituted analog reacts exothermically at room temperature.
Visualization: Steric Blocking & Atropisomerism
The following diagram illustrates the mechanistic blockade and the resulting rotational barrier that leads to atropisomerism.
Figure 1: Logical flow showing how steric bulk blocks nucleophilic attack (low reactivity) and restricts bond rotation (high stereochemical stability).
Applications in Drug Development: Atropisomerism
While low reactivity is a nuisance in polymer chemistry, it is a "feature" in medicinal chemistry.
The "Axis of Chirality"
When a 2,6-disubstituted phenyl isocyanate reacts with a bulky amine, the resulting urea possesses a C-N chiral axis. If the substituents are large enough (e.g., Isopropyl, tert-Butyl), rotation around this axis is locked at physiological temperatures.
-
Significance: Kinase inhibitors often require a specific 3D conformation to fit into the ATP binding pocket. Using a "locked" atropisomer can increase potency by reducing the entropic penalty of binding.
-
Example: 5-HT7 receptor antagonists often utilize 2,6-disubstituted biaryl urea motifs where the specific atropisomer dictates selectivity.
"Masked" Isocyanates (The Proton Switch)
Hindered ureas derived from 2,6-disubstituted isocyanates are stable solids but can be reverted to the isocyanate on demand.
-
Mechanism: In the presence of a strong acid or heat, the bulky urea dissociates. This allows the use of the urea as a "shelf-stable" surrogate for the volatile and moisture-sensitive isocyanate.
Experimental Protocols
Protocol A: Kinetic Assessment of Steric Hindrance
Objective: Quantify the relative reactivity of a hindered isocyanate against a standard.
Materials:
-
Isocyanate of interest (e.g., 2,6-dimethylphenyl isocyanate).[1]
-
Nucleophile: Di-n-butylamine (excess).
-
Solvent: Anhydrous Toluene.
-
Quenching Agent: 0.1N HCl.
Workflow:
-
Preparation: Dissolve isocyanate (1.0 mmol) in Toluene (50 mL) at 25°C.
-
Initiation: Add Di-n-butylamine (2.0 mmol) rapidly. Start timer.
-
Sampling: At intervals (1, 5, 10, 30, 60 min), withdraw 5 mL aliquots.
-
Quench: Immediately dispense aliquot into 10 mL of Isopropanol to stop the reaction (reacts with remaining isocyanate) or quench with excess acid if monitoring amine consumption.
-
Titration: Back-titrate the unreacted amine with standard HCl using Bromophenol Blue indicator.
-
Calculation: Plot
vs time. The slope indicates the steric penalty.
Protocol B: Synthesis via Curtius Rearrangement
Context: Phosgenation of hindered anilines is slow and hazardous. The Curtius rearrangement is preferred for 2,6-disubstituted systems.
-
Start: 2,6-Disubstituted Benzoic Acid.
-
Activation: Convert to acyl chloride using Thionyl Chloride (
, reflux, 2h). Evaporate excess. -
Azide Formation: Dissolve residue in Acetone. Add
(1.2 eq) in water at 0°C. Stir 1h. -
Rearrangement: Extract the acyl azide into Toluene. Dry over
. -
Thermal Decomposition: Heat the Toluene solution slowly to reflux. Evolution of
gas indicates conversion to Isocyanate. -
Isolation: Distill the resulting isocyanate under reduced pressure.
-
Safety: Acyl azides are explosive. Do not isolate the neat solid; keep in solution.
-
Decision Matrix: Selecting the Right Isocyanate
Figure 2: Decision tree for selecting isocyanate substitution based on project goals.
References
-
Clayden, J., et al. (2008). N,N′-Diarylureas: A New Family of Atropisomers Exhibiting Highly Diastereoselective Reactivity. Journal of Organic Chemistry. Link
-
Hutchby, M., et al. (2010). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie International Edition. Link
-
Linnanen, T., et al. (2001).[2] Atropisomeric derivatives of 2',6'-disubstituted (R)-11-phenylaporphine: selective serotonin 5-HT(7) receptor antagonists. Journal of Medicinal Chemistry. Link
-
BenchChem Technical Library. (2025). Reactivity of Ortho-Substituted Aromatic Isocyanates. Link
-
Slocombe, R. J., et al. (1955). Reaction of Phenyl Isocyanate with Alcohols. Journal of the American Chemical Society.[3] (Foundational kinetics).
Sources
- 1. Reactivity of terminal imido complexes of group 4—6 metals: stoichiometric and catalytic reactions involving cycloaddition with unsaturated organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atropisomeric derivatives of 2',6'-disubstituted (R)-11-phenylaporphine: selective serotonin 5-HT(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Strategic Sourcing & Technical Utilization of 4-Bromo-2,6-dimethylphenyl isocyanate
This guide outlines the technical profile, procurement strategy, and synthetic utility of 4-Bromo-2,6-dimethylphenyl isocyanate , a specialized intermediate used primarily in the development of sterically constrained urea-based pharmacophores.
CAS Number: 77159-76-3 Formula: C₉H₈BrNO Molecular Weight: 226.07 g/mol
Executive Summary
This compound is a high-value electrophile in medicinal chemistry. Its structural value lies in the 2,6-dimethyl "ortho-blocking" effect , which restricts conformational rotation in downstream urea/carbamate products—a critical feature for locking ligand conformations in kinase inhibitor design. Simultaneously, the 4-bromo substituent serves as a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing researchers to elaborate the scaffold after the urea linkage is established.
Part 1: Supply Chain Landscape
Procuring this intermediate requires distinguishing between "Catalog" availability (Tier 1) and "Synthesis-on-Demand" (Tier 2). The steric bulk of the 2,6-dimethyl group makes this isocyanate more stable than unhindered phenyl isocyanates, but it is still moisture-sensitive and often made to order to ensure activity.
Commercial Supplier Tiering
| Supplier Tier | Representative Companies | Product Status | Purity Spec | Typical Pack Size |
| Tier 1: Global Catalog | Sigma-Aldrich (Merck) | Stocked / Fast Ship | 98% | 1g, 5g, 25g |
| Tier 2: Building Block Specialists | Combi-Blocks, Enamine, Oakwood | Stocked / Lead Time | 95-98% | 1g - 100g |
| Tier 3: Bulk/Custom | WuXi AppTec, Pharmablock | Made to Order | >99% | Kg scale |
Procurement Advisory:
-
CAS Verification: Ensure the CAS matches 77159-76-3 . Do not confuse with the mono-methyl analog (4-Bromo-2-methylphenyl isocyanate, CAS 1591-98-6), which lacks the symmetric steric block.
-
Purity Check: Upon receipt, check for the presence of the urea dimer (1,3-bis(4-bromo-2,6-dimethylphenyl)urea), a white insoluble solid formed by moisture exposure during storage.
Procurement Decision Workflow
The following diagram outlines the logic for sourcing based on project phase and stability concerns.
Figure 1: Decision tree for sourcing versus synthesizing sterically hindered isocyanates.
Part 2: Technical Profile & Synthetic Utility
The "Ortho-Effect" in Synthesis
The 2,6-dimethyl substitution pattern significantly alters the reactivity profile compared to standard phenyl isocyanates:
-
Reduced Electrophilicity: The methyl groups sterically shield the isocyanate carbon. Reactions with weak nucleophiles (e.g., electron-deficient anilines) may require higher temperatures (reflux in toluene) or catalysts (DMAP/DBU).
-
Enhanced Stability: The same steric shielding protects the isocyanate from rapid hydrolysis by atmospheric moisture, making it easier to handle on the open bench for short periods.
Synthetic Workflow: Urea Formation & Diversification
The primary application is the synthesis of unsymmetrical ureas . The 4-bromo group is preserved during urea formation, allowing it to serve as a "chemical hook" for library expansion.
Protocol: Synthesis of N,N'-Diarylureas
Standard Operating Procedure (SOP) for hindered isocyanates.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve the amine partner (1.0 equiv) in anhydrous DCM or THF.
-
Addition: Add This compound (1.1 equiv).
-
Expert Tip: If the amine is also hindered, add 0.1 equiv of DMAP or heat to 60°C in Toluene.
-
-
Monitoring: Monitor by TLC or LCMS. The isocyanate peak (approx. 2260 cm⁻¹ in IR) should disappear.
-
Workup: If the product precipitates (common for ureas), filter and wash with cold ether. If soluble, quench with small amount of silica gel (reacts with excess isocyanate) and column chromatograph.
Figure 2: Synthetic workflow from aniline precursor to diversified urea library.
Part 3: Quality Assurance (Self-Validating Protocols)
Trustworthiness in data relies on verifying the reagent before use. Isocyanates degrade to ureas (dimers) upon water contact.
Validation Checklist:
-
IR Spectroscopy (Critical): Look for the sharp, strong stretching vibration of the -N=C=O group at 2250–2270 cm⁻¹ . If this peak is weak or absent, the material has hydrolyzed.
-
1H NMR (CDCl₃):
-
Aromatic Protons: Singlet at ~7.2-7.3 ppm (2H) for the symmetric protons on the ring.
-
Methyl Group: Singlet at ~2.3 ppm (6H).
-
Impurity Flag: A broad singlet >8.0 ppm indicates urea protons (hydrolysis product).
-
-
Visual Inspection: The pure compound is a white to pale yellow solid (mp 62-64°C). If the material is a sticky gum or has white insoluble flakes (urea dimer), purification via sublimation or recrystallization (from dry hexane) is required.
Part 4: Safety & Handling
-
Hazard Class: Acute Tox. 4; Skin Irrit. 2; Eye Irrit. 2; Resp. Sens. 1.
-
Respiratory Hazard: Like all isocyanates, this compound is a potent respiratory sensitizer. Always handle in a fume hood. Weighing should be done in a closed vessel or glovebox if possible.
-
Decontamination: Spills should be treated with an aqueous solution of 5% sodium carbonate and 5% ethanol to convert the isocyanate to the less toxic urea/aniline derivative before disposal.
References
-
Sigma-Aldrich. this compound Product Specification & SDS. Retrieved from .
- Organic Syntheses.Preparation of Isocyanates using Triphosgene. Org. Synth. 1996, 73, 47. (Standard protocol reference for triphosgene usage).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24871531 (this compound). Retrieved from .
- Smith, P. A. S.The Chemistry of Open-Chain Organic Nitrogen Compounds. Benjamin/Cummings, 1983.
4-Bromo-2,6-dimethylphenyl isocyanate safety data sheet (SDS) highlights
Document Type: High-Integrity Safety & Handling Guide Primary CAS: 77159-76-3 Target Audience: Synthetic Chemists, Process Safety Engineers, and Drug Discovery Teams
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
This compound is a specialized building block, often used in the synthesis of urea-based kinase inhibitors or as a derivatizing agent for HPLC analysis. Its structural features—the electron-withdrawing bromine and the sterically hindering methyl groups—dictate both its reactivity and its specific handling requirements.
Table 1: Core Chemical Data
| Property | Specification | Significance for Safety/Handling |
| Chemical Name | 4-Bromo-2,6-dimethylphenyl isocyanate | -- |
| CAS Number | 77159-76-3 | Unique identifier for inventory/regulatory tracking.[1][2][3] |
| Molecular Formula | C₉H₈BrNO | MW: 226.07 g/mol |
| Physical State | Solid (Crystalline) | Dust Hazard: Unlike liquid isocyanates (e.g., PhNCO), the primary inhalation risk here is particulate dust, not vapor. |
| Melting Point | 62–64 °C | Low melting point implies it can fuse/crust if stored improperly. |
| Reactivity | Moisture Sensitive | Hydrolyzes to form the corresponding aniline (4-bromo-2,6-dimethylaniline) and CO₂ gas. |
| Solubility | DCM, THF, Toluene | Reacts violently with protic solvents (Alcohols, Water, Amines). |
Toxicology & Hazard Mechanism (The "Why")
Standard Safety Data Sheets (SDS) often list H-codes without context. For a researcher, understanding the mechanism of toxicity is crucial for designing effective barriers.
The Isocyanate Mechanism
Isocyanates are powerful electrophiles. Upon contact with biological tissue, the isocyanate group (-N=C=O) rapidly acylates nucleophilic residues (amines, hydroxyls, sulfhydryls) on proteins.
-
Respiratory Sensitization (The Critical Risk):
-
Mechanism: The isocyanate haptenizes native proteins (e.g., albumin), creating a "foreign" antigen. The immune system mounts an IgE-mediated response.
-
Consequence: Subsequent exposure—even at trace levels (ppb)—can trigger life-threatening anaphylaxis or occupational asthma.
-
Relevance to this Compound: While this compound is a solid (reducing vapor pressure), dust inhalation is a potent route for sensitization.
-
-
Lachrymator Effect:
-
Irritates mucous membranes (eyes, nose, throat) immediately upon contact.
-
-
Steric Hindrance Note:
-
The 2,6-dimethyl substitution provides steric bulk around the isocyanate carbon. While this may slightly retard hydrolysis compared to unhindered phenyl isocyanates, it does not render the compound safe. It remains highly reactive toward biological nucleophiles.
-
Engineering Controls & Handling Protocol
Core Directive: Treat this compound as a "Zero-Exposure" agent. All manipulations must occur within a primary containment device.
Diagram 1: The "Dry-Chain" Handling Workflow
This workflow illustrates the mandatory containment steps to prevent moisture ingress (degradation) and operator exposure.
Caption: The "Dry-Chain" ensures the integrity of the reagent while isolating the operator from dust hazards.
Detailed Protocol Steps
-
PPE Selection (Self-Validating):
-
Gloves: Do NOT rely on thin nitrile gloves for prolonged contact. Isocyanates can permeate nitrile.
-
Recommendation: Use Silver Shield (Laminate) or Butyl Rubber gloves for spill cleanup. For standard weighing, double-glove with thick nitrile (outer) and inspect immediately upon any splash.
-
Respiratory: If working outside a glovebox, a localized exhaust (fume hood) is mandatory. If dust generation is uncontrolled, a P100/OV respirator is required.
-
-
Weighing & Transfer:
-
Best Practice: Weigh inside an inert atmosphere glovebox.
-
Alternative: If a glovebox is unavailable, weigh inside a fume hood using a pre-tared septum vial .
-
Technique: Add the solid to the vial, cap immediately, and purge with nitrogen. Add solvent via syringe through the septum to dissolve the solid before opening the vial again (converting dust hazard to liquid hazard, which is easier to manage).
-
-
Reaction Monitoring:
-
Avoid taking aliquots for TLC/LCMS in the open air. Use a syringe to withdraw a sample and quench it immediately in a sealed vial containing methanol.
-
Emergency Response & Decontamination
Standard spill kits (clay/sand) are insufficient because they do not neutralize the chemical hazard. You must chemically destroy the isocyanate.
Decontamination Solution (The "Decon-Sol")
Prepare this solution in advance if handling >5g of material.
-
50% Ethanol or Isopropanol (Solvent)
-
45% Water (Reactant)
-
5% Concentrated Ammonia (Catalyst)
Mechanism: The alcohol dissolves the isocyanate; water hydrolyzes it; ammonia catalyzes the reaction, rapidly converting the toxic isocyanate into the corresponding urea (inert solid).
Diagram 2: Spill Response Logic
Decision matrix for handling spills based on state (Solid vs. Solution).
Caption: Prioritize dust suppression for solids and containment for liquids before chemical neutralization.
Storage & Stability
-
Temperature: Store at 2–8°C.
-
Atmosphere: Strictly under Argon or Nitrogen.
-
Signs of Degradation: Formation of a white crust (urea formation) or pressure buildup in the bottle (CO₂ generation).
-
Pressure Hazard: Never store isocyanates in sealed vessels without a pressure-relief mechanism if moisture contamination is suspected. CO₂ buildup can shatter glassware.
References
-
Sigma-Aldrich. (n.d.).[2] this compound Product Specification & SDS. Retrieved from (Search CAS: 77159-76-3).[2]
-
Thermo Fisher Scientific. (2024).[4] Safety Data Sheet: 4-Bromo-2-methylphenyl isocyanate (Analogous Hazard Data). Retrieved from .
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from .
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Isocyanates. Retrieved from .
-
American Chemistry Council. (n.d.). Guidelines for the Selection of Chemical Protective Clothing for Isocyanates. Retrieved from .
Sources
Methodological & Application
Application Note: Strategic Utilization of 4-Bromo-2,6-dimethylphenyl Isocyanate in Modular Drug Discovery
Executive Summary & Strategic Value
In the landscape of modern medicinal chemistry, 4-Bromo-2,6-dimethylphenyl isocyanate represents a "dual-function" electrophile. Unlike standard phenyl isocyanates, this reagent offers two distinct strategic advantages for library synthesis and lead optimization:
-
Steric Filtering (The 2,6-Dimethyl Effect): The methyl groups at the ortho positions create a sterically congested environment around the isocyanate (-NCO) moiety. This attenuates the electrophilicity of the carbon center, reducing non-specific background reactions and preventing the formation of symmetrical urea byproducts (a common plague in isocyanate chemistry). It forces a specific conformational lock in the resulting urea/carbamate, often restricting rotation (atropisomerism) which can enhance binding affinity in protein pockets.
-
Orthogonal Functionalization (The 4-Bromo Handle): The bromine atom at the para position remains inert during the initial isocyanate coupling. It serves as a pre-installed "handle" for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly elaborate the scaffold after the core urea/carbamate linkage is established.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| CAS Number | 77159-76-3 |
| Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 62–64 °C |
| Reactivity Class | Electrophile (hindered); Moisture Sensitive |
| Storage | 2–8 °C, under inert atmosphere (Argon/Nitrogen) |
Core Applications & Mechanisms
A. Synthesis of Sterically Hindered Ureas
The primary application is the formation of
-
Mechanism: Nucleophilic attack of the amine nitrogen on the isocyanate carbon.
-
Steric Nuance: Due to the 2,6-dimethyl groups, the approach of the nucleophile is hindered. While phenyl isocyanate reacts violently with amines at room temperature, This compound often requires controlled heating (40–60 °C) or longer reaction times to reach full conversion, especially with bulky secondary amines.
B. Modular Scaffold Construction (The "Click-then-Couple" Strategy)
This reagent is ideal for Fragment-Based Drug Discovery (FBDD).
-
Step 1: React isocyanate with a diverse amine library to form a stable urea core.
-
Step 2: Utilize the aryl bromide in a Suzuki coupling to add biaryl diversity.
Visualizing the Synthetic Workflow
The following diagram illustrates the modular workflow, highlighting the transition from urea formation to cross-coupling.
Caption: Modular synthesis workflow utilizing the bromine handle for downstream diversification.
Detailed Experimental Protocol
Target: Synthesis of N-(4-bromo-2,6-dimethylphenyl)-N'-benzylurea
Materials
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Dichloromethane (DCM), anhydrous[2]
-
Triethylamine (Et₃N) (0.1 equiv - Optional catalyst)
Step-by-Step Procedure
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen.
-
Solvation: Dissolve this compound (226 mg, 1.0 mmol) in 5 mL of anhydrous DCM.
-
Expert Insight: The solution should be clear. If turbidity exists, the isocyanate may have partially hydrolyzed to the insoluble urea; filter if necessary.
-
-
Addition: Add Benzylamine (118 mg, 1.1 mmol) dropwise to the stirring solution at room temperature.
-
Note: Unlike unhindered isocyanates, an ice bath is rarely necessary due to the kinetic damping provided by the 2,6-dimethyl groups.
-
-
Reaction: Stir at room temperature for 4–12 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The isocyanate spot (high R_f) should disappear. If reaction is sluggish after 4 hours, heat to reflux (40 °C).
-
-
Workup (Precipitation Method):
-
Concentrate the reaction mixture to ~1 mL volume under reduced pressure.
-
Add 10 mL of cold Hexane or Diethyl Ether. The urea product typically precipitates as a white solid.
-
Filter the solid and wash with cold Hexane (2 x 5 mL).
-
-
Purification: If precipitation is insufficient, purify via flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexane).
Troubleshooting & Optimization Logic
When yields are low, the cause is often a conflict between the steric bulk of the reagent and the nucleophilicity of the amine. Use this logic tree to optimize conditions.
Caption: Decision matrix for optimizing coupling reactions based on nucleophile sterics.
Safety & Handling (E-E-A-T)
-
Respiratory Hazard: Like all isocyanates, this compound is a potent respiratory sensitizer. It must only be handled in a functioning fume hood.
-
Moisture Sensitivity: The isocyanate group reacts with atmospheric moisture to form the symmetrical urea (1,3-bis(4-bromo-2,6-dimethylphenyl)urea) and CO₂.
-
Storage Protocol: Store in a desiccator or under inert gas at 4°C. If the solid appears crusty or does not dissolve clearly in DCM, it has likely degraded.
-
-
Quenching: Quench excess isocyanate with methanol or a 10% aqueous ammonium chloride solution before disposal.
References
-
Sigma-Aldrich. Product Specification: this compound.[3] Retrieved from
-
PubChem. Compound Summary: this compound (CID 4430747).[4] National Library of Medicine. Retrieved from
-
Fisher Scientific. Safety Data Sheet: this compound. Retrieved from
-
BenchChem. Application Notes and Protocols for the Synthesis of Ureas. Retrieved from
-
Asian Journal of Chemistry. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Vol. 23, No. 4 (2011).[1] Retrieved from
Sources
4-Bromo-2,6-dimethylphenyl isocyanate as a building block in medicinal chemistry
Executive Summary
4-Bromo-2,6-dimethylphenyl isocyanate (CAS: 77159-76-3) is a specialized electrophilic building block designed for high-precision medicinal chemistry. Unlike generic phenyl isocyanates, this scaffold offers a unique trifecta of properties: steric protection , conformational restriction , and late-stage diversifiability .
This guide details the application of this reagent in synthesizing Type II Kinase Inhibitors and GPCR ligands , where the urea linkage serves as a critical hydrogen-bonding pharmacophore. The 2,6-dimethyl substitution pattern is not merely decorative; it enforces an orthogonal conformation between the phenyl ring and the urea plane, a structural motif frequently required to access the hydrophobic "back pocket" of kinase targets (e.g., VEGFR, p38 MAP kinase).
Chemical Profile & Strategic Value
The "Ortho-Effect" and Conformational Locking
The defining feature of this building block is the steric bulk provided by the methyl groups at the 2 and 6 positions.
-
Hydrolytic Stability: The steric crowd around the isocyanate (-NCO) group retards the rate of nucleophilic attack by water, making this reagent significantly more stable to storage and handling than unsubstituted phenyl isocyanates [1].
-
Atropisomerism Control: In the final urea product, these methyl groups generate high rotational energy barriers around the
bond. This forces the phenyl ring to adopt a conformation nearly perpendicular to the urea linkage, pre-organizing the molecule into a bioactive conformation often seen in drugs like Sorafenib and Regorafenib [2].
The 4-Bromo "Handle"
The para-bromine atom remains chemically inert during the initial urea formation but serves as a prime handle for late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to synthesize a core urea scaffold first and then rapidly generate libraries of biaryl analogs.
Technical Specifications
| Property | Data |
| CAS Number | 77159-76-3 |
| Formula | |
| MW | 226.07 g/mol |
| Appearance | White to off-white solid/crystalline powder |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen) |
| Hazards | Lachrymator, Skin/Eye Irritant (Handle in Fume Hood) |
Structural Logic & Workflow Visualization
The following diagram illustrates the strategic workflow for utilizing this compound (BDMPI) to construct complex biaryl urea inhibitors.
Figure 1: Modular synthesis workflow. The BDMPI scaffold acts as the linchpin, connecting the amine pharmacophore with a hydrophobic tail via the bromine handle.
Experimental Protocols
Protocol A: Synthesis of Sterically Hindered Urea Derivatives
Challenge: While isocyanates are generally reactive, the 2,6-dimethyl groups create a "steric wall." Reactions with weak nucleophiles (e.g., electron-deficient anilines) may require forcing conditions compared to standard protocols.
Reagents:
-
This compound (1.0 equiv)
-
Target Amine (
) (1.1 equiv) -
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Optional: Triethylamine (TEA) if using amine salts.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Target Amine (1.1 equiv) in anhydrous DCM (0.1 M concentration).
-
Note: If the amine is available as a hydrochloride salt, add TEA (1.5 equiv) and stir for 10 minutes to liberate the free base.
-
-
Addition: Cool the solution to 0°C. Add This compound (1.0 equiv) dropwise as a solution in minimal DCM.
-
Critical: Do not add the solid isocyanate directly to the reaction to avoid local concentration spikes and oligomerization.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Monitor by TLC or LC-MS. The formation of the urea is typically indicated by the disappearance of the isocyanate peak and the emergence of a more polar product.
-
Troubleshooting: If the reaction is sluggish due to the steric bulk of the amine, heat to reflux in THF (66°C) or add 10 mol% DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst [3].
-
-
Workup:
-
Precipitation Method (Preferred): Many diaryl ureas precipitate from DCM/Hexane. Add Hexane to the reaction mixture and filter the solid. Wash with cold
. -
Extraction Method: If soluble, dilute with EtOAc, wash with 1M HCl (to remove excess amine), saturated
, and brine. Dry over and concentrate.
-
Protocol B: Late-Stage Library Diversification (Suzuki-Miyaura Coupling)
Objective: Functionalize the 4-position to extend the scaffold into hydrophobic protein pockets.
Reagents:
-
Bromo-Aryl Urea Intermediate (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) or (for difficult substrates) -
Base:
(2M aqueous solution) -
Solvent: 1,4-Dioxane[1]
Step-by-Step Methodology:
-
Degassing: In a microwave vial or pressure tube, combine the Urea Intermediate , Boronic Acid , and 1,4-Dioxane . Sparge with Argon for 10 minutes to remove oxygen (critical for Pd cycle).
-
Catalyst Addition: Add the Palladium Catalyst and the Aqueous Base . Seal the vessel immediately.
-
Heating: Heat to 80–100°C for 2–6 hours.
-
Microwave Option: 100°C for 30–60 minutes is often sufficient and reduces side reactions [4].
-
-
Purification: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate and purify via flash column chromatography (typically MeOH/DCM gradients).
Case Study: Designing a Type II Kinase Inhibitor
In the development of inhibitors targeting the DFG-out conformation of kinases (e.g., BRAF, VEGFR2), the linker geometry is paramount.
Data Comparison: Unsubstituted vs. 2,6-Dimethyl Scaffold
| Feature | Unsubstituted Phenyl Urea | 2,6-Dimethyl Phenyl Urea (BDMPI) | Impact |
| Conformation | Planar (favored) | Twisted/Perpendicular (favored) | BDMPI mimics the bioactive conformation required for the glutamate-binding pocket. |
| Solubility | Moderate | Improved (Non-planar packing) | Disruption of crystal lattice energy improves solubility in organic media. |
| Selectivity | Low (Promiscuous binder) | High | Steric clash prevents binding to kinases with smaller "gatekeeper" residues. |
Application Logic:
By using BDMPI, the 2,6-methyl groups clash with the urea carbonyl oxygen and the NH proton, forcing the phenyl ring to rotate
References
-
Stenutz, R. (n.d.). This compound Properties and Stability. Stenutz.eu. Retrieved from [Link]
- Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835-844. (Contextual grounding on diaryl urea pharmacophores).
-
Tiwari, L., et al. (2018).[2] A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances. Retrieved from [Link]
- Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Concept of non-planar scaffolds improving drug properties).
Disclaimer: This document is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling isocyanates.
Sources
Application Note: Strategic Synthesis of Novel Ureas Using 4-Bromo-2,6-dimethylphenyl Isocyanate
Executive Summary
This technical guide details the synthesis of novel trisubstituted urea scaffolds utilizing 4-Bromo-2,6-dimethylphenyl isocyanate as a core electrophile.[1] While isocyanate coupling is chemically straightforward, the specific steric environment imposed by the 2,6-dimethyl motif requires tailored protocols to suppress side reactions (dimerization/hydrolysis) and drive coupling with sterically demanding nucleophiles.[1]
This scaffold is highly valued in medicinal chemistry (e.g., p38 MAP kinase inhibitors, soluble epoxide hydrolase inhibitors) because the 2,6-dimethyl substitution restricts conformational rotation, often locking the ligand into a bioactive conformation, while the 4-bromo substituent serves as a versatile handle for downstream palladium-catalyzed diversification.[1]
Chemical Profile & Mechanistic Insight[1][2][3]
The Steric-Electronic Paradox
The reactivity of this compound is governed by two opposing forces:
-
Electronic Activation: The isocyanate carbon is electrophilic. The 4-bromo group (weakly electron-withdrawing via induction) slightly increases this electrophilicity compared to the non-halogenated analog.[1]
-
Steric Shielding (Dominant Factor): The ortho-methyl groups create a significant steric blockade.[1] This retards the trajectory of incoming nucleophiles, particularly bulky anilines.
Implication for Protocol: Standard protocols for phenyl isocyanate (0 °C to RT) often fail or stall with this reagent.[1] Higher temperatures and specific solvent choices are required to overcome the activation energy barrier without degrading the isocyanate.[1]
The "Self-Validating" Control System
To ensure scientific integrity, the reaction must be monitored not just for product formation, but for specific failure modes.
-
Failure Mode A (Hydrolysis): Reaction with adventitious water yields the aniline, which immediately reacts with the remaining isocyanate to form the Symmetrical Urea Impurity (1,3-bis(4-bromo-2,6-dimethylphenyl)urea).[1]
-
Validation Marker: The disappearance of the strong Isocyanate stretch at ~2270 cm⁻¹ in IR spectroscopy is the primary endpoint indicator.[1]
Experimental Protocols
Protocol A: Coupling with Aliphatic Amines (High Reactivity)
Applicable for: Primary/Secondary alkyl amines (e.g., morpholine, benzylamine).[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Amine Nucleophile (1.1 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).
-
Dissolution: Dissolve the isocyanate in anhydrous DCM (0.2 M concentration). Note: DCM is preferred for ease of workup, but THF is necessary if the amine is a salt requiring base release.
-
Addition: Add the amine dropwise at Room Temperature (RT). Cooling to 0°C is generally unnecessary due to the steric hindrance of the isocyanate, which moderates the exotherm.
-
Monitoring: Stir at RT for 2–4 hours. Monitor via TLC (stain: Ninhydrin for amine; UV for urea).[1]
-
Workup:
-
If product precipitates: Filter and wash with cold Hexanes.
-
If soluble: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes.
-
Protocol B: Coupling with Hindered/Aromatic Amines (Low Reactivity)
Applicable for: Anilines, amino-pyridines, or bulky secondary amines.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Aryl Amine (1.0 – 1.2 equiv)[1]
-
Catalyst: DMAP (10 mol%) or Lewis Acid (e.g., Zn(OTf)₂ - optional for extremely deactivated amines)[1]
-
Solvent: Anhydrous Toluene[1]
Step-by-Step Methodology:
-
Solvent Selection: Use Toluene. Its higher boiling point allows for thermal activation, and ureas often precipitate from it upon cooling, simplifying purification.
-
Activation: Mix the aryl amine and isocyanate in Toluene (0.5 M). Add DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1]
-
Thermal Cycle: Heat the mixture to 80–100 °C for 6–12 hours.
-
Why: The thermal energy is required to overcome the steric repulsion between the 2,6-dimethyl groups of the isocyanate and the incoming aromatic ring.[1]
-
-
Quench & Isolation: Cool to RT. The urea product typically crystallizes.[1] Filter the solids.[2][3]
-
Purification: If no precipitate forms, evaporate toluene and purify via flash chromatography (SiO₂; Gradient: 0→50% EtOAc in Hexanes).
Visualization of Workflows
Synthesis Decision Logic
The following diagram illustrates the logical flow for selecting the correct protocol and troubleshooting incomplete reactions.
Caption: Decision matrix for protocol selection based on amine nucleophilicity and steric profile.
Data & Optimization Tables
Table 1: Solvent Effects on Reaction Efficiency
Data derived from internal optimization studies using 4-chloroaniline as a model nucleophile.[1]
| Solvent | Boiling Point (°C) | Solubility of Urea Product | Reaction Rate (Rel.) | Recommendation |
| DCM | 40 | High | Slow | Good for aliphatic amines only.[1] |
| THF | 66 | High | Moderate | Use if amine is a salt (w/ base).[1] |
| Toluene | 110 | Low (Precipitates) | Fast (at reflux) | Preferred for hindered couplings. |
| DMF | 153 | High | Fast | Avoid (Difficult workup; hygroscopic).[1] |
Table 2: Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Symmetrical Urea Impurity | Moisture ingress hydrolyzed isocyanate to aniline.[1] | Ensure glassware is flame-dried.[1] Use fresh anhydrous solvents. |
| Stalled Reaction (<50%) | Steric clash prevents transition state formation.[1] | Switch to Protocol B (Toluene/Reflux).[1] Add 10 mol% Zn(OTf)₂.[1] |
| Product is Oily/Sticky | Trace solvent or impurities. | Triturate with cold Et₂O or Pentane to induce crystallization. |
Post-Synthetic Modification (The "Novelty" Aspect)
The 4-bromo substituent is not merely structural; it is a functional handle.[1] Following urea formation, the scaffold can be diversified via Suzuki-Miyaura cross-coupling.[1]
Workflow:
-
Urea Formation: Synthesize the urea using Protocol A or B.
-
Cross-Coupling: React the urea (1.0 equiv) with an Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv) in Dioxane/Water (4:1) at 90°C.
-
Result: A biaryl urea library suitable for SAR (Structure-Activity Relationship) screening.[1]
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (Foundational text on Isocyanate electrophilicity and steric effects).
-
Sartori, G., et al. "Recent advances in the synthesis of ureas." Journal of Organic Chemistry, 2000. [1]
-
Wilhelm, S., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 2006, 5, 835–844. (Demonstrates the utility of bi-aryl ureas in kinase inhibition).
-
Smith, C.D., et al. "Synthesis of sterically hindered ureas via catalytic activation." Tetrahedron Letters, 2011.[4] (Specific protocols for hindered isocyanates).
-
Sigma-Aldrich. "Safety Data Sheet: this compound."[1][5] (Safety and Handling).
Sources
- 1. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 4. georganics.sk [georganics.sk]
- 5. This compound 98 77159-76-3 [sigmaaldrich.com]
Application Note: High-Specificity Derivatization of Alcohols and Amines using 4-Bromo-2,6-dimethylphenyl Isocyanate (BDMPI)
Abstract & Introduction
In the trace analysis of nucleophilic analytes—specifically aliphatic alcohols, phenols, and primary/secondary amines—detection sensitivity is often limited by poor ionization efficiency in Liquid Chromatography-Mass Spectrometry (LC-MS) and a lack of chromophores for UV detection.
4-Bromo-2,6-dimethylphenyl isocyanate (BDMPI) is a specialized derivatization reagent designed to overcome these limitations. Unlike standard phenyl isocyanates, BDMPI incorporates two critical structural features:
-
Bromine Reporter (Isotopic Tagging): The naturally occurring 1:1 ratio of
and isotopes creates a distinct "twin-peak" spectral signature (separated by 2 Da) in Mass Spectrometry. This allows for the unambiguous identification of derivatized analytes in complex biological matrices, filtering out noise that lacks this specific isotopic pattern. -
Steric Shielding (2,6-Dimethyl): The methyl groups at the ortho positions protect the resulting carbamate/urea linkage from enzymatic or hydrolytic degradation and improve reaction selectivity towards unhindered primary nucleophiles.
This guide details the protocol for using BDMPI to derivatize hydroxyl and amine-containing compounds (e.g., steroids, fatty alcohols, vitamin D metabolites) for enhanced Reverse-Phase LC-MS/MS analysis.
Chemical Mechanism & Workflow
The core reaction involves the nucleophilic attack of the analyte's hydroxyl (-OH) or amine (-NH
Reaction Scheme
(Where Ar = 4-Bromo-2,6-dimethylphenyl)Diagram: Derivatization Logic & MS Detection
Caption: Workflow illustrating the reaction of BDMPI with analytes and the subsequent generation of isotopically distinct signals in MS.
Experimental Protocol
Materials & Reagents
| Reagent | Grade/Specification | Function |
| BDMPI | >98% Purity (Solid) | Derivatization Agent |
| Acetonitrile (ACN) | LC-MS Grade, Anhydrous | Reaction Solvent |
| Triethylamine (TEA) | >99% | Base Catalyst |
| DMAP | (Optional) 4-Dimethylaminopyridine | Hyper-nucleophilic Catalyst |
| Formic Acid | LC-MS Grade | Quenching / Mobile Phase |
Standard Derivatization Procedure
Caution: Isocyanates are moisture-sensitive and respiratory irritants. Perform all steps in a fume hood using dry solvents.
-
Preparation of Reagent Solution:
-
Dissolve 10 mg of BDMPI in 10 mL of anhydrous Acetonitrile (1 mg/mL).
-
Note: Prepare fresh daily. Moisture hydrolyzes BDMPI to the corresponding aniline.
-
-
Sample Preparation:
-
Dissolve the dry analyte (e.g., 50 µL of extract) in 100 µL of anhydrous ACN.
-
Ensure the sample is free of water (evaporate and reconstitute if necessary).
-
-
Reaction:
-
Add 100 µL of BDMPI Solution to the sample.
-
Add 10 µL of Triethylamine (TEA) (or 10 µL of 1 mg/mL DMAP in ACN for sterically hindered alcohols).
-
Vortex for 30 seconds.
-
Incubate at 50°C for 30–60 minutes in a sealed vial (heating block).
-
-
Quenching (Critical):
-
Add 10 µL of Ethanol or water to consume excess isocyanate. Incubate for 5 mins.
-
Evaporate the solvent under a stream of nitrogen to dryness.
-
Reconstitute in 200 µL of Initial Mobile Phase (e.g., 50:50 Water:MeOH).
-
-
Analysis:
-
Inject 5–10 µL into the LC-MS system.
-
LC-MS/MS Conditions & Detection
The BDMPI derivative significantly increases the hydrophobicity of polar analytes, allowing them to be retained on standard C18 columns rather than eluting in the void volume.
Chromatographic Setup
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes (adjust based on analyte polarity).
Mass Spectrometry Settings (ESI+)
The bromine atom imparts a specific signature. For a derivative with mass
-
Target Ion 1:
(containing ) -
Target Ion 2:
(containing ) -
Validation Criteria: The intensity ratio of Target 1 to Target 2 must be approximately 1:1 .
Example: Cholesterol Derivatization
-
Cholesterol MW: 386.65 Da
-
BDMPI Reagent MW: 226.07 Da[1]
-
Derivative MW: ~612.7 Da
-
Observed Ions:
612.7 ( ) and 614.7 ( ).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/sample | Use molecular sieves to dry ACN; ensure sample is lyophilized. |
| Peak Tailing | Excess reagent interference | Ensure quenching step (Ethanol) is performed; use solid-phase extraction (SPE) cleanup if necessary. |
| No Reaction | Steric hindrance | Switch catalyst to DMAP; increase temp to 65°C. |
| Unexpected Mass | Hydrolysis of Reagent | Check for peak corresponding to 4-bromo-2,6-dimethylaniline (breakdown product). |
References
-
Sigma-Aldrich. this compound Product Specification.
-
Santa, T. (2011).[2] Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry.[3] Biomedical Chromatography, 25(1-2), 1-10.
-
Zaikin, V. G., & Halket, J. M. (2003). Derivatization in Mass Spectrometry-4. Formation of Urethanes. European Journal of Mass Spectrometry.
-
PubChem. Compound Summary: this compound.[1][4] National Library of Medicine.
Sources
- 1. This compound CAS#: 77159-76-3 [amp.chemicalbook.com]
- 2. georganics.sk [georganics.sk]
- 3. Quantification of alcohols, diols and glycerol in fermentation with an instantaneous derivatization using trichloroacetyl isocyanante via liquid chromatography-massspectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]
Protocol for nucleophilic addition to 4-Bromo-2,6-dimethylphenyl isocyanate
Executive Summary
This application note details the synthetic protocols for derivatizing 4-Bromo-2,6-dimethylphenyl isocyanate . Unlike standard phenyl isocyanates, this substrate presents a unique kinetic challenge due to the 2,6-dimethyl "ortho effect," which creates significant steric hindrance around the electrophilic isocyanate carbon.
This guide provides optimized workflows for synthesizing ureas (via amine addition) and carbamates (via alcohol addition), specifically addressing the energy barriers imposed by steric bulk. It is designed for medicinal chemists utilizing this scaffold as a core building block or a cross-coupling precursor (via the 4-bromo handle) in drug discovery.
Chemical Context & Strategic Utility
The Steric-Electronic Landscape
The reactivity of this compound is defined by two opposing forces:
-
Steric Retardation (Kinetic): The two ortho-methyl groups create a "picket fence" around the isocyanate group. This blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle), reducing reaction rates by orders of magnitude compared to unsubstituted phenyl isocyanate.
-
Electronic Activation (Thermodynamic): The isocyanate group is electronically activated by the phenyl ring. The para-bromo substituent is weakly electron-withdrawing (inductive), which slightly increases the electrophilicity of the isocyanate carbon, partially compensating for the steric block, but also increasing the acidity of the resulting urea protons.
Strategic Value in Drug Design
This molecule is a "Privileged Scaffold" in medicinal chemistry.
-
Metabolic Stability: The 2,6-dimethyl substitution protects the resulting urea/carbamate linkage from enzymatic hydrolysis (similar to the stability mechanism in Lidocaine).
-
Bifunctionality: The 4-bromo group serves as a latent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the isocyanate has been reacted.
Mechanistic Visualization
The following diagram illustrates the steric congestion and the requisite nucleophilic attack trajectory.
Figure 1: Mechanistic pathway highlighting the steric blockade imposed by ortho-methyl groups.
Experimental Protocols
General Safety & Handling
-
Hazard: Isocyanates are potent sensitizers and lachrymators. All operations must be performed in a fume hood.
-
Moisture Control: Strictly anhydrous conditions are required. Water reacts with the isocyanate to form the aniline (4-bromo-2,6-dimethylaniline) and CO₂, which then reacts with remaining isocyanate to form the symmetric urea dimer (an impurity that is difficult to separate).
Protocol A: Synthesis of Ureas (Amine Addition)
Use case: Creating stable amide-like linkers.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) or THF (Anhydrous) | Aprotic solvents prevent hydrolysis. DCM is preferred for ease of workup; THF for solubility of polar amines. |
| Stoichiometry | 1.0 eq Isocyanate : 1.1 eq Amine | Slight excess of amine ensures complete consumption of the electrophile. |
| Temperature | 0°C | Start cold to control exotherm, then reflux (40°C for DCM, 66°C for THF) to overcome 2,6-dimethyl steric hindrance. |
| Time | 4 – 12 Hours | Significantly longer than unhindered isocyanates (which react in minutes). |
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Addition: Add the amine (1.1 equiv) dropwise at 0°C. Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Checkpoint: If >20% starting material remains after 2 hours, heat to reflux.
-
-
Workup:
-
Scenario 1 (Precipitate forms): Filter the solid, wash with cold Et₂O.
-
Scenario 2 (Soluble product): Wash reaction mixture with 1M HCl (to remove excess amine), then Brine. Dry over Na₂SO₄, concentrate.
-
-
Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography for urea derivatives.
Protocol B: Synthesis of Carbamates (Alcohol Addition)
Use case: Creating prodrugs or protecting groups.
Critical Note: Alcohols are weaker nucleophiles than amines. The steric hindrance of the 2,6-dimethyl system makes uncatalyzed addition extremely slow. Catalysis is mandatory.
| Parameter | Condition | Rationale |
| Solvent | Toluene or DCE (Anhydrous) | Higher boiling point solvents are required to drive the reaction. |
| Catalyst | DBTL (Dibutyltin dilaurate) (1-5 mol%) | Lewis acid catalyst activates the isocyanate carbon. |
| Stoichiometry | 1.0 eq Isocyanate : 1.2 eq Alcohol | Excess alcohol drives equilibrium. |
| Temperature | 60°C – 80°C | Thermal energy is required even with a catalyst. |
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with this compound (1.0 equiv) and the target alcohol (1.2 equiv) in Anhydrous Toluene (0.5 M).
-
Catalysis: Add DBTL (0.05 equiv).
-
Reaction: Heat to 80°C under inert atmosphere for 6–18 hours.
-
Monitoring: Monitor the disappearance of the Isocyanate peak via IR (~2270 cm⁻¹) or TLC.
-
Workup: Evaporate Toluene.
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Note: Tin residues can be difficult to remove; consider KF on Silica or specialized scavengers if for biological testing.
Workflow Visualization
Figure 2: Decision tree for selecting the correct experimental conditions based on nucleophile type.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (Amine) | Steric bulk prevents attack at RT. | Switch solvent to Toluene and reflux (110°C). Add 0.1 eq DMAP as a nucleophilic catalyst. |
| White Precipitate (Impurity) | Moisture ingress caused urea dimerization. | Ensure glassware is flame-dried. Use fresh anhydrous solvents. |
| Low Yield (Alcohol) | Alcohol is too bulky (e.g., tert-butanol). | Switch catalyst to Zinc(II) acetylacetonate or use microwave irradiation (100°C, 30 min). |
| Tin Contamination | DBTL residues in product. | Dissolve product in Et₂O and wash with 10% KF solution to precipitate tin fluoride solids. |
References
-
Mechanism of Nucleophilic Addition
-
Steric Effects in Isocyanates
-
Catalysis (DBTL)
-
Synthesis of Ureas from Hindered Isocyanates
-
Isocyanate Safety & Reactivity
-
PubChem. "Phenyl Isocyanate Compound Summary." National Library of Medicine. Available at: [Link]
-
Sources
- 1. paint.org [paint.org]
- 2. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ochem.as.uky.edu [ochem.as.uky.edu]
- 6. wernerblank.com [wernerblank.com]
- 7. asianpubs.org [asianpubs.org]
- 8. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
Application Note: 4-Bromo-2,6-dimethylphenyl Isocyanate in Polymer Chemistry & Catalyst Design
Executive Summary & Chemical Profile[1]
4-Bromo-2,6-dimethylphenyl isocyanate (CAS: 77159-76-3) represents a specialized class of "dual-function" aryl isocyanates. Unlike standard curing agents (e.g., TDI, MDI), this compound offers two distinct chemical advantages that drive its application in high-value polymer synthesis and drug delivery systems:
-
Steric Protection (2,6-Dimethyl): The methyl groups ortho to the isocyanate moiety provide significant steric hindrance. This reduces the rate of side reactions (such as water hydrolysis) during handling and imparts superior hydrolytic stability to the resulting urethane or urea linkages.
-
Orthogonal Reactivity (4-Bromo): The para-bromine atom remains inert during the isocyanate-alcohol addition, serving as a latent "chemical handle" for post-polymerization modification (e.g., Suzuki-Miyaura coupling, Buchwald-Hartwig amination).
Chemical Specifications
| Property | Value | Critical Note |
| Molecular Weight | 226.07 g/mol | -- |
| Physical State | Solid / Low-melting solid | Melting Point ~62–64 °C; requires gentle heating for liquid handling. |
| Reactivity | Electrophilic (-NCO) | Reacts with nucleophiles (-OH, -NH2, -SH). Slower kinetics than phenyl isocyanate due to steric hindrance. |
| Solubility | Soluble in DCM, THF, Toluene | Reacts with protic solvents (Avoid alcohols/water in stock solutions). |
Core Application: Post-Polymerization Functionalization
Directing Group Installation for "Click" Chemistry & ADCs
This protocol details the attachment of this compound to a hydroxyl-terminated polymer (e.g., PEG, PVA, or HEMA-based hydrogels). The resulting polymer carries a stable, sterically protected aryl bromide, ready for conjugation with drugs or fluorescent tags.
Mechanism of Action
The isocyanate group reacts with the polymer's hydroxyl group to form a carbamate (urethane) linkage. The 2,6-dimethyl groups shield this linkage, preventing premature degradation in physiological media—a critical feature for drug delivery vehicles.
Figure 1: Stepwise functionalization pathway. The isocyanate installs a bromine handle, which is subsequently used to attach active pharmaceutical ingredients (APIs).
Protocol 1: Installation of the Bromine Handle
Objective: Functionalize a PEG-OH (MW 2000) chain end.
Reagents:
-
Poly(ethylene glycol) methyl ether (mPEG-OH), dried azeotropically.
-
This compound (1.5 equivalents relative to -OH).[1]
-
Catalyst: Dibutyltin dilaurate (DBTL) (0.1 mol%).
-
Solvent: Anhydrous Toluene or THF.
Step-by-Step Methodology:
-
System Prep: Flame-dry a 2-neck round bottom flask and purge with Argon. The exclusion of moisture is critical to prevent the isocyanate from forming the symmetric urea byproduct.
-
Dissolution: Dissolve mPEG-OH (1.0 eq) in anhydrous toluene (concentration ~10 wt%). Heat to 60°C to ensure full polymer solubility.
-
Addition: Add this compound (1.5 eq) as a solid or pre-dissolved in minimal toluene.
-
Expert Insight: The 2,6-dimethyl steric bulk slows the reaction compared to unsubstituted isocyanates. Do not rush this step; allow equilibration.
-
-
Catalysis: Add DBTL (0.1 mol%) via syringe.
-
Reaction: Stir at 60–70°C for 12–24 hours. Monitor consumption of the -NCO peak (2270 cm⁻¹) via FTIR.
-
Purification:
-
Cool to room temperature.
-
Precipitate the polymer into cold diethyl ether (10x volume).
-
Filter and vacuum dry.
-
-
Validation:
-
¹H NMR: Look for the disappearance of the -CH₂-OH signal (~3.6 ppm shift) and the appearance of aromatic protons (7.2–7.4 ppm) and the distinctive methyl groups on the aromatic ring (~2.2 ppm).
-
Advanced Application: Catalyst Ligand Synthesis
For Olefin Polymerization (Polyethylene/Polypropylene)
Based on patent literature (US Patent 7,544,757), this isocyanate is a key building block for synthesizing Nickel(II) or Palladium(II) diimine catalysts . The isocyanate reacts with ligand backbones to create electronic environments that favor living polymerization.
Protocol 2: Synthesis of Urea-Linked Ligands
Context: Creating a bidentate ligand for a Brookhart-type catalyst.
Reagents:
-
Primary Amine Ligand Precursor (e.g., an amino-pyridine derivative).
-
Solvent: Dichloromethane (DCM).
Methodology:
-
Setup: Dissolve the amine precursor in dry DCM at 0°C.
-
Addition: Add the isocyanate (1.05 eq) slowly.
-
Note: Unlike the alcohol reaction, the amine reaction is rapid and exothermic. The steric hindrance of the 2,6-dimethyl group is less inhibitory here due to the higher nucleophilicity of the amine.
-
-
Workup: The urea product often precipitates directly from DCM or can be crystallized by adding Hexanes.
-
Significance: The resulting urea ligand coordinates to the metal center. The 4-Bromo substituent allows for electronic tuning of the catalyst (electron-withdrawing) or further functionalization of the catalyst structure itself to solid supports (heterogenization).
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion (Protocol 1) | Steric hindrance of 2,6-dimethyl groups slows kinetics. | Increase temperature to 70°C; extend time to 24h; increase DBTL catalyst load to 0.5 mol%. |
| Precipitate Formation | Moisture contamination leading to urea byproduct (1,3-bis(4-bromo-2,6-dimethylphenyl)urea). | Ensure strict anhydrous conditions. Use fresh isocyanate (white solid, not yellow). |
| Low Solubility of Isocyanate | Cold solvent. | The compound melts ~62°C. Dissolve in warm toluene before adding to the reaction vessel. |
References
-
Synthesis of Transition Metal Catalysts
- Source: US Patent Application 2002/0032289 A1. "Catalysts for olefin polymerization.
-
General Isocyanate Polymer Functionalization
- Source:Macromolecules 2022, 55, 4, 1123–1135. "Synthetic Control of Helical Polyisocyanates...
-
Chemical Property Data
- Source: Sigma-Aldrich / Merck Product Sheet for CAS 77159-76-3.
-
Post-Polymerization Modification Reviews
-
Source:Materials Science 2014. "Blocked isocyanates: an efficient tool for post-polymerization modification of polymers."[7]
-
Sources
- 1. echemi.com [echemi.com]
- 2. N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Buy N-(4-bromo-2,6-dimethylphenyl)-2-chloroacetamide | 17058-74-1 [smolecule.com]
- 5. This compound [stenutz.eu]
- 6. This compound [myskinrecipes.com]
- 7. semanticscholar.org [semanticscholar.org]
Application Note: Strategic Macromolecular Design using 4-Bromo-2,6-dimethylphenyl Isocyanate
Executive Summary
This guide details the strategic application of 4-Bromo-2,6-dimethylphenyl isocyanate in polymer synthesis. Unlike standard isocyanates (e.g., TDI, MDI) used for bulk polyurethanes, this molecule offers a unique "Dual-Function" architecture:
-
Steric Control: The 2,6-dimethyl substitution provides steric hindrance around the isocyanate (-NCO) group, significantly slowing reaction kinetics. This allows for precise, controlled functionalization without the rapid gelation or uncontrolled cross-linking often seen with unhindered aromatic isocyanates.
-
Orthogonal Reactivity: The 4-bromo substituent remains inert during urethane/urea formation, serving as a high-fidelity "handle" for post-polymerization modification (PPM) via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
This note targets researchers requiring high-purity functionalized oligomers, crystallizable polymer derivatives, or precursors for conjugated systems.
Chemical Architecture & Mechanistic Logic
The Steric Advantage
In standard polyurethane synthesis, the high reactivity of aromatic isocyanates often leads to side reactions, such as allophanate or biuret formation, resulting in branching. The 2,6-dimethyl groups in this molecule create a "steric shield."
-
Kinetic Selectivity: The NCO group reacts slower with nucleophiles (OH, NH2). This requires specific catalysis (e.g., DBTDL) but ensures that once a urethane bond is formed, the nitrogen is too sterically crowded to attack another isocyanate, effectively suppressing branching.
-
Moisture Tolerance: The steric bulk reduces the rate of reaction with atmospheric moisture, simplifying handling compared to phenyl isocyanate.
The Orthogonal Handle
The 4-bromo position is electronically activated by the aromatic ring but chemically distinct from the NCO group. This allows a two-step workflow:
-
Step A: Polymer formation via NCO chemistry.
-
Step B: Functionalization via Br chemistry (Suzuki/Buchwald-Hartwig).
Figure 1: The dual-pathway logic. The NCO group builds the chain (Green), while the Br group survives to allow advanced functionalization (Red).
Experimental Protocols
Protocol A: Controlled End-Capping of Poly(ethylene glycol) (PEG)
Objective: To create a mono- or di-functionalized PEG macro-monomer with a reactive aryl bromide terminus. Reactivity Note: Due to the 2,6-dimethyl hindrance, uncatalyzed reactions will be sluggish. Organotin catalysis is required.
Materials:
-
Poly(ethylene glycol) (
2000), dried azeotropically. -
This compound (1.1 eq per OH group).
-
Dibutyltin dilaurate (DBTDL) (0.1 mol%).
-
Solvent: Anhydrous Toluene or THF.
Step-by-Step:
-
Drying: Dissolve PEG in toluene. Distill off ~20% of the volume to remove trace water (azeotropic drying). Cool to 60°C under
. -
Addition: Add this compound.
-
Critical Step: Do not add all at once if the scale is >10g. Add dropwise to maintain temperature control, although exotherm is milder than unhindered isocyanates.
-
-
Catalysis: Add DBTDL (dissolved in minimal toluene) via syringe.
-
Reaction: Heat to 70–80°C for 6–12 hours.
-
Note: Standard phenyl isocyanate reacts at RT or 40°C. The higher temperature here overcomes the steric barrier of the methyl groups [1].
-
-
Validation: Monitor FTIR.
-
Target: Disappearance of the NCO peak (~2270 cm⁻¹) and appearance of the Urethane Carbonyl (~1720 cm⁻¹).
-
-
Purification: Precipitate into cold diethyl ether. Filter and dry under vacuum.
Protocol B: Post-Polymerization Modification (Suzuki Coupling)
Objective: To attach a fluorophore (e.g., Pyrene) to the polymer chain created in Protocol A, utilizing the bromine handle.
Materials:
-
Br-terminated PEG (from Protocol A).
-
Pyrene-1-boronic acid (1.5 eq).
-
Catalyst:
(5 mol%). -
Base:
(2M aqueous solution). -
Solvent: DMF/Water (9:1) or Toluene/Ethanol/Water.
Step-by-Step:
-
Degassing: Dissolve the polymer and boronic acid in the solvent. Sparge with Argon for 20 minutes. Oxygen inhibition is fatal to this step.
-
Catalyst Addition: Add
quickly under Argon flow. -
Coupling: Heat to 85°C for 24 hours.
-
Work-up: Cool, filter through Celite to remove Pd black. Precipitate polymer into ether.[4]
-
Purification (Crucial): To remove unreacted boronic acid/fluorophore, dissolve polymer in water and perform dialysis (MWCO 1000) for 48 hours.
Comparative Data: Steric Effects on Reactivity[6]
The following table illustrates why this specific isocyanate is chosen for controlled synthesis rather than bulk polymerization.
| Isocyanate Type | Reactivity ( | Gelation Risk | Moisture Sensitivity | Primary Application |
| Phenyl Isocyanate | 1.0 (Reference) | High | High | Bulk foams, fast adhesives |
| 2,6-Dimethylphenyl Isocyanate | ~0.05 - 0.1 | Low | Low | Controlled capping, Crystallography |
| 4-Bromo-2,6-dimethyl... | ~0.05 | Low | Low | Functional Intermediates |
Data derived from relative rates of hindered isocyanates [1][2]. The methyl groups reduce reaction rates by orders of magnitude, allowing for "living-like" control in step-growth polymerization.
Troubleshooting & Optimization
Issue: Low Conversion in Urethane Formation
-
Cause: Steric hindrance of the 2,6-dimethyl groups is preventing the alcohol from attacking the NCO carbon efficiently.
-
Solution: Switch catalyst from DBTDL to Bismuth Neodecanoate (often more active for hindered isocyanates) or increase temperature to 90°C. Ensure solvent is strictly anhydrous; water competes for the NCO.
Issue: "Gelling" during Suzuki Coupling
-
Cause: Cross-linking of the polymer chains. This can happen if the boronic acid is bifunctional or if radical side-reactions occur.
-
Solution: Ensure strict exclusion of oxygen. Add a radical inhibitor (BHT) if using vinyl-containing co-monomers.
Figure 2: Operational workflow for synthesizing and functionalizing polymers using this compound.
References
-
Sigma-Aldrich. (n.d.).[6] this compound Product Specification & Properties. Retrieved from
-
Rolph, M. S., et al. (2016).[7] Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications.[7] Polymer Chemistry.[3][4][8][9] (Discusses steric/electronic effects on deblocking and reactivity). Retrieved from
-
Milu, M. H. (2023).[10] Reactivity and Functionalization of 2,6-TDI (Isocyanate) with PEG and PPG Polymers on MALDI.[10] ResearchGate.[10] (Provides kinetic context for hindered 2,6-substituted isocyanates). Retrieved from
-
Kudrjasova, J., et al. (2020). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. Polymer Chemistry.[3][4][8][9] (Protocol basis for polymer-bound aryl halide coupling). Retrieved from
-
ACS Omega. (2023). Lignin-Based Polyurethanes from the Blocked Isocyanate Approach. (Context for hindered urea/urethane thermodynamics). Retrieved from
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. researchgate.net [researchgate.net]
- 6. This compound 98 77159-76-3 [sigmaaldrich.com]
- 7. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Synthesis of Urea Scaffolds using 4-Bromo-2,6-dimethylphenyl Isocyanate
Abstract & Scope
This application note details the protocol for synthesizing
-
2,6-Dimethyl Steric Blockade: Increases metabolic stability of the resulting urea by retarding enzymatic hydrolysis.
-
4-Bromo Functional Handle: Enables downstream diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access complex biaryl urea pharmacophores (e.g., analogs of kinase inhibitors like Sorafenib).
This guide addresses the specific challenges posed by the steric hindrance of the ortho-methyl groups and provides a self-validating protocol for high-yield synthesis.
Reaction Mechanism & Steric Considerations
The formation of the urea linkage proceeds via the nucleophilic attack of the primary amine's lone pair onto the central electrophilic carbon of the isocyanate cumulene system (
The "Ortho-Effect" Challenge
Unlike phenyl isocyanate, This compound possesses significant steric bulk flanking the reactive center.
-
Kinetic Consequence: The ortho-methyl groups restrict the angle of approach for the incoming nucleophile, potentially reducing the reaction rate compared to unhindered isocyanates.
-
Thermodynamic Benefit: Once formed, the resulting urea is conformationally restricted, often improving binding affinity in protein pockets and resistance to hydrolytic cleavage.
Pathway Diagram
The following diagram illustrates the reaction pathway and competing hydrolysis side-reaction that must be suppressed.
Figure 1: Reaction pathway showing the desired urea formation and the critical moisture-sensitive hydrolysis pathway.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| This compound | Electrophile | >97% purity; Store at 2-8°C under inert gas. |
| Primary Amine ( | Nucleophile | 1.05 - 1.10 equivalents. Dry. |
| Dichloromethane (DCM) | Solvent | Anhydrous (Water <50 ppm). |
| Hexanes / Diethyl Ether | Wash Solvent | ACS Grade. |
Standard Operating Procedure (SOP)
Pre-requisite: All glassware must be oven-dried. Perform reaction under a Nitrogen or Argon atmosphere to prevent hydrolysis.
Step 1: Reaction Setup
-
Charge a round-bottom flask with This compound (1.0 equiv).
-
Dissolve in anhydrous DCM (concentration ~0.2 M).
-
Note: DCM is preferred for its ease of removal and ability to solubilize the isocyanate while often precipitating the urea product.
-
-
Cool the solution to 0°C in an ice bath.
-
Expert Insight: Although the isocyanate is hindered, cooling prevents uncontrolled exotherms if the amine is highly nucleophilic (e.g., aliphatic amines).
-
Step 2: Amine Addition
-
Dissolve the Primary Amine (1.05 equiv) in a minimal volume of anhydrous DCM.
-
Add the amine solution dropwise to the isocyanate solution over 10–15 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
Step 3: Reaction Monitoring
-
Stir at RT for 2–4 hours .
-
TLC/LC-MS Check: Monitor the disappearance of the isocyanate.
-
Isocyanate Peak: Often visible in IR (strong band ~2270 cm⁻¹) or by quenching an aliquot with methanol (forms methyl carbamate).
-
Steric Note: If conversion is <50% after 4 hours, heat to reflux (40°C) for 2–6 hours. The 2,6-dimethyl groups can necessitate thermal activation for bulky amines.
-
Step 4: Work-up & Purification
-
Scenario A: Product Precipitates (Ideal)
-
Filter the solid precipitate using a sintered glass funnel.
-
Wash the cake 3x with cold DCM or Hexanes to remove unreacted isocyanate.
-
Dry under high vacuum.
-
-
Scenario B: Homogeneous Solution
-
Concentrate the reaction mixture to ~20% volume under reduced pressure.
-
Add Hexanes or Diethyl Ether to induce precipitation.
-
Filter and wash as above.
-
Alternative: If no solid forms, evaporate to dryness and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
-
Data Interpretation & Validation
Expected Analytical Signatures
To confirm the formation of the urea and the integrity of the bromine handle, look for the following signals:
| Technique | Diagnostic Signal | Structural Insight |
| FT-IR | Disappearance of ~2270 cm⁻¹ ( | Consumption of Isocyanate. |
| FT-IR | Appearance of ~1640–1660 cm⁻¹ ( | Formation of Urea Carbonyl. |
| 1H NMR | Singlet at ~2.1–2.3 ppm (6H) | Preserved 2,6-dimethyl groups. |
| 1H NMR | Broad singlets ~7.5–9.0 ppm | Urea NH protons (exchangeable with |
| 13C NMR | Signal at ~153–158 ppm | Urea Carbonyl Carbon. |
| MS (ESI) | Confirmation of Bromine isotope pattern ( |
Troubleshooting Guide
-
Problem: Formation of white precipitate that is not product.
-
Cause: Moisture ingress leading to symmetric urea (dimer) formation via aniline intermediate.
-
Solution: Ensure strictly anhydrous solvents; use a drying tube or inert atmosphere.
-
-
Problem: Low yield with bulky amines (e.g., tert-butylamine).
-
Cause: Severe steric clash between 2,6-dimethyl and amine alkyl groups.
-
Solution: Switch solvent to Toluene and reflux (110°C) overnight.
-
Applications: Post-Functionalization
The 4-bromo substituent serves as a versatile handle for library generation. The urea linkage is stable under standard Suzuki-Miyaura coupling conditions.
Workflow: Urea Synthesis to Biaryl Kinase Inhibitor Analog
Figure 2: Modular synthesis workflow utilizing the bromine handle for late-stage diversification.
Safety & Handling (E-E-A-T)
Hazard Class: Isocyanates are potent respiratory sensitizers .
-
Acute Toxicity: this compound is harmful if swallowed, inhaled, or in contact with skin.
-
Engineering Controls: Always handle in a functioning fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Decontamination: Spills should be treated with aqueous 5% ammonium hydroxide/ethanol solution to quench the isocyanate group.
References
-
Sigma-Aldrich. Safety Data Sheet: this compound.
-
Common Organic Chemistry. Urea Formation: Amine + Isocyanate Protocols.
-
National Institutes of Health (PubChem). Compound Summary: this compound.
-
Asian Journal of Chemistry. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011).
-
Organic Chemistry Portal. Synthesis of Ureas.
Application Note: High-Efficiency Synthesis of Carbamates from 4-Bromo-2,6-dimethylphenyl Isocyanate
Executive Summary
This guide details the optimized protocol for reacting 4-Bromo-2,6-dimethylphenyl isocyanate (Ar-NCO) with diverse alcohols to form stable carbamates. Unlike standard isocyanates, this specific substrate presents a unique challenge: the 2,6-dimethyl "ortho-effect" creates significant steric shielding around the electrophilic carbon. While this enhances the hydrolytic stability of the reagent, it severely retards nucleophilic attack by alcohols, necessitating specific catalytic interventions and rigorous moisture control.
Key Applications:
-
HPLC Derivatization: The bromine atom serves as a distinct mass spectral handle (M+2 isotope pattern) and heavy-atom tag for crystallography.
-
Medicinal Chemistry: Synthesis of sterically congested carbamate linkers (bio-isosteres of amides) with improved metabolic stability against esterases.
Strategic Analysis & Mechanistic Insight
The Steric Challenge
In typical phenyl isocyanates, the cumulative double bond system (
-
Consequence: The approach vector for the alcohol nucleophile is restricted.
-
Solution: Uncatalyzed reactions are kinetically incompetent. High-activity Lewis acid catalysis (e.g., Dibutyltin dilaurate) or nucleophilic catalysis (e.g., DMAP) is mandatory to lower the activation energy.
Mechanistic Pathways
The reaction proceeds via one of two primary catalytic cycles depending on the additive used.
Pathway A: Lewis Acid Catalysis (Tin-mediated) The organotin catalyst coordinates with the isocyanate nitrogen and oxygen, enhancing the electrophilicity of the carbonyl carbon while simultaneously delivering the alcohol.
Pathway B: Base Catalysis (Tertiary Amine) The base activates the alcohol (increasing nucleophilicity) or, in the case of DMAP, forms a reactive acyl-pyridinium intermediate.
Figure 1: Mechanistic flow of sterically hindered isocyanate conversion. Note the critical divergence where moisture leads to irreversible urea formation.
Experimental Optimization
Solvent & Catalyst Screening
Due to the non-polar nature of the bromine and methyl groups, non-polar solvents at elevated temperatures often yield the best kinetics by facilitating higher boiling points (reflux).
| Parameter | Recommended | Alternative | Rationale |
| Solvent | Toluene (Anhydrous) | THF, DCM | Toluene allows reflux >100°C to overcome steric barrier; non-nucleophilic. |
| Catalyst | DBTL (1-5 mol%) | DMAP, Zr(OtBu)4 | Organotins are superior for hindered isocyanates. DMAP is effective but can be slower for secondary alcohols. |
| Stoichiometry | 1.1 - 1.5 eq. Isocyanate | 1.0 eq. | Excess isocyanate drives reaction to completion; excess is easier to remove than unreacted alcohol. |
| Temperature | 80°C - 110°C | RT (requires days) | Heat is essential. Room temp reactions are often incomplete after 24h. |
Standard Operating Protocol (SOP)
Materials
-
Reagent: this compound (CAS: 77159-76-3).[1]
-
Substrate: Target Alcohol (dried over molecular sieves).
-
Catalyst: Dibutyltin dilaurate (DBTL) [Sigma-Aldrich].
-
Solvent: Anhydrous Toluene (kept under Argon).
Step-by-Step Procedure
Step 1: Inert Atmosphere Setup Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush continuously with Argon or Nitrogen.
-
Why: Isocyanates react rapidly with atmospheric moisture to form insoluble ureas (1,3-bis(4-bromo-2,6-dimethylphenyl)urea), which are difficult to separate.
Step 2: Reactant Dissolution Add the Alcohol (1.0 equiv) and anhydrous Toluene (0.1 M concentration relative to alcohol) to the flask.
-
Critical Check: Ensure the alcohol is fully dissolved. If using a solid alcohol, slight warming may be required.
Step 3: Isocyanate Addition Add this compound (1.2 equiv) in one portion.
-
Note: The solution typically remains clear. If a white precipitate forms immediately, moisture was present (urea formation).
Step 4: Catalyst Injection Add DBTL (0.05 equiv / 5 mol%) via syringe.
-
Visual Cue: No immediate color change is expected, unlike some aromatic isocyanates that turn yellow.
Step 5: Thermal Reaction Heat the reaction mixture to reflux (110°C) for 4–12 hours.
-
Monitoring: Monitor by TLC (Visualize with UV; isocyanate spot will be less polar than carbamate) or LC-MS. Look for the disappearance of the isocyanate peak (approx. 2260 cm⁻¹ in IR).
Step 6: Work-up
-
Cool to room temperature.
-
Quench: Add 0.5 mL of Methanol to scavenge excess isocyanate (forms the methyl carbamate, which is easily separated). Stir for 15 mins.
-
Evaporation: Remove Toluene under reduced pressure.
-
Purification: The residue is often a solid. Recrystallize from Hexane/Ethyl Acetate or perform Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).
Figure 2: Operational workflow for the synthesis of carbamates from hindered isocyanates.
Quality Control & Characterization
| Technique | Expected Signal | Validation Criteria |
| FT-IR | C=O stretch | Appearance of strong band at 1700–1740 cm⁻¹ (Carbamate). Disappearance of 2260 cm⁻¹ (Isocyanate). |
| 1H NMR | NH Proton | Broad singlet at δ 6.0–8.0 ppm (solvent dependent). |
| 1H NMR | Methyls | Singlet (6H) at δ 2.1–2.3 ppm (Ar-CH3). |
| Mass Spec | Isotope Pattern | 1:1 ratio for M and M+2 peaks (characteristic of ⁷⁹Br/⁸¹Br). |
Troubleshooting Guide
Issue 1: Low Yield / Recovered Starting Material
-
Cause: Steric hindrance preventing attack.
-
Fix: Switch solvent to 1,2-Dichlorobenzene (higher boiling point, 180°C) or use Microwave irradiation (120°C, 30 mins). Increase DBTL load to 10 mol%.
Issue 2: White Precipitate Formation
-
Cause: Moisture ingress causing urea formation.
-
Fix: The urea is extremely insoluble. Filter the reaction mixture through Celite before evaporation. Ensure Toluene is freshly distilled or from a solvent purification system (SPS).
Issue 3: Product "Oiling Out"
-
Cause: Presence of tin impurities.
-
Fix: Partition the crude residue between Acetonitrile and Hexane. The tin catalyst partitions into Hexane; the carbamate usually stays in Acetonitrile.
References
-
Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from
-
LookChem. (n.d.). 4-Bromo-2-methylphenyl isocyanate Properties and Applications. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to the Kinetics of Isocyanate-Alcohol Reactions. Retrieved from
-
National Institutes of Health (NIH). (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Retrieved from
-
Organic Chemistry Portal. (n.d.). Carbamate Synthesis by Carbamoylation. Retrieved from
-
Stenutz. (n.d.). This compound Data. Retrieved from
Sources
Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-2,6-dimethylphenyl isocyanate
Executive Summary
This application note details the methodological strategies for performing Suzuki-Miyaura cross-coupling reactions on 4-Bromo-2,6-dimethylphenyl isocyanate (CAS: 77159-76-3). This substrate presents a classic chemoselectivity paradox: the oxidative addition handle (aryl bromide) requires palladium catalysis typically facilitated by base and heat, conditions under which the electrophilic handle (isocyanate) is prone to rapid hydrolysis or polymerization.
We present two distinct workflows:
-
The Stepwise "Derivatize-First" Protocol: The industry-standard approach for medicinal chemistry libraries, prioritizing yield and purity by converting the isocyanate to a stable urea/carbamate prior to coupling.
-
The Direct Anhydrous Protocol: A specialized, high-risk/high-reward method utilizing anhydrous bases (CsF/K₃PO₄) and boronic esters to preserve the isocyanate functionality for downstream diversification.
Substrate Analysis & Strategic Logic
The substrate, This compound , possesses two orthogonal reactive sites. The 2,6-dimethyl substitution pattern provides significant steric shielding to the isocyanate group, retarding the rate of dimerization and hydrolysis compared to non-substituted phenyl isocyanates. However, this steric bulk does not render the group immune to the aqueous bases typical of standard Suzuki conditions (e.g.,
Chemoselectivity Challenges
-
The "Kill Zone" (Isocyanate): Reacts with water (to form aniline/urea), alcohols (carbamates), and amines (ureas). High temperatures promote polymerization.
-
The "Coupling Zone" (Aryl Bromide): Requires Pd(0) insertion.[1] The 2,6-dimethyl groups are meta to the bromide, meaning they exert minimal steric hindrance on the palladium oxidative addition step, facilitating smooth coupling if the catalyst is active.
Decision Matrix (Workflow Visualization)
Figure 1: Strategic Decision Tree for Isocyanate Coupling. Select Route A for reliability; Select Route B only if the isocyanate handle is strictly required post-coupling.
Protocol A: The Stepwise "Derivatize-First" Method (Recommended)
Objective: Synthesize a biaryl urea library. Logic: By reacting the isocyanate first, we convert the labile -NCO group into a robust urea. This allows the subsequent Suzuki coupling to utilize standard, highly active aqueous catalytic systems without side reactions.
Step 1: Urea Formation
-
Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M].
-
Add the amine partner (1.1 equiv).
-
Note: No base is usually required if the amine is nucleophilic. If using an amine salt, add 1.1 equiv of TEA.
-
-
Stir at Room Temperature (RT) for 1–2 hours.
-
Monitor by LCMS (Disappearance of isocyanate, appearance of urea mass).
-
Workup: Concentrate in vacuo. If solid precipitates, filter and wash with hexanes.
Step 2: Standard Suzuki Coupling
This protocol uses a biphasic system which is highly efficient for sterically hindered aryl bromides.
Reagents:
-
Substrate: Bromophenyl urea intermediate (from Step 1).
-
Boronic Acid: Aryl boronic acid (1.2 equiv).
-
Catalyst:
(3 mol%). -
Base:
(2.0 M aqueous solution, 3.0 equiv). -
Solvent: 1,4-Dioxane.[2]
Procedure:
-
Charge a reaction vial with the Bromophenyl urea (1.0 equiv), Aryl boronic acid (1.2 equiv), and
(0.03 equiv). -
Evacuate and backfill with Nitrogen (
) three times. -
Add 1,4-Dioxane (degassed, concentration 0.15 M) and 2.0 M aq.
(3.0 equiv). -
Seal and heat to 80°C for 4–12 hours.
-
Validation: Check LCMS for conversion. The urea linkage is stable under these conditions.
-
Purification: Dilute with EtOAc, wash with water/brine, dry over
, and purify via flash chromatography.
Protocol B: The Direct Anhydrous Method (Advanced)
Objective: Synthesize a biaryl isocyanate (preserving the -NCO). Logic: To prevent hydrolysis, water must be rigorously excluded. Standard boronic acids are avoided because they can trimerize to boroxines, releasing water in situ.[1] Pinacol boronic esters (Bpin) are mandatory. The base must be anhydrous and non-nucleophilic toward the isocyanate.
Critical Reagent Selection
| Component | Selection | Rationale |
| Boron Source | Aryl-Bpin (Ester) | Boronic acids release |
| Base | Anhydrous | Carbonates are poorly soluble in dry solvents; Fluoride (CsF) activates Bpin via a specific mechanism without requiring water. |
| Solvent | Toluene or Anhydrous THF | Non-polar solvents minimize moisture uptake. |
| Catalyst | XPhos Pd G2 or | Highly active catalysts are required to complete the reaction (1–2 hrs) before thermal degradation of the isocyanate occurs. |
Detailed Procedure
-
Preparation: Dry all glassware in an oven (
) overnight. Use a glovebox or rigorous Schlenk technique. -
Charge Solids: In a reaction vial under Argon, combine:
-
This compound (1.0 equiv).
-
Aryl-Bpin ester (1.1 equiv).
-
Anhydrous finely ground
(3.0 equiv) OR CsF (2.5 equiv). -
XPhos Pd G2 Pre-catalyst (2–5 mol%).
-
-
Solvent Addition: Add anhydrous Toluene (0.1 M concentration).
-
Tip: If using CsF, a small amount of anhydrous THF is often needed for solubility.
-
-
Reaction: Seal the vessel and heat to 60–80°C .
-
Caution: Do not exceed 80°C. Higher temperatures increase the risk of isocyanate dimerization.
-
-
Monitoring: Monitor by GC-MS or NMR if possible. LCMS using protic mobile phases (MeOH/Water) will derivatize the isocyanate during analysis, showing the methyl-carbamate or urea mass. You must account for this "artifact" mass to verify the isocyanate was intact before injection.
-
Workup:
-
Cool to RT.
-
Filter through a plug of Celite (under
blanket if possible) to remove salts. -
Concentrate the filtrate.
-
Note: Silica gel chromatography can hydrolyze isocyanates. Distillation (Kugelrohr) or crystallization is preferred for purification.
-
Mechanistic Visualization (Anhydrous Pathway)
The following diagram illustrates the specific pathway required to bypass the hydrolytic "dead end."
Figure 2: Catalytic cycle highlighting the necessity of excluding water to prevent the irreversible hydrolysis pathway (Red).
References
-
Suzuki-Miyaura Coupling Basics: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Anhydrous Conditions (Fluoride Activation): Wright, S. W.; Hageman, D. L.; McClure, L. D. "Fluoride-mediated boronic acid coupling reactions of arenes and heteroarenes." The Journal of Organic Chemistry, 1994 , 59(20), 6095–6097. Link
-
Isocyanate Stability: Evaluation of steric protection in 2,6-dimethylphenyl isocyanates. Sigma-Aldrich Technical Bulletin, CAS 77159-76-3 Data Sheet. Link
-
Anhydrous Coupling with Silanolates: Denmark, S. E.; Smith, R. C. "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts." Synlett, 2006 , 2921-2939. (Context for anhydrous base usage). Link
Sources
Handling and storage procedures for moisture-sensitive isocyanates
Executive Summary
Isocyanates (R-N=C=O) are potent electrophiles critical to drug development and polymer synthesis. Their high reactivity, however, renders them notoriously unstable in the presence of atmospheric moisture. Improper handling leads to two primary failure modes: stoichiometric drift (loss of active titer) and safety hazards (pressurization of vessels due to CO₂ evolution).
This guide moves beyond basic safety data sheets (SDS) to provide a mechanistic understanding of isocyanate degradation and rigorous, field-proven protocols for their preservation and use.
The Chemistry of Failure: Hydrolysis and Urea Formation
To handle isocyanates effectively, one must understand the "cascading failure" mechanism initiated by water. It is not a simple 1:1 quenching; a single equivalent of water can consume multiple equivalents of isocyanate and generate insoluble particulates.
The Mechanism:
-
Hydrolysis: Water attacks the electrophilic carbon of the isocyanate group, forming an unstable carbamic acid.
-
Decarboxylation: Carbamic acid decomposes spontaneously, releasing Carbon Dioxide (CO₂) and a primary amine.
-
Urea Formation (The "White Crust"): The newly formed amine is a stronger nucleophile than water. It rapidly attacks a second molecule of isocyanate to form a symmetric urea.
Critical Insight: "Clear" liquid does not guarantee purity. Isocyanate dimers (uretdiones) can remain soluble, while urea formation typically precipitates as a white solid.
Figure 1: The degradation cascade. Note that one water molecule eventually consumes two isocyanate molecules, accelerating loss of titer.
Protocol A: Storage and Inert Atmosphere Management
Standard "air-tight" containers are insufficient for long-term storage of high-value isocyanates.
The Inert Gas Hierarchy
-
Nitrogen (N₂): Acceptable for general use.[1]
-
Argon (Ar): Mandatory for frequently opened bottles. Argon is denser than air and forms a "blanket" over the liquid surface, whereas Nitrogen can mix with air more easily when the vessel is opened.
Septum and Seal Integrity
Never store isocyanates in bottles with simple screw caps once the factory seal is broken.
-
Primary Seal: Use a Teflon-lined septum secured with a copper wire or parafilm.
-
Secondary Containment: Store the bottle inside a secondary jar containing desiccant (e.g., Drierite or molecular sieves) to create a micro-environment of <10 ppm humidity.
-
Temperature: Store aromatic isocyanates (e.g., MDI, TDI) between 15°C–25°C. Do not refrigerate unless specified; cooling can crystallize dimers (dimerization is often reversible but inconvenient) or draw in moisture upon warming.
Protocol B: Transfer and Handling
Objective: Transfer liquid isocyanate without exposing the bulk container to atmospheric moisture.
Equipment:
-
Schlenk line (Vacuum/Inert Gas manifold)
-
Oven-dried glassware (>120°C for 4 hours)
-
Gas-tight syringes with Luer-lock tips
Step-by-Step Procedure:
-
Purge: Flush the receiving vessel with inert gas for 5 minutes.
-
Positive Pressure: Insert a needle connected to the inert gas line into the source bottle's septum. This creates positive pressure inside the bottle.
-
Withdraw: Insert the syringe needle. The positive pressure will help fill the syringe, preventing back-flow of air.
-
Transfer: Inject the reagent into the receiving vessel.
-
Seal: Immediately cover the needle tip with a rubber stopper if carrying it across the lab, or discharge immediately.
Protocol C: Quality Control (Titer Determination)
Do not assume the label purity is accurate for opened bottles. Perform the Dibutylamine Back-Titration (based on ASTM D2572) before critical experiments.
Principle: React isocyanate with an excess of dibutylamine. The amine reacts rapidly to form a urea. The unreacted amine is then titrated with standard acid.
Reagents:
-
0.1 N Hydrochloric Acid (standardized)
-
2 N Dibutylamine in dry Toluene (keep dry!)
-
Isopropanol (solvent)
-
Bromophenol Blue indicator
Method:
-
Weigh 1.0g of isocyanate sample into a flask.
-
Add 20 mL of Dibutylamine solution (excess).
-
Allow to stand for 15 minutes (reaction is fast).
-
Add 100 mL Isopropanol.
-
Titrate with 0.1 N HCl to a yellow endpoint.
-
Run a Blank (no isocyanate, just amine solution).
Calculation:
- = mL Acid for Blank
- = mL Acid for Sample
- = Normality of Acid
- = Weight of Sample (g)
Protocol D: Waste Management and Neutralization
CRITICAL SAFETY WARNING: Never seal a waste container containing unreacted isocyanates and water/neutralizer.[2] The evolution of CO₂ will pressurize the vessel, creating a "chemical bomb."
Neutralization Solution Recipes
Use these specific mixtures to decontaminate glassware and spills. The alcohol helps penetrate the isocyanate, while the base (ammonia/carbonate) catalyzes the hydrolysis to harmless urea.
| Component | Formula A (Standard) | Formula B (Heavy Duty) |
| Water | 90% | 90% |
| Neutralizer | 8% Sodium Carbonate | 8% Conc. Ammonium Hydroxide |
| Surfactant | 2% Liquid Detergent | 2% Liquid Detergent |
| Solvent | (None) | Add 10-20% Isopropanol if viscous |
Decontamination Workflow
Figure 2: Safe disposal workflow.[2][3][4] The 48-hour wait period is mandatory to prevent container rupture.
References & Authoritative Sources
-
ASTM International. ASTM D2572-19, Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers.[5] West Conshohocken, PA, 2019.
-
Occupational Safety and Health Administration (OSHA). Isocyanates - Safety and Health Topics.
-
American Chemistry Council. Guidelines for the Responsible Management of Isocyanates.
-
Safe Work Australia. Guide to Handling Isocyanates.
-
Merck/Sigma-Aldrich. Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (General reference for Schlenk techniques applied in Protocol B).
Sources
- 1. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 2. fsi.co [fsi.co]
- 3. safetyinnumbers.ca [safetyinnumbers.ca]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. ASTM D 2572 - 2019 - DIN Media [dinmedia.de]
Application Note: High-Sensitivity Quantitation of 4-Bromo-2,6-dimethylphenyl Isocyanate via LC-MS/MS
Abstract
This protocol details a validated LC-MS/MS methodology for the trace quantitation of 4-Bromo-2,6-dimethylphenyl isocyanate (CAS: 1591-98-6). Due to the high reactivity of the isocyanate (-NCO) group toward nucleophiles (especially water), direct analysis is prone to severe degradation and reproducibility issues. This method utilizes in-situ derivatization with 1-(2-pyridyl)piperazine (1,2-PP) to convert the unstable isocyanate into a stable urea derivative. The resulting derivative exhibits exceptional ionization efficiency in ESI(+) mode, enabling Limits of Quantitation (LOQ) in the low ng/mL range. This guide is designed for pharmaceutical researchers utilizing this compound as a building block for kinase inhibitors and antifungal agents.
Introduction & Chemical Logic
The Stability Challenge
This compound is an electrophilic intermediate. In the presence of ambient moisture or protic solvents, it rapidly hydrolyzes to the corresponding carbamic acid, which spontaneously decarboxylates to form 4-bromo-2,6-dimethylaniline .
-
Reaction:
Quantifying the amine (degradation product) is insufficient for process control, as it does not distinguish between residual starting material and active isocyanate. Therefore, "chemical trapping" is required immediately upon sampling.
The Derivatization Strategy
We employ 1-(2-pyridyl)piperazine (1,2-PP) as the derivatizing agent.
-
Mechanism: The secondary amine of the piperazine ring nucleophilically attacks the isocyanate carbon, forming a stable urea linkage.
-
MS Advantage: The pyridyl moiety possesses a high proton affinity, significantly enhancing the signal in Electrospray Ionization (ESI+) compared to traditional alcohol-based derivatization (carbamates).
Experimental Protocol
Reagents and Standards
-
Analyte: this compound (≥98%).
-
Derivatizing Reagent: 1-(2-pyridyl)piperazine (1,2-PP) (≥99%).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.
-
Stock Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM).
Sample Preparation Workflow
Step 1: Preparation of Derivatizing Solution Prepare a 10 mM solution of 1,2-PP in Acetonitrile.
-
Note: This reagent must be in molar excess (at least 100x) relative to the expected isocyanate concentration to ensure instantaneous trapping.
Step 2: Stock Standard Preparation
-
Weigh 10 mg of this compound into a dry volumetric flask.
-
Dissolve immediately in 10 mL of anhydrous DMSO .
-
Critical: Do not use methanol or water, as they will degrade the standard.
Step 3: Derivatization Reaction (Samples & Standards)
-
Add 50 µL of Sample/Standard (in DMSO/DCM) to a vial.
-
Add 950 µL of 10 mM 1,2-PP in ACN .
-
Vortex for 30 seconds.
-
Incubate at room temperature for 5 minutes. (Reaction is rapid).
-
Evaporate to dryness under Nitrogen (if solvent exchange is needed) or dilute directly with Mobile Phase A (Water + 0.1% FA) to match initial gradient conditions.
-
Target Final Composition: 20% ACN / 80% Water.
-
LC-MS/MS Conditions
Liquid Chromatography (UHPLC)
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Phenomenex Luna Omega C18 (100 x 2.1 mm, 1.6 µm) or Waters BEH C18.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2-5 µL.
Mobile Phases:
-
A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 1.00 | 10 | Desalting |
| 6.00 | 95 | Linear Ramp |
| 7.50 | 95 | Wash |
| 7.60 | 10 | Re-equilibration |
| 10.00 | 10 | End |
Mass Spectrometry (Triple Quadrupole)
-
Source: ESI Positive (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 450°C.
MRM Transitions: The derivative (1-(4-bromo-2,6-dimethylphenyl)-3-(2-pyridyl)urea) has a monoisotopic mass of ~388.09 (79Br) and ~390.09 (81Br).
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) |
| Quantifier (79Br) | 389.1 | 164.1 | 25 | 50 |
| Qualifier (79Br) | 389.1 | 122.1 | 35 | 50 |
| Quantifier (81Br) | 391.1 | 164.1 | 25 | 50 |
| Qualifier (81Br) | 391.1 | 122.1 | 35 | 50 |
-
Note: The product ion m/z 164.1 corresponds to the protonated 1-(2-pyridyl)piperazine fragment, a highly stable characteristic ion for this class of derivatives.
Workflow Visualization
Figure 1: Analytical workflow ensuring the unstable isocyanate is chemically trapped immediately upon sampling to prevent hydrolysis.
Method Validation Summary
The following validation parameters are typical for this method when executed on a standard Triple Quadrupole system (e.g., Sciex 6500+ or Agilent 6495).
| Parameter | Specification | Result (Typical) |
| Linearity | 0.9992 (Range: 1.0 - 1000 ng/mL) | |
| Accuracy | 85-115% | 92-104% |
| Precision (RSD) | < 15% | 3.5% (Intra-day), 6.1% (Inter-day) |
| LOD | S/N > 3 | 0.2 ng/mL |
| LOQ | S/N > 10 | 1.0 ng/mL |
| Recovery | Matrix Spike | 95% (in plasma/media) |
| Stability | Derivative Stability | > 48 hours at 4°C (Autosampler) |
Troubleshooting & Best Practices
-
Moisture Control: The primary source of error is moisture in the stock solution before derivatization. Use single-use ampoules of DMSO or store over molecular sieves.
-
Carryover: Isocyanate derivatives can be "sticky" due to the urea functionality. If carryover is observed, add a needle wash step involving 50:50 ACN:Isopropanol with 0.1% Formic Acid.
-
Isotope Selection: Bromine exists as a ~1:1 ratio of
and . While both transitions (389 and 391) are valid, summing them can improve sensitivity, or monitoring the ratio can serve as an additional confirmation of identity.
References
-
US Environmental Protection Agency (EPA). (1999). Method CT-211: Determination of Isocyanates in Indoor Air. (Establishes 1,2-PP as the standard derivatizing agent). Link
-
Health and Safety Executive (HSE). (1999). MDHS 25/3: Organic isocyanates in air.[1] Laboratory method using sampling either onto 2-(1-methoxyphenyl)piperazine coated glass fibre filters followed by solvent desorption or into impingers and analysis using high performance liquid chromatography.Link
-
Karlsson, D., et al. (2000). "Determination of 1-(2-methoxyphenyl)piperazine derivatives of isocyanates at low concentrations by temperature-programmed miniaturized liquid chromatography." Journal of Chromatography A, 898(2), 167-177. (Foundational work on piperazine derivative MS behavior). Link
- Tinnerberg, H., & Spanne, M. (2007). "LC-MS analysis of aromatic isocyanates in industrial environments." Annals of Occupational Hygiene.
Sources
Application Note: Experimental Setup for Reactions Involving Aryl Isocyanates
Abstract
Aryl isocyanates (
Safety & Hazard Control (Critical)
Hazard Class: Aryl isocyanates are potent respiratory sensitizers and lachrymators.
-
Sensitization: Inhalation can induce irreversible occupational asthma.[1] Exposure limits (e.g., OSHA PEL) are often in the ppb range.
-
Engineering Controls: All manipulations must occur within a certified chemical fume hood or a glovebox.
-
Decontamination: Spills should be neutralized immediately with a solution of 5-10% aqueous ammonia and 2-5% detergent.
Core Chemistry & Reactivity Profile
The isocyanate carbon is highly electrophilic due to the cumulative double bonds and the electron-withdrawing nature of the aryl ring.
-
Reactivity Order: Primary Amines > Secondary Amines > Alcohols > Water > Phenols.
-
The Water Problem: Water competes with the desired nucleophile. Hydrolysis yields an unstable carbamic acid, which decarboxylates to form an aniline. This aniline immediately reacts with the remaining isocyanate to form a symmetric 1,3-diaryl urea —a notorious impurity that is difficult to separate.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the divergent pathways of aryl isocyanates, highlighting the critical need for moisture control.
Figure 1: Competitive reaction pathways for aryl isocyanates. Note the formation of symmetric urea via moisture ingress.
Experimental Protocols
Protocol A: Synthesis of Ureas (Direct Addition)
Application: High-yielding synthesis of unsymmetrical ureas from commercially available isocyanates. Key Constraint: Exotherm control and exclusion of water.
Materials:
-
Aryl Isocyanate (1.0 equiv)
-
Amine (1.0 - 1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Glassware: Oven-dried reaction vial with septum.
Procedure:
-
Setup: Purge the reaction vessel with Nitrogen (
) or Argon. -
Dissolution: Dissolve the aryl isocyanate in anhydrous DCM (0.2 M concentration). Note: If the isocyanate is a solid, ensure full dissolution before proceeding.
-
Addition: Add the amine (dissolved in minimal DCM) dropwise to the isocyanate solution at 0°C.
-
Why 0°C? Although the reaction is fast at RT, cooling suppresses potential side reactions and controls the exotherm.
-
-
Monitoring: Stir at Room Temperature (RT) for 1–4 hours. Monitor consumption of isocyanate by TLC or LC-MS (look for disappearance of the isocyanate peak, often derivatized as methyl carbamate in methanol quench).
-
Workup:
-
If the product precipitates (common in non-polar solvents): Filter and wash with cold DCM/Hexane.
-
If soluble: Evaporate solvent.[2] Recrystallize from EtOAc/Hexane to remove trace symmetric urea.
-
Protocol B: Synthesis of Carbamates (Catalyzed)
Application: Reaction with alcohols (less nucleophilic than amines). Key Constraint: Requires activation (Heat or Lewis Acid/Base).
Materials:
-
Aryl Isocyanate (1.0 equiv)
-
Alcohol (1.2 - 1.5 equiv)
-
Catalyst: Dibutyltin Dilaurate (DBTL, 1-5 mol%) OR DMAP (10 mol%).
-
Solvent: Anhydrous Toluene or THF.
Procedure:
-
Setup: Flame-dry glassware under vacuum; backfill with inert gas.
-
Mixing: Combine isocyanate and alcohol in Toluene (0.5 M).
-
Catalysis: Add DBTL (1 drop per mmol typically suffices).
-
Reaction: Heat to 60–80°C.
-
Mechanistic Insight: The catalyst activates the isocyanate carbon (Lewis acid mechanism) or the alcohol oxygen (Base mechanism), lowering the activation energy.
-
-
Workup: Cool to RT. Quench with water (if using immiscible solvent) or concentrate directly. Purification via silica gel chromatography is usually required to remove excess alcohol.
Protocol C: In Situ Generation (Curtius Rearrangement)
Application: Avoiding the isolation of toxic/unstable isocyanates by generating them from carboxylic acids.
Reagents: Diphenylphosphoryl azide (DPPA) and Triethylamine (
Procedure:
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in Toluene. Add
(1.1 equiv) and DPPA (1.1 equiv). -
Acyl Azide Formation: Stir at RT for 1–2 hours.
-
Rearrangement: Heat to 80–110°C. Evolution of
gas indicates isocyanate formation.-
Safety Note: Ensure the system is vented through a bubbler to prevent pressure buildup.
-
-
Trapping: Once gas evolution ceases (approx. 1–2 h), add the nucleophile (Amine or Alcohol) directly to the hot solution.
-
Completion: Stir for 2–12 hours at 80°C (for alcohols) or RT (for amines).
Decision Matrix & Troubleshooting
Experimental Decision Tree
Use this logic to select the appropriate workflow:
Figure 2: Workflow selection for urea/carbamate synthesis.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| White precipitate forms immediately | Moisture ingress causing symmetric urea formation. | Dry solvents over molecular sieves (3Å or 4Å). Ensure inert atmosphere. |
| Low conversion (Alcohol) | Nucleophile is too weak. | Increase temperature to reflux; add catalyst (DBTL or |
| Product is an oil (should be solid) | Trapped solvent or excess alcohol. | High-vacuum drying; recrystallize from Hexane/Et2O. |
| LC-MS shows M+14 peak | Methyl carbamate formation. | Do not use Methanol for quenching/LC-MS prep if the reaction is incomplete. |
References
-
Curtius Rearrangement & Mechanisms
-
Urea/Carbamate Synthesis
-
Ren, Y., & Rousseaux, S. A. L. (2018).[7][8] "Metal-Free Synthesis of Aryl Isocyanates from Arylamines." The Journal of Organic Chemistry, 83(2), 913–920.[8] Link
-
Singh, A. S., et al. (2019).[7] "An Improved Synthesis of Urea Derivatives from N-Acylbenzotriazole via Curtius Rearrangement." Synthesis, 51(18), 3443-3450. Link
-
-
Safety & Handling
-
Catalysis
Sources
- 1. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 2. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Curtius Rearrangement [organic-chemistry.org]
- 5. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 9. cdc.gov [cdc.gov]
- 10. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 11. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 12. Isocyanates - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 13. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-2,6-dimethylphenyl Isocyanate
The following technical guide is structured as a Tier 3 Support resource, designed for researchers requiring high-purity 4-Bromo-2,6-dimethylphenyl isocyanate (CAS: 77159-76-3) for sensitive downstream applications such as urea library synthesis or derivatization.
Product Code: 4-Br-2,6-Me-Ph-NCO CAS: 77159-76-3 Physical State: Solid (Low Melting Point: 62–64 °C) Primary Hazard: Moisture Sensitivity (Rapid Hydrolysis)
Module 1: Pre-Purification Diagnostics
Before initiating any purification, confirm the identity of your impurities to select the correct workflow.
Q: How do I rapidly assess the quality of my crude material without running a full NMR?
A: Use FT-IR spectroscopy as your primary "triage" tool. Isocyanates have a massive, distinctive absorbance that allows for instant purity checks.
| Functional Group | Wavenumber ( | Diagnostic Sign |
| Isocyanate (-N=C=O) | 2250–2270 | Strong, sharp peak. If weak, significant hydrolysis has occurred. |
| Urea (Impurity) | 1630–1690 | Appearance of carbonyl stretching (C=O) indicates moisture damage. |
| Amine (Precursor) | 3300–3500 | Broad N-H stretching. Indicates incomplete reaction or hydrolysis. |
Decision Logic:
-
Scenario A (Cloudy/White Precipitate): The material contains urea (1,3-bis(4-bromo-2,6-dimethylphenyl)urea). Go to Protocol A (Recrystallization).
-
Scenario B (Yellow/Brown Oil or Low MP): The material contains unreacted aniline or chlorinated byproducts. Go to Protocol B (Vacuum Distillation).
Module 2: Purification Protocols
Protocol A: Recrystallization (Removal of Urea Impurities)
Best for: Removing the insoluble white solid (urea) formed by moisture exposure.
The Science: Aryl isocyanates are typically highly soluble in non-polar aliphatic hydrocarbons (hexane/heptane), whereas their corresponding ureas are virtually insoluble in these solvents. This solubility differential allows for "filtration purification."
Reagents:
-
Anhydrous n-Heptane (preferred over hexane due to higher flash point and better solubility control).
-
Argon or Nitrogen line.[1]
Step-by-Step Workflow:
-
Dissolution: Place the crude solid in a round-bottom flask under inert atmosphere. Add anhydrous n-heptane (approx. 5–10 mL per gram).
-
Heating: Gently heat the mixture to 70–75 °C (just above the product's melting point of 64 °C). The isocyanate should dissolve; the white urea impurity will remain suspended.
-
Hot Filtration (Critical): While maintaining the temperature, filter the solution through a pre-heated sintered glass funnel (or a syringe filter for small scales) into a clean, dry flask.
-
Expert Tip: If the funnel is cold, the isocyanate will crystallize inside the frit, blocking it. Use a heat gun to warm the glass before pouring.
-
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to a -20 °C freezer.
-
Collection: Collect the white/off-white needles via rapid filtration under inert gas. Dry under high vacuum (0.1 mmHg) for 1 hour.
Protocol B: Vacuum Distillation (Removal of Volatiles/Oils)
Best for: High-purity isolation from crude reaction mixtures or oily degradation products.
The Challenge: Since this compound melts at ~63 °C, it will solidify and clog standard water-cooled condensers, leading to dangerous pressure buildups.
Modified Setup:
-
Condenser: Use an Air Condenser (vigreux column) or circulate warm water (70 °C) through the condenser jacket. Do not use cold water.
-
Receiver: The receiving flask must be heated (warm oil bath or heat gun) if you need to keep the product liquid for transfer, or allow it to solidify directly on the glass.
Parameters:
| Parameter | Setting | Reason |
|---|---|---|
| Vacuum | < 1.0 mmHg | High boiling point requires strong vacuum to avoid thermal decomposition. |
| Bath Temp | 100–120 °C | Sufficient to vaporize, but minimizes polymerization (dimerization). |
| Vapor Temp | Monitor closely | Expect distillation around 85–95 °C (estimated at 0.5 mmHg). |
Module 3: Troubleshooting & FAQs
Q: My product turned into a solid white block inside the storage bottle. Can I save it?
A: This is likely the urea dimer caused by moisture ingress.
-
Take a small sample and attempt to dissolve it in hot toluene or heptane.
-
If it dissolves: It is the isocyanate (just solidified). Melt it gently (65 °C) under argon to use.
-
If it remains insoluble: It is the urea. The isocyanate is lost. You cannot "reverse" the urea back to isocyanate easily; re-synthesis is required.
Q: The distilled product has a yellow tint. Is it pure?
A: A pale yellow color is acceptable and often due to trace azo-impurities from the aniline precursor. Check the Melting Point.[1][2][3][4][5]
-
Strict Range: 62–64 °C indicates high purity.
-
Depressed Range: 55–60 °C implies significant contamination. Recrystallize from heptane (Protocol A).
Q: Why did my yield drop significantly after recrystallization?
A: You likely lost product during the Hot Filtration step.
-
Cause: The solution cooled too fast, precipitating the isocyanate along with the urea impurity on the filter.
-
Fix: Use slightly more solvent (heptane) and ensure the receiving flask and funnel are hot (use a heat gun) during the transfer.
Module 4: Visual Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.
References
-
Sigma-Aldrich. this compound Product Specification & Properties. Retrieved from
-
Stenutz, R. Physical Properties of this compound. Retrieved from
-
National Institutes of Health (NIH). Hindered Ureas as Masked Isocyanates: Hydrolysis Mechanisms. PMC2955835. Retrieved from
-
Asian Journal of Chemistry. Synthesis of Aryl Urea Derivatives from Aryl Isocyanates. Vol. 25, No. 11 (2013). Retrieved from
Sources
Common side reactions of 4-Bromo-2,6-dimethylphenyl isocyanate
Technical Support Center: 4-Bromo-2,6-dimethylphenyl Isocyanate Ticket ID: #ISO-BR-26DM-SUP Status: Open Subject: Troubleshooting Reactivity & Side Product Formation
Executive Summary: The "Personality" of Your Reagent
Welcome to the technical guide for This compound . If you are accustomed to working with standard phenyl isocyanate, you must adjust your protocols. This molecule exhibits a unique "push-pull" behavior:
-
Electronic Activation: The para-bromo group is electron-withdrawing, theoretically making the isocyanate carbon more electrophilic.
-
Steric Deactivation (Critical): The 2,6-dimethyl groups create a "steric picket fence" around the N=C=O moiety. This dramatically retards the rate of nucleophilic attack (by amines, alcohols, or water).
The Result: Reactions that are instantaneous with phenyl isocyanate may require heat or catalysis here. Conversely, this steric bulk stabilizes the monomer against rapid dimerization, but it does not make it immune to moisture.
Module 1: The "White Precipitate" Issue (Urea Formation)
User Complaint: "My clear, colorless oil turned into a cloudy suspension with white solids after 24 hours of storage."
Diagnosis: This is the classic formation of 1,3-bis(4-bromo-2,6-dimethylphenyl)urea . Despite the steric hindrance, moisture ingress will eventually hydrolyze the isocyanate.
The Mechanism
Water attacks the isocyanate to form an unstable carbamic acid.[1] This decarboxylates (loses
Figure 1: The cascade from moisture ingress to urea precipitation. Note that the amine generated in situ is a better nucleophile than water, accelerating the urea formation.
Troubleshooting & Prevention
| Variable | Recommendation | Technical Rationale |
| Solvent Quality | Anhydrous (<50 ppm | Even trace water initiates the cascade. The urea product is highly insoluble and difficult to separate. |
| Atmosphere | Argon or | Isocyanates "breathe" moisture from air. Always purge headspace before resealing. |
| Recovery | Filtration | If urea forms, filter through a 0.45 µm PTFE frit. The filtrate is likely still active isocyanate but check titer. |
Module 2: "No Reaction" (Overcoming Steric Hindrance)
User Complaint: "I mixed the isocyanate with my alcohol/amine in DCM at room temperature, but TLC shows only starting material after 4 hours."
Diagnosis: Kinetic inhibition. The 2,6-dimethyl groups block the approach of the nucleophile. You are operating under conditions suitable for unhindered isocyanates, not this specific derivative.
Decision Tree: Optimization Strategy
Figure 2: Logic flow for activating stalled reactions involving sterically hindered isocyanates.
Protocol: Catalytic Activation
For recalcitrant nucleophiles (secondary alcohols or anilines), thermal energy alone may degrade the isocyanate before coupling occurs.
-
Standard Catalyst: Dibutyltin Dilaurate (DBTL) at 0.1 - 1.0 mol%.
-
Alternative (Metal-Free): DMAP (4-Dimethylaminopyridine).
Module 3: High-Temperature Degradation (Carbodiimides)
User Complaint: "I heated the reaction to 110°C to force it. Gas evolved, and now I have a new product that isn't my carbamate."
Diagnosis: You likely converted the isocyanate into a Carbodiimide .
-
Trigger: Prolonged heating (>100°C) especially in the presence of phosphine oxides or specific metal catalysts.
-
Observation: Evolution of bubbles (
) is the tell-tale sign. -
Prevention: Do not exceed 80°C (refluxing benzene/THF range) unless necessary. If high boiling solvents (Toluene/Xylene) are used, monitor strictly for
evolution.
FAQ: Solvent & Storage Compatibility
| Solvent Class | Compatibility | Notes |
| Aliphatics (Hexane) | High | Excellent for storage. Isocyanate is soluble; urea byproduct precipitates out (self-purifying). |
| Aromatics (Toluene) | High | Good for high-temp reactions. |
| Chlorinated (DCM) | Medium | Good solubility, but wet DCM is a common source of hydrolysis. Dry strictly. |
| Ethers (THF) | Medium | Must be peroxide-free and anhydrous. |
| Amides (DMF/DMAc) | LOW | Avoid. DMF can catalyze trimerization (isocyanurate formation) upon long storage [1].[2] |
| Alcohols/Amines | None | These are reactants, not solvents. |
References
-
Isocyanate Reactions in DMF: Ulrich, H. (1996). Chemistry and Technology of Isocyanates. Wiley. (DMF can act as a catalyst for trimerization/dimerization at elevated temperatures or prolonged storage).[2]
-
Steric Hindrance in Isocyanates: Saunders, J. H., & Frisch, K. C. (1962). Polyurethanes: Chemistry and Technology, Part I. Chemistry. Interscience Publishers.
-
Carbodiimide Formation: Campbell, T. W., & Monagle, J. J. (1962). Carbodiimides from Isocyanates. Journal of the American Chemical Society.
-
General Reactivity Data: PubChem Compound Summary for Isocyanate derivatives.
Sources
- 1. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 2. researchgate.net [researchgate.net]
- 3. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Unusual highly diastereoselective Rh(II)-catalyzed dimerization of 3-diazo-2-arylidenesuccinimides provides access to a new dibenzazulene scaffold [beilstein-journals.org]
- 7. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. jchemrev.com [jchemrev.com]
Technical Support Center: Isocyanate Stability & Handling
Introduction: The Reactivity Paradox
Welcome to the technical support hub. If you are working with isocyanates (MDI, TDI, HDI, IPDI), you are managing a material that is thermodynamically desperate to become something else. The high reactivity of the isocyanate group (-N=C=O) is the very feature that makes it valuable for polyurethanes, but it also drives self-reaction during storage.
The Core Problem: Isocyanates will spontaneously form dimers (uretidiones) and trimers (isocyanurates) .
-
Dimerization is often an equilibrium process (reversible).
-
Trimerization is usually irreversible and can lead to runaway exotherms and gelation.
This guide provides the protocols to arrest these pathways.
Module 1: Mechanistic Pathways
To prevent degradation, you must understand the enemy. Dimerization and trimerization are distinct pathways with different drivers.
The Degradation Landscape
The following diagram illustrates the kinetic competition between reversible dimerization and irreversible trimerization, highlighting the critical role of catalysts and moisture.
Figure 1: Reaction pathways showing the reversibility of dimers vs. the permanence of trimers, and the catalytic role of amines generated by moisture.
Key Takeaways from the Mechanism:
-
Dimerization (Uretidione Formation): This is a [2+2] cycloaddition. For aromatic isocyanates like MDI, this reaction is surprisingly faster in the solid state at room temperature than in the liquid state due to crystal lattice alignment that positions NCO groups favorably for reaction [1].
-
Trimerization (Isocyanurate Formation): This is a [2+2+2] cycloaddition. It is exothermic and thermodynamically stable. It requires a nucleophilic catalyst (basic impurities like amines, acetates, or phosphines) [2].
-
The Moisture Trap: Water reacts with isocyanate to form an amine.[1] That amine then acts as a catalyst for trimerization. Thus, a small water leak doesn't just consume isocyanate; it triggers a chain reaction of gelation [3].
Module 2: Storage & Temperature Protocols
Temperature control is your first line of defense. However, the rules differ for aromatic (MDI) vs. aliphatic (HDI/IPDI) isocyanates.
The MDI Storage Paradox
Researchers often assume "colder is better." For MDI (Methylene Diphenyl Diisocyanate), this is incorrect at standard room temperatures.
| Temperature Zone | State of MDI | Reaction Rate (Dimerization) | Risk Level |
| < 0°C | Solid (Frozen) | Very Slow | Low (Recommended) |
| 15°C - 25°C | Solid (Crystalline) | Fastest (Crystal alignment promotes reaction) | HIGH (Avoid) |
| 42°C - 45°C | Liquid (Molten) | Slow | Medium (Operational) |
| > 50°C | Liquid | Increases (Thermal activation) | High |
Protocol 2.1: MDI Storage
-
Long-term: Store frozen at -20°C .
-
Operational: Store molten at 42–45°C .
-
Avoid: Do not store solid MDI at 20°C for extended periods. It will turn cloudy due to dimer precipitation [1].
Protocol 2.2: Thawing Frozen Isocyanates
-
Never use localized high heat (heat guns/band heaters) on drums. This creates hot spots that trigger trimerization.
-
Method: Use a steam chest or hot air oven at 60–80°C. Roll the drum/agitate the container to ensure even heat distribution. Melt quickly, then lower temp to 45°C for use [4].
Module 3: Chemical Stabilization (The Acid Quench)
If physical controls fail, chemical intervention is required. Since trimerization is catalyzed by bases (nucleophiles), the solution is to "poison" the catalyst with acid.
Standard Stabilizers
-
Benzoyl Chloride (BzCl): The industry standard for aromatic isocyanates.
-
Phosphoric Acid (
): Effective, but can lead to phosphate precipitation. -
p-Toluenesulfonyl Isocyanate (PTSI): Dual function—scavenges water and stabilizes against base catalysis.
Protocol 3.1: Acid Stabilization Workflow
Use this when your isocyanate batch shows signs of instability or if you suspect moisture contamination.
Step 1: Calculate Dosage Typical stabilization requires 300 to 500 ppm of Benzoyl Chloride.
-
Example: For 1 kg of Isocyanate, add 300–500 mg of BzCl.
Step 2: Preparation
-
Ensure the isocyanate is liquid.
-
Prepare a 1% or 10% stock solution of Benzoyl Chloride in a dry, non-reactive solvent (e.g., dry chlorobenzene or the isocyanate itself) to facilitate accurate micro-dosing.
Step 3: Addition & Mixing
-
Add the calculated acid stabilizer under a nitrogen blanket.
-
Agitate for 30 minutes.
-
Validation: Check pH (using non-aqueous titration) or monitor viscosity stability over 24 hours.
Step 4: The "Stop" Button (Emergency) If a reaction exotherm is detected (runaway trimerization):
-
Immediately add a "stopper" agent. For lab scale, a massive excess of acid (Benzoyl Chloride) can slow it, but cooling is more effective.
-
Note: Once trimerization gels, it cannot be chemically reversed.
Module 4: Troubleshooting & FAQs
Q1: My clear liquid isocyanate has developed a white precipitate. Is it ruined?
Diagnosis: This is likely Uretidione (Dimer) . Solution:
-
This is common in MDI stored at room temperature.
-
Test: Heat a sample to 80–100°C .
-
Result: If the liquid clears, it was dimer. The heat reverses the reaction, splitting the dimer back into monomeric isocyanate [5].
-
Action: Filter the bulk liquid or heat the entire batch (carefully) to reverse it.
Q2: The viscosity of my prepolymer is increasing rapidly, but there are no crystals.
Diagnosis: You are likely experiencing Trimerization (Isocyanurate formation) or Allophanate formation. Cause: Basic impurities (from glassware cleaning?) or heat history. Solution:
-
This is irreversible . Heating will accelerate it.
-
Action: Discard the batch. For the next batch, ensure glassware is acid-washed and consider adding 300 ppm Benzoyl Chloride immediately upon synthesis.
Q3: Can I store isocyanates in glass bottles?
Warning: Standard glass has a slightly basic surface (silanols/alkali ions) which can catalyze trimerization over long periods. Protocol:
-
Use silylated glass or aluminum/stainless steel containers.
-
If using glass, add an acid stabilizer (Protocol 3.1) to neutralize surface alkalinity.
Q4: The drum is bulging. What is happening?
Diagnosis:
-
Do not open without full PPE (risk of spray).
-
Vent pressure carefully.
-
The material is compromised (high urea content and likely gelling). Do not use for critical formulations.
References
-
International Isocyanate Institute. (2022). MDI and TDI: Safety, Health and the Environment.[2] Link
-
Richter, F. et al. (2020). Mechanistic Investigation into the Acetate-Initiated Catalytic Trimerization of Aliphatic Isocyanates. The Journal of Organic Chemistry. Link
-
American Chemistry Council. (2012). Guidance for Melting 4,4'-Methylene Diphenyl Diisocyanate (MDI) in Drums. Link
- BASF Polyurethanes. (n.d.). Storage and Handling of Isocyanates.
-
Rolph, M. S. et al. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry. Link
Sources
Technical Support Center: 4-Bromo-2,6-dimethylphenyl isocyanate (CAS 77159-76-3)
[1][2]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Moisture Sensitivity & Handling Protocols
Executive Summary: The "Steric Trap"
Compound Profile:
-
State: Solid (Melting Point: 62–64 °C)
-
Key Feature: Steric hindrance at the 2,6-positions.
The Scientist's Perspective: Researchers often underestimate this compound because the ortho-methyl groups provide kinetic protection, making it react slower with atmospheric moisture than unhindered phenyl isocyanates. This is a trap. While the initial hydrolysis is slower, the resulting urea byproduct is sterically crowded, highly crystalline, and notoriously difficult to separate from your product.
The Golden Rule: Prevention is the only viable strategy. Once urea forms, your stoichiometry is compromised, and purification becomes exponentially more difficult.
Troubleshooting Guides (Interactive Modules)
Module A: Visual Diagnostics & Immediate Actions
Q: The material in the bottle has formed a "crust" or clumps. Is it still usable? A: Proceed with extreme caution.
-
Diagnosis: The "crust" is likely the urea derivative (1,3-bis(4-bromo-2,6-dimethylphenyl)urea), formed by reaction with moisture in the headspace.
-
The Risk: Unlike liquids where you can decant the supernatant, the urea in this solid matrix is likely heterogeneous. Weighing this solid introduces an unknown mass of non-reactive impurity, ruining your molar equivalents.
-
Action:
-
Do not scrape. Take a sample from the center of the bulk solid (under inert gas).
-
Melting Point Test: If the sample melts significantly below 62°C or has a wide range (>2°C), the bulk is compromised. Recrystallization is possible (dry hexane/toluene) but often yields poor recovery due to urea solubility.
-
Q: My reaction solution turned cloudy immediately after adding the isocyanate. Why? A: Moisture ingress in the solvent.
-
Causality: The 2,6-dimethyl steric bulk does not prevent reaction with dissolved water. The cloudiness is the urea precipitating out because it is insoluble in most organic solvents (toluene, DCM, THF).
-
Immediate Fix: Stop. You cannot "dry" the reaction now. Filter the solution through a dried frit under argon to remove the urea, then re-assay the filtrate concentration by FTIR before proceeding.
Module B: The "Dry-Chain" Protocol (Prevention)
Q: How do I handle this solid without a glovebox? A: You must establish a "Dry-Chain" where the compound is never exposed to air for more than 5 seconds.
Standard Operating Procedure (SOP-ISO-01): The Inert Transfer
-
Preparation: Flame-dry all glassware. Flush the reaction vessel with
or Ar for 15 mins. -
Weighing: Do not weigh on an open balance.
-
Technique: Tare a dry vial with a septum cap.
-
Transfer: Quickly transfer the solid into the vial and cap immediately.
-
Purge: Insert a needle connected to an inert gas line (outflow) and a vent needle. Purge the headspace for 2 minutes.
-
-
Solvation: Add your anhydrous solvent (e.g., THF, Toluene) directly to the septum vial via syringe. Dissolve the solid completely.
-
Transfer: Transfer the solution to your reaction flask via syringe. This avoids opening the main vessel.[1][2]
Scientific Deep Dive: The Hydrolysis Cascade
Understanding the enemy is critical. The reaction with water is not a single step; it is a cascade that generates pressure (
Pathway Visualization
Key Takeaway: For every 1 molecule of water ingress, you lose 2 molecules of isocyanate (one becomes amine, the second reacts with that amine to form urea). This explains why small moisture leaks cause massive stoichiometric errors.
Analytical Validation (Self-Validating Systems)
Do not guess. Use FTIR (Fourier Transform Infrared Spectroscopy) to validate the integrity of your reagent before committing valuable starting materials.
Spectroscopic Fingerprint Table
| Functional Group | Wavenumber (cm⁻¹) | Signal Characteristics | Interpretation |
| Isocyanate (-N=C=O) | 2250 – 2270 | Strong, Broad | Active Reagent. If this peak is weak, your reagent is dead. |
| Urea (C=O) | 1640 – 1660 | Medium, Sharp | Contamination. The "Shift of Death." Indicates hydrolysis has occurred.[3] |
| Amine (N-H) | 3300 – 3400 | Weak, Broad | Hydrolysis Product. Usually transient as it reacts to form urea. |
Protocol:
-
Take a small aliquot of your reaction mixture.
-
Run a quick IR (ATR method is fine for qualitative check).
-
Pass Criteria: Strong peak at ~2270 cm⁻¹, absence of peak at ~1650 cm⁻¹.
Solvent Compatibility Matrix
The choice of solvent dictates the stability of the isocyanate.
| Solvent Class | Suitability | Notes (The "Why") |
| Hydrocarbons (Toluene, Hexane) | Excellent | Non-polar. Low water solubility. Urea precipitates out (easy to spot). |
| Ethers (THF, Dioxane) | Good | Must be distilled/dried over Na/Benzophenone or sieves. Hygroscopic—watch out for "wet" THF. |
| Chlorinated (DCM, Chloroform) | Moderate | Often contain stabilizer (ethanol/amylene). Ethanol will react instantly to form carbamate. Use HPLC grade or distill over |
| Alcohols/Water | FATAL | Immediate reaction. Do not use. |
Emergency & Disposal (Safety)
Scenario: You spilled the solid on the bench. Do NOT: Wipe it up with a wet paper towel (this generates heat and fumes).
Correct Protocol:
-
Cover: Cover the spill with an absorbent (vermiculite or dry sand).[4]
-
Neutralize: Prepare a decontamination solution:
-
Formula: 90% Water, 8% Concentrated Ammonia, 2% Liquid Detergent.[2]
-
-
Treat: Flood the absorbent with the solution. Let it stand for 30 minutes (allow
to vent). -
Disposal: Shovel into an open-top container. Never seal a waste container containing reacting isocyanates—it becomes a pressure bomb.
References
-
Sigma-Aldrich. 4-Bromo-2,6-dimethylphenyl isocyanate (CAS 77159-76-3) Product Specification & Safety Data Sheet.
-
Safe Work Australia. Guide for Handling Isocyanates. (2015).[5][6] Detailed overview of health hazards and decontamination protocols.
-
Thermo Fisher Scientific. Time-Based FT-IR Analysis of Curing of Polyurethanes. Application Note verifying the N=C=O stretch at ~2270 cm⁻¹.
-
Specac. Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. (2024).[7][8] Methodology for quantitative tracking of isocyanate consumption.
-
Master Organic Chemistry. The Curtius Rearrangement and Decarboxylation of Carbamic Acids. Mechanistic background on the instability of the R-NH-COOH intermediate.
Sources
- 1. sarponggroup.com [sarponggroup.com]
- 2. fsi.co [fsi.co]
- 3. pubs.acs.org [pubs.acs.org]
- 4. actsafe.ca [actsafe.ca]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. Isocyanate Safety Protocols in Workplace Environments [eureka.patsnap.com]
- 7. georganics.sk [georganics.sk]
- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]
Technical Support Center: Isocyanate Chemistry & Reaction Optimization
Diagnostic Overview
Isocyanate (
If you are observing "low conversion," you must first determine if the reaction is stalled (starting material remains) or diverted (starting material is consumed by side reactions).
Interactive Diagnostic Flowchart
Use this logic gate to identify your root cause before proceeding to the specific modules.
Figure 1: Logic gate for distinguishing between kinetic stalling (yellow path) and side-reaction consumption (red path).
Troubleshooting Modules
Module A: The Moisture Trap (Competitive Hydrolysis)
Symptom: The reaction mixture becomes cloudy, pressure builds up (bubbles), or you isolate a urea byproduct instead of a urethane.
Root Cause: Water is a highly competitive nucleophile. It reacts with isocyanate to form an unstable carbamic acid, which decarboxylates to release amine and
Mechanism:
Corrective Actions:
-
Solvent Drying: Standard "anhydrous" solvents from a bottle are often insufficient (can contain 50–100 ppm water). Isocyanates require <200 ppm water. Use 3Å or 4Å molecular sieves activated at 300°C.
-
Atmosphere: Always run under a positive pressure of Nitrogen or Argon.
-
Pot Life Check: If using a pre-formulated polyol, check for absorbed moisture. Polyols are hygroscopic.
Module B: Kinetic Stalling (Sterics & Electronics)
Symptom: NCO peak remains unchanged over time. No byproduct formation. Root Cause: The nucleophile (alcohol/amine) is sterically hindered (e.g., tertiary alcohol) or electronically deactivated (e.g., phenol with electron-withdrawing groups).
Catalyst Optimization Table:
| Catalyst Class | Example | Best Application | Mechanism Note |
| Tin (IV) | DBTDL (Dibutyltin dilaurate) | General Purpose / Steric bulk | Lewis acid activation of NCO oxygen; highly efficient but toxic [1]. |
| Tertiary Amine | DABCO / TEA | Primary Alcohols / Water | General base catalysis; enhances nucleophilicity of the alcohol. |
| Zirconium | Zr-Chelates (K-KAT) | Selective Urethane | Coordination insertion mechanism; less sensitive to moisture than Sn [2]. |
| Bismuth | Bi-Carboxylates | Cure Speed Control | Slower induction, fast cure; greener alternative to Tin. |
Expert Tip: Do not simply increase temperature to force a stalled reaction. Temperatures >60°C often trigger side reactions (see Module C) before overcoming the steric barrier of a bulky alcohol. Instead, switch to a "push-pull" catalyst system (e.g., DBTDL + Tertiary Amine).
Module C: The "Phantom" Loss (Oligomerization)
Symptom: NCO content drops, but the desired product yield is low. The mixture may turn yellow or gel. Root Cause: Isocyanates are self-reactive.[2] Under heat or specific basic conditions, they form dimers (uretidiones) or trimers (isocyanurates).
Mechanism:
-
Dimerization: Reversible. Favored by phosphine catalysts or mild heat.
-
Trimerization: Irreversible. Favored by strong bases (alkoxides) or high heat (>80°C).
Corrective Action:
-
Maintain reaction temperature <50°C unless necessary.
-
Check for basic impurities in your solvent or nucleophile (e.g., residual KOH in polyethers). Neutralize with a trace of benzoyl chloride.
Standardized Protocol: NCO Titration (ASTM D2572 Adaptation)
Do not rely solely on TLC. TLC cannot quantify the remaining isocyanate groups accurately. This back-titration method is the "gold standard" for validating conversion [3].
Principle: React excess dibutylamine (DBA) with the isocyanate. The unreacted amine is back-titrated with standard HCl.
Reagents
-
DBA Solution: 2N Dibutylamine in dry Toluene (dried over mol sieves).
-
Titrant: 1N HCl (standardized).
-
Indicator: Bromophenol Blue (in methanol).
-
Solvent: Dry Toluene or Acetone.
Step-by-Step Workflow
-
Blank Preparation: Pipette 20 mL of DBA solution into a flask with 50 mL dry toluene.
-
Sample Preparation: Weigh 1–2 g of reaction mixture (
) into a separate flask. Dissolve in 50 mL dry toluene. -
Reaction: Pipette 20 mL of DBA solution into the sample flask. Stopper and stir for 15 minutes at Room Temp. (Allow urea formation to complete).
-
Titration: Add indicator. Titrate both the Blank and the Sample with 1N HCl until the color shifts from blue/violet to yellow.
Calculation
- : Volume of HCl for Blank (mL)
- : Volume of HCl for Sample (mL)
- : Normality of HCl
- : Weight of sample (g)
- : Constant derived from Equivalent Weight of NCO (42.02 g/mol ).
Visualizing the Competitive Landscape
The following diagram illustrates the kinetic competition occurring in your flask.
Figure 2: Competitive reaction pathways. Note that the Amine
References
-
Ohans. (2025). Mechanism of Dibutyltin Dilaurate Catalyst in Coating Curing. Retrieved from
-
Werner Blank. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts.[3][4] Retrieved from 4
-
ASTM International. (2019).[5] ASTM D2572-19: Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers.[5][6][7] Retrieved from 8
-
BenchChem. (n.d.). A Comparative Guide to the Kinetics of Isocyanate-Alcohol Reactions. Retrieved from 9
Sources
- 1. poliuretanos.net [poliuretanos.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. facta.junis.ni.ac.rs [facta.junis.ni.ac.rs]
- 4. wernerblank.com [wernerblank.com]
- 5. "ASTM D2572: 2019 Isocyanate Groups Test in Urethane Materials" [bsbedge.com]
- 6. ASTM D 2572 - 2019 - DIN Media [dinmedia.de]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. store.astm.org [store.astm.org]
- 9. benchchem.com [benchchem.com]
Optimizing reaction conditions for 4-Bromo-2,6-dimethylphenyl isocyanate
This is a technical support guide designed for researchers and process chemists working with 4-Bromo-2,6-dimethylphenyl isocyanate . This compound presents unique challenges due to the steric hindrance of the ortho-methyl groups and the high reactivity of the isocyanate functionality.
CAS: 77159-76-3 | Formula: C₉H₈BrNO | MW: 226.07 g/mol [1]
Chemical Profile & Reactivity Overview
The 2,6-dimethyl substitution pattern creates a "steric pocket" around the isocyanate (-N=C=O) group. While this provides kinetic stabilization against rapid dimerization compared to non-hindered isocyanates, it significantly retards nucleophilic attack during downstream coupling (urea/carbamate formation).
| Parameter | Specification / Data |
| Physical State | White to off-white solid or colorless liquid (mp: 62-64 °C).[1] |
| Reactivity Class | Electrophile (Sterically Hindered). |
| Major Impurity | 1,3-bis(4-bromo-2,6-dimethylphenyl)urea (Hydrolysis product). |
| Storage | 2–8°C, under Argon/Nitrogen. Moisture sensitive.[2] |
Synthesis Protocols (The "Make" Phase)
Choose the protocol based on your facility's phosgene handling capabilities.
Method A: The Triphosgene Protocol (Standard Lab Scale)
This method uses triphosgene (solid phosgene equivalent) to generate phosgene in situ, offering a safer profile for benchtop synthesis.
Reagents:
-
4-Bromo-2,6-dimethylaniline (1.0 equiv)
-
Triphosgene (0.35–0.40 equiv)
-
Triethylamine (2.0–2.2 equiv)
-
DCM or Toluene (Anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve triphosgene in anhydrous DCM under N₂. Cool to 0°C .
-
Addition: Add the aniline dissolved in DCM slowly over 30 minutes. Note: A white precipitate (amine-phosgene complex) may form.
-
Scavenging: Add Triethylamine (Et₃N) dropwise.[3] This is the Critical Control Point . The reaction is exothermic; maintain temp < 5°C to prevent side reactions.
-
Reflux: Allow to warm to RT, then reflux (if using Toluene) or stir at RT (if DCM) until the solution clears (2–4 hours).
-
Workup: Remove solvent under reduced pressure. Extract with Hexane/Et₂O (the urea byproduct is insoluble in hexane). Filter and concentrate.
Method B: The Curtius Rearrangement (Phosgene-Free)
Ideal for labs avoiding phosgene derivatives.
Reagents:
Step-by-Step Workflow:
-
Activation: Mix the benzoic acid, DPPA (1.1 equiv), and Et₃N (1.1 equiv) in toluene.
-
Acyl Azide Formation: Stir at RT for 2 hours.
-
Rearrangement: Heat the mixture to 80–90°C . Evolution of N₂ gas indicates the rearrangement of the acyl azide to the isocyanate.
-
Isolation: Once gas evolution ceases (approx. 1–2 h), the solution contains the isocyanate. It can often be used in situ or isolated by distillation.
Synthesis Logic Visualization
Caption: Dual pathways for synthesis. Method A is direct but requires phosgene handling; Method B is safer but atom-inefficient.
Downstream Reactivity & Optimization
The 2,6-dimethyl groups block the trajectory of incoming nucleophiles. Standard conditions used for phenyl isocyanate (e.g., mixing in DCM at RT) often fail or proceed too slowly.
Optimization Table: Coupling with Amines/Alcohols
| Variable | Standard Condition | Optimized for 2,6-Dimethyl System | Reason |
| Solvent | DCM or THF | Toluene or Xylene | Higher boiling points allow for thermal activation to overcome steric barrier. |
| Catalyst | None | DBTL (1-5 mol%) or DMAP | Lewis acid (Dibutyltin dilaurate) or nucleophilic catalysts are essential for sluggish reactions. |
| Temperature | 25°C | 60°C – 100°C | Thermal energy is required to increase collision frequency in the sterically crowded center. |
| Stoichiometry | 1:1 | Excess Isocyanate (1.2 equiv) | Compensates for hydrolysis side-reactions during longer reaction times. |
Troubleshooting & FAQs
Q1: Why is my product solidifying into a white insoluble mass during storage?
Diagnosis: Moisture contamination leading to urea formation. Mechanism: Isocyanate + H₂O → Carbamic Acid → Aniline + CO₂. The generated Aniline then reacts with remaining Isocyanate → Symmetric Urea . Solution:
-
Store under positive Argon pressure.
-
Seal vessels with Parafilm and electrical tape.
-
If solid forms, filter the mixture through a frit; the urea is generally insoluble in ether/hexane, while the isocyanate remains in solution.
Q2: The reaction with a secondary amine (e.g., morpholine) is stalling at 50% conversion.
Diagnosis: Steric Clash. The 2,6-methyls on the isocyanate ring and the bulk of the secondary amine are repelling. Fix:
-
Switch solvent to 1,2-dichloroethane (DCE) or Toluene .
-
Increase temperature to reflux.
-
Add Cs₂CO₃ (Cesium Carbonate). Recent literature suggests inorganic bases can assist amide/urea formation with hindered isocyanates [1].
Q3: I see a peak at ~2270 cm⁻¹ in IR, but no product on TLC.
Diagnosis: The 2270 cm⁻¹ peak confirms the Isocyanate is present. It may be unstable on Silica gel. Fix:
-
Do not use Silica Gel TLC for monitoring if possible. Isocyanates can hydrolyze on the acidic silica surface.
-
Derivatize an aliquot: Take a small sample, add excess methanol, and check TLC for the corresponding methyl carbamate (urethane), which is stable.
Q4: Can I use this isocyanate in a "One-Pot" procedure?
Yes. If generating via the Curtius rearrangement (Method B), you can add the nucleophile (amine/alcohol) directly to the reaction pot after the N₂ evolution stops. This avoids isolating the moisture-sensitive isocyanate.[6]
Reactivity Pathway Diagram
Understanding the competition between your target reaction and moisture is critical.
Caption: The "Moisture Pathway" creates an autocatalytic loop where hydrolysis generates aniline, which consumes more isocyanate.
References
-
Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Source: Organic Letters (2011).[2] Context: Describes conditions for reacting hindered isocyanates using carboxylate salts, relevant for overcoming low reactivity.
-
Synthesis of Amino Acid Ester Isocyanates (Triphosgene Protocol). Source: Organic Syntheses (2007). Context: Provides the foundational safety and stoichiometry protocols for using triphosgene in isocyanate synthesis.
-
Curtius Rearrangement: Applications in Drug Discovery. Source: SciSpace / ChemMedChem. Context: Detailed review of the Curtius rearrangement mechanism and its utility in synthesizing isocyanates without phosgene.
-
This compound - Substance Profile. Source: Sigma-Aldrich / Merck. Context: Physical properties, storage conditions (2-8°C), and safety data (H334, H317).
Sources
Removal of unreacted 4-Bromo-2,6-dimethylphenyl isocyanate from product
Topic: Removal of Unreacted 4-Bromo-2,6-dimethylphenyl Isocyanate (BDPI)
Executive Summary: The Steric Challenge
You are likely reading this guide because standard aqueous workups have failed to remove This compound (BDPI) from your reaction mixture.
The Root Cause: The 2,6-dimethyl substitution pattern creates a "steric fortress" around the isocyanate (-N=C=O) carbon. While typical phenyl isocyanates hydrolyze rapidly in water to form anilines and CO₂, BDPI is kinetically stabilized. Water molecules cannot easily access the electrophilic carbon due to the ortho-methyl groups. Consequently, the impurity persists through washes, co-elutes during chromatography, and slowly degrades your product over time.
This guide details three field-proven protocols to eliminate BDPI, prioritized by efficiency and product safety.
Module 1: Solid-Phase Scavenging (The Gold Standard)
Best For: High-value intermediates (>100 mg), medicinal chemistry scales, and heat-sensitive products.
The Science (Why this works)
Since water is too slow, we must use a "super-nucleophile." Primary amines react with isocyanates orders of magnitude faster than water. By attaching the amine to a solid polymer bead, we create a "chemical flypaper" that permanently binds the BDPI. Filtration then removes the resin-bound impurity, leaving the product in solution.[1]
Recommended Scavenger
-
Resin: Tris(2-aminoethyl)amine polystyrene (e.g., PS-Trisamine).
-
Loading: Typically 3.0 – 4.0 mmol/g.
Protocol: Resin-Based Cleanup
-
Stoichiometry Calculation: Calculate the theoretical excess of BDPI remaining (or assume 20% of starting material if unknown). Use 3 to 5 equivalents of resin relative to the impurity.
-
Solvent Selection: Dissolve your crude mixture in DCM, THF, or DMF. Avoid alcohols, as they compete with the resin.
-
Incubation: Add the dry resin beads to the reaction vessel.
-
Crucial Step: Because BDPI is sterically hindered, standard 1-hour scavenging is insufficient. Agitate for 4–12 hours at room temperature.
-
Acceleration: If the product is stable, heat to 40°C to reduce scavenging time to 2 hours.
-
-
Monitoring: Check supernatant by TLC. The isocyanate spot (usually high Rf, UV active) should disappear.
-
Filtration: Filter through a fritted glass funnel or a cotton plug. Rinse the resin cake 3x with solvent to recover all product.
-
Concentration: Evaporate the filtrate to obtain purified product.
Visualization: Scavenging Workflow
Figure 1: The PS-Trisamine resin selectively binds the isocyanate impurity, allowing physical separation via filtration.
Module 2: Chemical Derivatization (Quenching)
Best For: Large scale (>10g), tight budgets (resins are expensive), or when chromatography is inevitable.
The Science
If you cannot filter the impurity out, you must change its physical properties. Reacting BDPI with a small, polar amine converts the lipophilic isocyanate into a highly polar urea. This drastically shifts its Retention Factor (Rf) on silica gel, making chromatographic separation easy.
Protocol: The "Shift and Separate" Method
-
Quenching Agent: Add Dimethylamine (2.0 M in THF) or Morpholine (1.5 equivalents relative to BDPI).
-
Reaction: Stir for 30–60 minutes. The reaction is usually exothermic.
-
Verification: TLC will show the disappearance of the non-polar BDPI spot and the appearance of a baseline (very polar) urea spot.
-
Workup:
-
Wash the organic layer with 1M HCl (to remove excess morpholine/dimethylamine).
-
The BDPI-urea derivative is neutral and will remain in the organic layer (or precipitate).
-
-
Purification: Proceed to Flash Chromatography. The urea derivative will elute much later than your target product.
Module 3: Chromatographic Troubleshooting
Best For: Final polishing or when Module 1/2 are not applicable.
FAQ: Why does the isocyanate streak on my column? Isocyanates react with the silanol groups (Si-OH) on the surface of silica gel, decomposing slowly as they travel down the column. This creates a "tail" or streak that contaminates pure fractions.
Protocol: Deactivated Silica
-
Pre-treatment: Slurry your silica gel in your starting eluent containing 1% Triethylamine (TEA) .
-
Packing: Pack the column with this TEA-treated silica. The amine neutralizes the acidic silanol sites.
-
Elution: Run your column as normal. The BDPI will behave as a standard non-polar compound without decomposing/streaking.
Comparative Data Summary
| Method | Efficiency | Cost | Time Required | Suitability for BDPI |
| Aqueous Wash | Low | Low | 1 hour | Poor (Hydrolysis is too slow due to sterics) |
| Resin Scavenging | High | High | 4-12 hours | Excellent (Complete removal, no workup) |
| Amine Quench | High | Low | 2 hours | Good (Requires subsequent column/wash) |
| Distillation | Medium | Medium | 3 hours | Risky (High BP of bromo-analog risks product degradation) |
Decision Matrix
Figure 2: Decision matrix for selecting the optimal purification method based on scale and resources.
References
-
Sigma-Aldrich. 2,6-Dimethylphenyl isocyanate Product Specification & Reactivity Data. (Confirming steric properties and physical state). Available at:
-
Biotage. Isocyanate Scavenging with PS-Trisamine. Biotage PathFinder Application Notes.[2] (Standard protocols for amine resins). Available at:
-
Marsh, A., et al. (2004). High-loading scavenger resins for combinatorial chemistry. Organic Letters.[1] (Discusses kinetics of scavenging hindered electrophiles).
-
Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry.[3] Chemical Reviews, 72(5), 457–496. (Foundational text on isocyanate stability and hydrolysis rates). Available at:
Sources
Stability issues of 4-Bromo-2,6-dimethylphenyl isocyanate in solution
Technical Support Center: 4-Bromo-2,6-dimethylphenyl Isocyanate Stability Guide
Case ID: 4B-DMPI-SOL-001 Status: Active Subject: Stability, Degradation Pathways, and Handling in Solution
Executive Summary: The Steric Shield
Welcome to the technical support hub for This compound . Unlike generic isocyanates, this compound possesses a unique "steric shield" due to the methyl groups at the 2 and 6 positions.
Key Technical Insight: While typical aryl isocyanates (e.g., phenyl isocyanate) degrade rapidly into insoluble ureas upon contact with moisture, This compound exhibits a modified degradation profile. The steric bulk significantly retards the nucleophilic attack at the carbon center. Consequently, while it is still moisture-sensitive, the formation of the symmetric urea is kinetically slower than in non-hindered analogs. This often leads to the accumulation of the intermediate amine (4-Bromo-2,6-dimethylaniline) in solution before precipitation occurs.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I observe a gradual loss of titer in my stock solution (THF), but no immediate precipitate. Is it degrading? A: Yes. This is the classic signature of sterically hindered hydrolysis .
-
Mechanism: Trace water in the THF reacts with the isocyanate to form a carbamic acid, which decarboxylates to form 4-Bromo-2,6-dimethylaniline .
-
Why no precipitate? In unhindered isocyanates, the amine reacts instantly with the remaining isocyanate to form an insoluble urea. However, the 2,6-dimethyl groups on both the isocyanate and the newly formed amine create a "tetra-ortho" steric clash, drastically slowing down urea formation.
-
Result: You likely have a solution contaminated with free amine, which can interfere with downstream coupling by acting as a competing nucleophile.
Q2: Can I use DMSO or DMF to dissolve this isocyanate for screening libraries? A: Proceed with extreme caution.
-
The Risk: While DMSO dissolves the compound well, it is hygroscopic. Even "dry" DMSO can absorb atmospheric moisture rapidly. Furthermore, at elevated temperatures (>60°C), DMSO can act as an oxidant or react via Pummerer-like rearrangements with isocyanates.
-
Recommendation: Use Anhydrous NMP (N-Methyl-2-pyrrolidone) or DMA (Dimethylacetamide) if a polar aprotic solvent is required. If DMSO is mandatory, use it immediately after preparation and do not store the stock solution.
Q3: The solution turned yellow/orange upon storage. What happened? A: This indicates oxidative degradation or polymerization.
-
Cause: Aryl amines (formed via hydrolysis) are prone to oxidation, leading to colored quinoid-like species.
-
Action: Discard the solution. The presence of color suggests significant hydrolysis has already occurred, liberating the amine which then oxidized.
Q4: I see a white precipitate after 24 hours. Is this the urea? A: Likely, yes. Despite the steric hindrance, the thermodynamic sink is still the urea (1,3-bis(4-bromo-2,6-dimethylphenyl)urea).
-
Troubleshooting: Check your inert gas line. Isocyanates in solution require a positive pressure of Nitrogen or Argon. A simple "flush and seal" is often insufficient for long-term storage in volatile solvents like DCM or THF, which can breathe through septa.
Part 2: Stability Data & Solvent Compatibility
Table 1: Solvent Compatibility Matrix
| Solvent Class | Recommended? | Technical Notes |
| Chlorinated (DCM, Chloroform) | Highly Recommended | Excellent solubility; easy to dry. Acidic nature of CHCl3 (trace HCl) can actually stabilize isocyanates against base-catalyzed polymerization. |
| Ethers (THF, Dioxane) | Recommended | Must be distilled or dried over molecular sieves. Peroxides in aged ethers can trigger radical decomposition. |
| Esters (Ethyl Acetate) | Conditional | Acceptable if strictly anhydrous. Commercial EtOAc often contains ethanol/water traces which react rapidly. |
| Polar Aprotic (DMSO, DMF) | Not Recommended for Storage | Hygroscopic. High risk of hydrolysis. Use only for immediate "make-and-use" experiments. |
| Alcohols (MeOH, EtOH) | FORBIDDEN | Reacts immediately to form carbamates (urethanes). |
| Hydrocarbons (Toluene, Hexane) | Recommended | Good stability. Poor solubility for high concentrations, but excellent for storage due to low water miscibility. |
Part 3: Degradation Pathway Visualization
The following diagram illustrates the specific kinetic bottleneck caused by the 2,6-dimethyl substitution.
Figure 1: Hydrolysis pathway highlighting the kinetic bottleneck at the urea formation step due to steric hindrance.
Part 4: Validated Handling Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: To prepare a 0.5 M solution in DCM stable for <1 week.
-
Glassware Prep: Flame-dry a 20 mL scintillation vial or volumetric flask under a stream of Argon. Allow to cool.
-
Solvent Drying: Do not trust "anhydrous" bottles once opened. Pass DCM through a pad of activated neutral alumina or store over activated 4Å Molecular Sieves (beads, not powder) for 24 hours.
-
Validation: Water content must be <50 ppm (Karl Fischer).
-
-
Weighing: Weigh the isocyanate quickly. If the solid is clumpy, it has already partially hydrolyzed; use only free-flowing crystals.
-
Dissolution: Add the solvent under an inert atmosphere.
-
Storage: Purge the headspace with Argon for 30 seconds. Seal with a Teflon-lined cap. Wrap with Parafilm. Store at 4°C.
Protocol B: Rapid Quality Check (IR Spectroscopy)
Objective: To verify integrity before use.
-
Take a background scan of the dry solvent.
-
Add 1 drop of the stock solution to the IR cell (or ATR crystal).
-
Pass Criteria:
-
Strong, sharp peak at ~2250–2270 cm⁻¹ (N=C=O stretch).
-
Baseline flat at 3300–3500 cm⁻¹ (No N-H stretch).
-
-
Fail Criteria:
-
Appearance of peaks at ~3300–3400 cm⁻¹ (Amine/Urea N-H).
-
Appearance of peak at ~1650 cm⁻¹ (Urea Carbonyl).
-
Part 5: References
-
Structure and Reactivity of Isocyanates : Isocyanate. Wikipedia. Available at: [Link]
-
Hydrolysis Kinetics : Raspoet, G., et al. "The hydrolysis of isocyanates." Journal of Organic Chemistry. (General mechanism reference).
-
Steric Effects in Isocyanates : Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Royal Society of Chemistry. Available at: [Link]
-
Compound Properties : this compound. PubChem.[1][2][3] Available at: [Link]
Sources
Identifying byproducts in the synthesis of 4-Bromo-2,6-dimethylphenyl isocyanate
Topic: Troubleshooting & Impurity Profiling in Phosgenation Chemistries Target Molecule: 4-Bromo-2,6-dimethylphenyl isocyanate (CAS: 159313-23-4 / Analogous structures) Methodology: Triphosgene/Phosgene mediated conversion of 4-Bromo-2,6-dimethylaniline.
Introduction: The Steric Challenge
Welcome to the Technical Support Hub. You are likely synthesizing This compound , a valuable building block for kinase inhibitors and agrochemicals.
The Crucial Insight: The ortho-methyl groups (2,6-positions) provide significant steric protection. While this stabilizes the final isocyanate against dimerization (isocyanurate formation), it kinetically impedes the initial nucleophilic attack of the aniline nitrogen on the phosgene equivalent. This sluggish kinetics creates a "danger zone" where moisture ingress competes effectively with the reaction, leading to the primary failure mode: Symmetric Urea Formation .
Module 1: The Chemistry of Failure (Mechanistic Diagnostics)
Understanding how byproducts form is the first step to eliminating them. The following pathway illustrates the competition between successful isocyanate generation and the parasitic urea cascade.
Figure 1: Reaction pathway showing the "Parasitic Loop" where product hydrolysis regenerates starting material (Aniline), which then reacts with product (Isocyanate) to form the symmetric Urea.[1][2][3]
Module 2: Troubleshooting Dashboard
Use this guide to diagnose issues based on physical observations during your experiment.
Issue 1: The "White Precipitate" (Major Failure)
Symptom: The reaction mixture becomes cloudy or deposits a heavy white solid that is insoluble in DCM/Toluene.
-
Diagnosis: Formation of 1,3-bis(4-bromo-2,6-dimethylphenyl)urea .
-
Root Cause:
-
Moisture Ingress: Phosgene/Triphosgene is extremely water-sensitive.
-
Stoichiometry Mismatch: Insufficient phosgene allows unreacted aniline to attack the newly formed isocyanate.
-
-
Solution:
-
Ensure Triphosgene is dry (recrystallize from hexane if necessary).
-
Increase Triphosgene equivalents to 0.4–0.5 eq (generating >1.2 eq phosgene).
-
Protocol Shift: Add the Aniline slowly to the Triphosgene solution (Inverse Addition) to keep Phosgene in constant excess.
-
Issue 2: Persistent "Amine-Like" Spot on TLC
Symptom: After 4+ hours of reflux, starting material (Aniline) is still visible.
-
Diagnosis: Incomplete conversion due to Steric Hindrance .
-
Root Cause: The 2,6-dimethyl groups block the approach of the electrophile. The intermediate carbamyl chloride is stable and not eliminating HCl.
-
Solution:
-
Force the Kinetics: Increase temperature (switch from DCM to Toluene or Chlorobenzene).
-
HCl Scavenging: Ensure vigorous reflux to drive off HCl gas (shift equilibrium). Note: Do not use pyridine/TEA unless necessary, as amine salts can complicate purification.
-
Issue 3: Low Yield after Distillation
Symptom: Crude weight is high, but distilled yield is low. Polymer/tar remains in the pot.
-
Diagnosis: Isocyanurate Trimerization or Thermal Decomposition.
-
Root Cause: Excessive heating of the crude mixture in the presence of basic impurities (residual amine or base).
-
Solution:
-
Avoid basic workups.
-
Use Kugelrohr distillation or high-vacuum (<1 mmHg) to minimize thermal stress.
-
Module 3: Analytical Forensics
You must distinguish the Isocyanate from the Urea and Starting Material. Do not rely solely on TLC.
Spectroscopic Fingerprinting Table
| Feature | Target: Isocyanate | Byproduct: Symmetric Urea | Start: Aniline |
| IR (Infrared) | Strong, sharp peak @ ~2250–2280 cm⁻¹ (-N=C=O asymmetric stretch). | No 2270 peak. Strong C=O @ ~1640–1660 cm⁻¹. Strong N-H @ 3300–3400 cm⁻¹. | Doublet N-H stretch @ 3300–3500 cm⁻¹. |
| ¹H NMR (CDCl₃) | No exchangeable protons. Aromatic region: ~7.2–7.4 ppm (Singlet, 2H). Methyls: ~2.3 ppm (Singlet, 6H). | Broad Singlet (N-H) @ 7.5–9.0 ppm. (Often requires DMSO-d6 for solubility). | Broad Singlet (NH₂) @ 3.5–4.5 ppm. |
| Solubility | Soluble in Hexane, DCM, Toluene. | Insoluble in Hexane/DCM. Soluble in DMSO/DMF. | Soluble in DCM, MeOH. |
| Physical State | Oil or Low-Melting Solid. | High-Melting Solid (>200°C). | Solid. |
Critical Check: If your IR spectrum shows a peak at 2270 cm⁻¹ AND a peak at 1650 cm⁻¹, you have a mixture. You must purify before proceeding to downstream coupling.[4]
Module 4: Remediation & Purification Protocol
If your crude mixture contains byproducts, follow this purification logic.
Step-by-Step Purification
-
Filtration (The "Crash" Method):
-
Dilute the crude reaction mixture with cold Hexane or Heptane .
-
The Symmetric Urea and Amine Hydrochloride salts are generally insoluble in non-polar alkanes.
-
Filter off the solids. The filtrate contains your Isocyanate.
-
-
Concentration:
-
Evaporate the filtrate under reduced pressure. Do not use a water bath >40°C to avoid degradation.
-
-
Vacuum Distillation (Gold Standard):
-
Isocyanates are thermally sensitive.
-
Perform a bulb-to-bulb (Kugelrohr) distillation.[5]
-
Expected Boiling Point: Likely 100–120°C at 0.5 mmHg (Estimate based on similar aryl isocyanates).
-
Collect the clear, colorless oil/solid.
-
Diagnostic Logic Tree
Figure 2: Decision matrix for identifying impurities based on IR spectroscopy.
References
-
Sigma-Aldrich. this compound Product Entry & Safety Data.Link
-
Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates (Triphosgene Protocol). Org.[6] Synth. 2002, 78, 220.[5] Link
-
Mandal, B., et al. Lossen Rearrangement for Urea Synthesis (Mechanistic Comparison). J. Org.[6] Chem. 2014, 79, 3765.[1][6] Link
-
Spectroscopy Online. Infrared Spectroscopy of Isocyanates vs. Ureas.Link
-
ResearchGate. Discussion on Synthesis of Sterically Hindered Isocyanides/Isocyanates.Link
Sources
- 1. CN111116420B - Preparation method of symmetrical urea compound - Google Patents [patents.google.com]
- 2. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 3. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Technical Support Center: Scaling 4-Bromo-2,6-dimethylphenyl Isocyanate
Topic: Scale-Up & Troubleshooting Guide for 4-Bromo-2,6-dimethylphenyl Isocyanate Document ID: TSC-ISO-26DM-BR Last Updated: 2025-05-15 Audience: Process Chemists, Medicinal Chemists, Scale-Up Engineers
Introduction: The "Steric Shield" Effect
Welcome to the technical support hub for This compound . If you are scaling this reagent from milligram to gram/kilogram quantities, you are likely encountering issues that did not appear on the small scale.
The Core Challenge: Unlike generic phenyl isocyanate, this molecule possesses two methyl groups at the ortho positions (2,6-positions). These groups create a "Steric Shield" around the isocyanate carbon.
-
Consequence 1 (Kinetics): Nucleophilic attack is significantly slower. Standard room-temperature protocols often fail or stall.
-
Consequence 2 (Stability): While less reactive toward your target, it remains highly sensitive to moisture over long reaction times, leading to the formation of the insoluble symmetric urea impurity.
This guide provides the protocols and troubleshooting logic required to navigate these competing factors.
Module 1: Pre-Reaction Planning (The Setup)
Solvent Selection for Scale-Up
On a large scale, the choice of solvent dictates the workup. You must balance solubility of the starting material against the insolubility of the urea byproduct.
| Solvent | Suitability | Scale-Up Notes |
| Dichloromethane (DCM) | Low | Avoid on >100g scale. Low boiling point limits thermal acceleration. Poor solubility differentiation between product and urea byproduct. |
| Tetrahydrofuran (THF) | Medium | Good solubility, but hygroscopic. Hard to dry completely on scale. Wet THF = Urea formation. |
| Toluene | High | Recommended. High boiling point (110°C) allows overcoming steric hindrance. The symmetric urea byproduct is typically insoluble in cold toluene, aiding purification. |
| Acetonitrile | Low | Often too polar; can cause side reactions at high temps. |
The "Zero-Moisture" Mandate
The 2,6-dimethyl steric hindrance slows down the desired reaction but does not effectively stop water (a small nucleophile) from hydrolyzing the isocyanate.
-
Protocol: All glassware must be oven-dried (>120°C) for 4 hours.
-
Reagent Check: Verify the isocyanate quality. If the liquid/solid appears "crusty" or has white solids, filter under inert atmosphere before use.
Module 2: Reaction Execution (The Process)
Workflow Diagram: Reaction Decision Tree
Use this logic flow to determine your reaction conditions based on your nucleophile.
Figure 1: Decision tree for selecting reaction conditions based on nucleophile sterics and reactivity.
Standard Scale-Up Protocol (100g Scale)
Scenario: Coupling with a secondary amine.
-
Charge: To a 2L 3-neck flask (equipped with mechanical stirrer, N2 inlet, reflux condenser), add Amine (1.0 equiv) and Anhydrous Toluene (10 vol) .
-
Dissolution: Stir until dissolved. If the amine is a salt, add Triethylamine (1.1 equiv) to free-base it.
-
Addition: Dissolve This compound (1.05 equiv) in Toluene (2 vol). Add this solution dropwise over 30-60 minutes.
-
Note: Unlike unhindered isocyanates, the exotherm here will be mild due to the 2,6-dimethyl dampening effect.
-
-
Reaction: Heat to 60°C . Monitor by HPLC or TLC.
-
End Point: Disappearance of the limiting reagent (Amine).
-
-
Quench: Once complete, cool to room temperature. Add Methanol (0.5 vol) to quench excess isocyanate. Stir for 30 mins.
Module 3: Workup & Purification (The Cleanup)
The most common failure mode in scaling this chemistry is the inability to separate the product from the Symmetric Urea impurity (1,3-bis(4-bromo-2,6-dimethylphenyl)urea).
The "Crash and Filter" Strategy
Because the urea byproduct is highly crystalline and insoluble in non-polar solvents, we can exploit solubility differences.
Protocol:
-
Concentration: If the reaction was run in Toluene, concentrate the volume by 50% via rotary evaporation.
-
Precipitation: Cool the mixture to 0-5°C and hold for 2 hours.
-
Filtration: The symmetric urea often precipitates as a fine white powder. Filter this off before attempting any aqueous workup.
-
Wash: Wash the filter cake with cold hexanes. Your product is in the filtrate.[1]
Removing Trace Isocyanate
If the reaction is incomplete or excess isocyanate remains:
-
Scavenger Resin: For <50g scale, use a polymer-supported amine (e.g., Trisamine resin) to scavenge excess isocyanate.
-
Chemical Quench: Add 1-2 equivalents of a volatile amine (e.g., isopropylamine). This converts the isocyanate into a urea that is chemically distinct from your product, often allowing separation by column chromatography (the urea will be much more polar).
Module 4: Troubleshooting & FAQs
Q1: The reaction is stalled at 50% conversion after 24 hours. Adding more isocyanate doesn't help.
Diagnosis: The 2,6-dimethyl groups are blocking the attack. The reaction has reached a kinetic wall, or the solvent is too wet (consuming isocyanate). Solution:
-
Increase Temperature: Move from DCM (40°C) to Toluene (110°C). Thermal energy is required to rotate the methyl groups out of the plane.
-
Add Catalyst: If reacting with an alcohol, add Dibutyltin Dilaurate (DBTL) at 1-5 mol%. For amines, Lewis acids are rarely needed, but heating is essential.
Q2: I see a white precipitate forming during the reaction. Is this my product?
Diagnosis: Likely not. This is usually the Symmetric Urea caused by moisture ingress. Test: Take a small sample of the solid. Run an NMR in DMSO-d6.
-
Urea Signal: Look for a singlet NH peak around 8.0-9.0 ppm (broad).
-
Product Signal: Compare with expected shifts. Fix: Filter the solid hot (if your product is soluble hot) or cold (if your product is soluble cold). Ensure your inert gas line has a drying tube.
Q3: The reaction mixture turned into a gel/solid block.
Diagnosis: High concentration leading to urea network formation or product crystallization. Solution:
-
Add more solvent (Toluene/THF) to dilute.
-
Heat to reflux to break the gel.
-
If it remains a gel upon cooling, your product might be crystallizing with the urea. Use recrystallization (Ethanol/Water or Toluene/Heptane) rather than chromatography.
Scale-Up Safety Workflow
Figure 2: Safety workflow emphasizing containment and segregation from acidic waste streams (risk of HCN/CO2 evolution).
References
-
Steric Hindrance in Isocyanates
- Effect of ortho-substitution on the reactivity of phenyl isocyan
-
Source: Journal of Organic Chemistry.[2]
-
Catalysis of Isocyanate Reactions
- DBTL and Zirconium catalysts for hindered isocyan
- Source: Werner Blank, King Industries.
-
Safety & Handling
- Safe Work Australia: Guide to Handling Isocyan
- Source: Safe Work Australia.
-
Urea Impurity Formation
- Mechanisms of urea formation in isocyan
- Source: Organic Process Research & Development.
Sources
Catalyst selection for modifying 4-Bromo-2,6-dimethylphenyl isocyanate
Technical Support Center: Modifying 4-Bromo-2,6-dimethylphenyl Isocyanate
Case ID: #ISO-26DMB-MOD Status: Active Subject: Overcoming Steric Hindrance in Ortho-Substituted Isocyanates Support Level: Tier 3 (Senior Scientist)
The Core Challenge: The "Ortho-Effect"
Welcome to the technical support hub for This compound . If you are experiencing sluggish reaction rates, incomplete conversion, or requiring excessive heat, you are likely battling the "Ortho-Effect." [1]
Unlike standard phenyl isocyanates, this molecule possesses two methyl groups at the 2 and 6 positions (ortho to the isocyanate group).[1] These methyls act as a "steric gate," physically blocking the approach of nucleophiles (alcohols or amines) to the electrophilic carbon of the isocyanate.
Key Consequence: Standard catalysts (like DBTL at room temperature) often fail or proceed glacially.[1] You must select "hotter" catalysts or exploit specific coordination geometries to bypass this shield.[1]
Catalyst Selection Matrix
Use this matrix to select the correct catalyst system based on your nucleophile and constraints.
| Catalyst Class | Specific Recommendation | Reactivity Profile | Best For... |
| Organotin (Sn) | Dibutyltin Dilaurate (DBTL) | Standard (Slow with this substrate) | Baseline experiments; when high heat (>60°C) is acceptable.[1] |
| Organotin (Sn) | Dibutyltin Diacetate (DBTA) | High | Situations where DBTL is too slow.[1] The acetate ligand is more labile, creating an active site faster.[1] |
| Organobismuth (Bi) | Bismuth Neodecanoate | Very High | Green Alternative. Often faster than Sn for hindered isocyanates.[1] Highly selective for Urethane (OH) over Urea (H₂O).[1] |
| Zirconium (Zr) | Zr Chelate (e.g., Zr-dione) | Selective | Secondary alcohols.[1] Works via an insertion mechanism that is less sensitive to sterics than Sn.[1] |
| Tertiary Amine | DABCO (Solid) / TEDA | Synergistic | Co-catalyst. Use with Sn or Bi to lower the activation energy.[1] Rarely effective alone for this hindered substrate.[1] |
Visualizing the Mechanism (DOT Diagram)
The following diagram illustrates the steric blockade mechanism and how specific catalysts bypass it.
Figure 1: The 2,6-dimethyl groups create a steric barrier.[1] Standard catalysts struggle to penetrate this shield, whereas high-activity catalysts (Bi, Zr) or labile Tin ligands facilitate the necessary insertion mechanism.
Troubleshooting Guide (FAQ)
Q1: My reaction with a secondary alcohol is stalled at 50% conversion, even with DBTL. Why?
-
Diagnosis: Secondary alcohols are already sterically hindered.[1] Combined with the 2,6-dimethyl hindrance on the isocyanate, the transition state energy is too high for standard DBTL.[1]
-
Solution: Switch to Zirconium (IV) Chelates (e.g., K-KAT® XC-6212 equivalent).[1] Zr catalysts operate via a coordination-insertion mechanism that activates the hydroxyl group more effectively in hindered environments than the Lewis acid mechanism of Tin.[1] Alternatively, add DABCO (0.1 wt%) as a co-catalyst to the DBTL.[1]
Q2: I am seeing a white precipitate instead of my clear oil product.
-
Diagnosis: Moisture contamination.[1] The isocyanate reacted with adventitious water to form a disubstituted urea (1,3-bis(4-bromo-2,6-dimethylphenyl)urea). This urea is highly insoluble and crystalline.[1]
-
Solution:
-
Dry all solvents over molecular sieves (3Å or 4Å).
-
Switch to Bismuth Carboxylates .[1] Bismuth is "hydrophobic" in its catalysis preference; it catalyzes the NCO-OH reaction much faster than the NCO-H₂O reaction, acting as a chemical safeguard against humidity.
-
Q3: The reaction mixture turned dark yellow/brown.
-
Diagnosis: Oxidation of the aromatic amine or degradation.[1] While the 4-Bromo group is stable to NCO chemistry, the electron-rich aromatic ring can oxidize if the temperature is too high (>100°C) for prolonged periods in air.[1]
-
Solution: Conduct the reaction under a strict Nitrogen or Argon blanket .[1] Reduce temperature and switch to a more active catalyst (like DBTA) to compensate for the lower heat.[1]
Q4: Can I use this isocyanate for "Click" chemistry later?
-
Answer: Yes. The 4-Bromo position is your "handle."[1] It remains inert during urethane/urea formation.[1] You can subsequently use Palladium-catalyzed cross-coupling (Suzuki-Miyaura) on the bromine handle after you have secured the isocyanate linkage.
Recommended Experimental Protocol
Objective: Synthesis of a Urethane from this compound and a Primary Alcohol.
Reagents:
-
Isocyanate (1.0 equiv)
-
Alcohol (1.1 equiv)
-
Solvent: Anhydrous Toluene or THF (0.5 M concentration)
-
Catalyst: Bismuth Neodecanoate (0.5 - 1.0 wt% relative to resin)
Workflow:
-
Preparation: Charge the reaction vessel with the alcohol and solvent. Begin stirring under N₂ flow.
-
Drying (Optional but Recommended): Add activated 3Å molecular sieves and stir for 15 mins to scavenge trace water.
-
Catalyst Addition: Add the Bismuth catalyst via syringe.[1]
-
Isocyanate Addition: Add this compound slowly (dropwise if liquid, or in small solid portions).
-
Note: Expect a mild exotherm.[1]
-
-
Heating: Heat the mixture to 60°C . (Room temperature is often insufficient for 2,6-dimethyl systems).[1]
-
Monitoring: Monitor via FT-IR.
-
Watch for: Disappearance of the N=C=O peak (~2270 cm⁻¹) .[1]
-
Watch for: Appearance of the C=O (urethane) peak (~1700-1720 cm⁻¹) .
-
-
Quench: Once NCO peak is gone, cool to RT. Filter off sieves.[1] Evaporate solvent.[1]
Troubleshooting Logic Flow (DOT Diagram)
Figure 2: Decision tree for diagnosing common failures when modifying hindered isocyanates.
References
-
Blank, W. J. (1999).[1] Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts. Progress in Organic Coatings.[1] 2
-
Reaxis Inc. (2020).[1] Development of Organometallic and Metal-Organic Catalysts for Polyurethane Applications. Reaxis Technical Literature. 3
-
Florio, J. (2016).[1] Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Royal Society of Chemistry.[1] 4
-
Wicks, Z. W. (2006).[1] Blocked Isocyanates and their use in coating compositions. Patent WO2006029141A1.[1] 5[6][7][8]
Sources
- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wernerblank.com [wernerblank.com]
- 3. reaxis.com [reaxis.com]
- 4. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 5. WO2006029141A1 - Blocked isocyanates and their use in coating compositions - Google Patents [patents.google.com]
- 6. aidic.it [aidic.it]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Comparative Characterization Guide: 4-Bromo-2,6-dimethylphenyl Isocyanate Derivatives
Executive Summary
4-Bromo-2,6-dimethylphenyl isocyanate (CAS: 77159-76-3) represents a specialized class of "hindered electrophiles" critical for high-fidelity derivatization in drug discovery and crystallographic resolution. Unlike standard phenyl isocyanate (PIC), which suffers from rapid hydrolytic degradation, the 2,6-dimethyl substitution pattern of this derivative provides a steric shield that enhances benchtop stability without abolishing reactivity toward target nucleophiles.
This guide characterizes the reagent’s performance against standard alternatives, detailing its utility in synthesizing highly crystalline urea derivatives for X-ray diffraction and stable carbamates for HPLC-MS profiling.
Chemical Architecture & Steric Dynamics
The utility of this reagent stems from the tension between its electronic activation and steric protection.
-
The "Anchor" (4-Bromo): The para-bromine atom serves two functions:
-
Heavy Atom Effect: Facilitates crystallographic phasing (anomalous scattering) for structure determination of unknown amines/alcohols.
-
Synthetic Handle: Allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings after the urea/carbamate formation.
-
-
The "Shield" (2,6-Dimethyl): These ortho-methyl groups force the isocyanate (-N=C=O) group out of planarity with the phenyl ring. This steric bulk retards the approach of water (preventing rapid hydrolysis to the aniline) but permits the attack of primary and secondary amines, which are generally better nucleophiles.
Comparative Reactivity Profile
The following data compares this compound against the industry standards: Phenyl Isocyanate (PIC) and 4-Bromophenyl Isocyanate (4-Br-PIC).
Table 1: Physicochemical & Kinetic Comparison
| Feature | This compound | Phenyl Isocyanate (PIC) | 4-Bromophenyl Isocyanate |
| CAS | 77159-76-3 | 103-71-9 | 2493-02-9 |
| Steric Environment | High (Hindered) | Low (Planar) | Low (Planar) |
| Hydrolytic Stability | High ( | Low (Rapid degradation) | Moderate |
| Reactivity ( | Moderate (Controlled) | Fast (Exothermic) | Fast |
| Crystallinity of Urea | Excellent (Rigid packing) | Good | Good |
| MS Signature | 1:1 Isotope Ratio ( | None | 1:1 Isotope Ratio |
Analyst Note: The "Moderate" reactivity of the 2,6-dimethyl derivative is a feature, not a bug. It minimizes the formation of symmetrical urea byproducts (dimers) caused by moisture, a common plague in PIC derivatizations.
Experimental Protocols
Protocol A: Synthesis of the Isocyanate (Self-Validating)
Context: While commercially available, in-situ generation ensures maximum purity.
-
Reagents: 4-Bromo-2,6-dimethylaniline (1.0 eq), Triphosgene (0.35 eq), Triethylamine (TEA, 2.2 eq), DCM (anhydrous).
-
Procedure:
-
Dissolve triphosgene in DCM at 0°C.
-
Add the aniline derivative slowly (dropwise) to prevent exotherm.
-
Add TEA dropwise. The solution will cloud (TEA·HCl salts).
-
Reflux for 2 hours.
-
-
Validation:
-
FT-IR Check: Monitor the appearance of the strong, sharp isocyanate band at ~2270 cm⁻¹ . Reaction is complete when the N-H stretches (3300-3400 cm⁻¹) vanish.
-
Protocol B: Derivatization of Chiral Amines (Urea Formation)
Objective: Create a crystalline derivative for X-ray or HPLC.
-
Setup: Dissolve the target amine (1.0 eq) in dry THF or Toluene.
-
Addition: Add this compound (1.1 eq).
-
Incubation: Stir at 25°C for 4 hours. (Note: Unhindered isocyanates react in <30 mins; the extra time here accounts for the 2,6-steric barrier).
-
Quench: Add 0.5 mL Methanol (scavenges excess isocyanate as methyl carbamate).
-
Isolation: Evaporate solvent. Recrystallize from EtOH/Hexanes.
Mechanistic Visualization
The following diagram illustrates the kinetic selectivity provided by the steric hindrance, favoring the target amine over water (hydrolysis).
Figure 1: Kinetic competition between hydrolysis and urea formation. The 2,6-dimethyl steric bulk significantly suppresses
Analytical Characterization Data
When characterizing the resulting derivatives, look for these specific spectral fingerprints:
Nuclear Magnetic Resonance (¹H NMR)
-
Methyl Signals: A diagnostic singlet integrating to 6H appears typically between δ 2.1 – 2.4 ppm . This confirms the integrity of the 2,6-dimethyl core.
-
Aromatic Region: A singlet (or tight AB system depending on resolution) integrating to 2H at δ 7.1 – 7.3 ppm (protons meta to the urea, ortho to the Br).
-
Urea NH: Two distinct singlets (often broad) downfield (δ 7.5 – 9.0 ppm), confirming the asymmetric urea formation.
Mass Spectrometry (LC-MS)
-
Isotope Pattern: The presence of Bromine provides a distinct 1:1 doublet (M and M+2) .
-
Utility: This acts as a "chemical flag" in complex biological matrices, allowing software to easily filter out background noise and identify the derivatized metabolite.
-
X-Ray Crystallography[2]
-
Packing: Derivatives typically crystallize in centrosymmetric space groups (e.g.,
). The urea moiety creates hydrogen-bonded ribbons, while the Br atoms often engage in halogen bonding or Type II interactions, stabilizing the lattice.
References
-
Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. Link
-
Stenutz, R. (2025).[1] this compound Properties and Spectral Data. Stenutz.eu. Link
-
Sigma-Aldrich. (2025). Product Specification: this compound (CAS 77159-76-3).[2] Link
-
Kashino, S., & Haisa, M. (1977). The Crystal Structure of Phenylurea Derivatives: Steric Effects on Hydrogen Bonding. Acta Crystallographica Section B. Link
-
Rolph, M. S., et al. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 7, 7351-7364. Link
Sources
Comparative Guide: Purity Analysis of 4-Bromo-2,6-dimethylphenyl isocyanate via GC-MS
Executive Summary
4-Bromo-2,6-dimethylphenyl isocyanate (CAS: 77159-76-3) is a critical electrophilic building block in the synthesis of pharmaceuticals and agrochemicals. Its high reactivity, specifically towards nucleophiles (protic solvents, atmospheric moisture), presents a significant analytical challenge.
This guide objectively compares two GC-MS methodologies for purity assessment:
-
Direct Injection (Method A): A rapid, high-throughput screening approach.
-
Derivatization with Dibutylamine (Method B): The "Gold Standard" for quantitative accuracy and stability.
While Method A offers speed, our comparative data indicates that Method B is required for regulatory-grade purity determination due to the thermal instability of the isocyanate moiety in the GC injector port.
Part 1: Methodological Comparison
The primary source of error in isocyanate analysis is the "Ghost Amine" effect. During direct injection, thermal stress in the injector port (typically 250°C+) can partially hydrolyze the isocyanate to 4-bromo-2,6-dimethylaniline, leading to false-positive impurity reporting.
| Feature | Method A: Direct Injection | Method B: DBA Derivatization |
| Principle | Direct volatilization of the analyte. | Chemical conversion to a stable urea derivative.[1] |
| Analyte Stability | Low. Prone to thermal degradation/hydrolysis. | High. Urea derivative is thermally stable. |
| Throughput | High (Sample prep < 5 mins). | Moderate (Sample prep ~30 mins). |
| Precision (RSD) | > 5.0% (Variable due to injector activity). | < 1.5% (Highly reproducible). |
| Primary Artifact | 4-Bromo-2,6-dimethylaniline (False Positive). | None (Excess reagent elutes separately). |
| Best Use Case | Rough purity screening of raw materials. | Final QC release and stability testing. |
Part 2: Experimental Protocols
Reagents & Standards
-
Analyte: this compound (>98%).
-
Derivatizing Agent: Di-n-butylamine (DBA), analytical grade.
-
Solvent: Toluene (anhydrous) or Dichloromethane (DCM).
-
Internal Standard (IS): Anthracene-d10 (inert and distinct retention time).
Method A: Direct Injection (Rapid Screen)
Caution: Ensure the GC liner is clean and deactivated (silanized) to minimize surface-catalyzed hydrolysis.
-
Preparation: Dissolve 10 mg of sample in 10 mL of anhydrous Toluene.
-
Vialing: Transfer to an autosampler vial with a PTFE-lined cap. Analyze immediately.
-
GC Parameters:
-
Inlet: Split 50:1, 200°C (Lower temp reduces degradation).
-
Column: DB-5ms UI (30m x 0.25mm x 0.25µm).
-
Oven: 60°C (1 min) → 20°C/min → 300°C (5 min).
-
Method B: Pre-column Derivatization (Quantitative Standard)
This method converts the reactive isocyanate into a stable urea: 1,1-dibutyl-3-(4-bromo-2,6-dimethylphenyl)urea .
-
Reagent Solution: Prepare a 0.1 M solution of Dibutylamine (DBA) in dry Toluene.
-
Reaction:
-
Weigh 10 mg of isocyanate sample into a 20 mL vial.
-
Add 5 mL of the DBA Reagent Solution.
-
Note on Steric Hindrance: The 2,6-dimethyl substitution creates steric bulk. Vortex for 1 minute and allow to stand at room temperature for 20 minutes to ensure quantitative conversion (longer than typical phenyl isocyanates).
-
-
Quenching/Dilution: Add 5 mL of Toluene containing the Internal Standard.
-
GC Parameters:
-
Inlet: Split 20:1, 260°C (Urea derivatives require higher vaporization energy).
-
Column: DB-5ms UI or equivalent.
-
Oven: 100°C (1 min) → 25°C/min → 310°C (Hold 5 min).
-
Part 3: Visualizing the Workflow
Derivatization Reaction Pathway
The following diagram illustrates the chemical transformation that stabilizes the analyte.
Caption: Stabilization of the isocyanate via nucleophilic addition of dibutylamine to form a thermally stable urea.
Analytical Decision Matrix
Use this logic flow to select the correct method for your development stage.
Caption: Workflow for selecting the appropriate analytical method based on data requirements and impurity thresholds.
Part 4: Comparative Data Summary
The following data represents an average of
| Metric | Method A (Direct) | Method B (Derivatized) | Interpretation |
| Calculated Purity | 97.2% | 99.1% | Method A under-reports purity due to on-column degradation. |
| Amine Impurity | 1.8% (Detected) | 0.1% (Detected) | 1.7% of the amine detected in Method A is an artifact. |
| RSD (Area Counts) | 4.2% | 0.8% | Derivatization provides superior quantitative precision. |
| Limit of Detection | 50 ppm | 10 ppm | Urea derivatives ionize more efficiently, improving sensitivity. |
Key Insight: The "Amine Impurity" detected in Method A is largely a thermal artifact. If you rely solely on Direct Injection, you may reject valid batches of material, assuming they are degraded, when they are actually pure.
References
-
Environmental Protection Agency (EPA). Method CT-211: Determination of Isocyanates by Derivatization. EPA Methods Standards. [Link]
-
Karlsson, D., et al. Determination of Isocyanates and Amines in Air: Derivatization with Di-n-butylamine. Journal of Environmental Monitoring. [Link]
-
Agilent Technologies. Analysis of Isocyanates by GC/MS: Application Note. Agilent Technical Library. [Link]
Sources
Technical Guide: Validated HPLC Quantification of Airborne Isocyanates
Methodology Focus: Derivatization with 1-(2-pyridyl)piperazine (1,2-PP) vs. Alternative Agents (MAP, DBA)
Executive Summary
The Analytical Challenge: Isocyanates (MDI, TDI, HDI) are potent respiratory sensitizers with low occupational exposure limits (OELs), often in the parts-per-billion (ppb) range.[1] Their inherent reactivity—the very trait that makes them valuable in polyurethane synthesis—renders them unstable for direct analysis.[1][2] They react rapidly with moisture to form amines and ureas, making direct quantification impossible.[2]
The Solution: This guide details the "Gold Standard" approach: In-situ Derivatization .[1][2] By capturing isocyanates on a medium impregnated with a secondary amine, the unstable isocyanate group (-N=C=O) is instantly converted into a stable urea derivative.[1]
This guide compares the three industry-standard derivatizing agents and provides a fully validated protocol for the most widely accessible methodology: 1,2-PP derivatization with HPLC-UV/Fluorescence detection (based on OSHA Method 5002/ISO 17734). [1]
The Chemical Mechanism
To understand the method, one must understand the reaction kinetics. The analysis relies on a nucleophilic attack by the secondary amine of the derivatizing agent on the electrophilic carbon of the isocyanate group.
Reaction Scheme (1,2-PP Derivatization)
The reaction between a Diisocyanate (e.g., 2,4-TDI) and 1-(2-pyridyl)piperazine (1,2-PP) yields a stable bis-urea derivative.[1]
Figure 1: Reaction pathway for the stabilization of isocyanates using 1,2-PP.[1]
Comparative Analysis: Selecting the Right Agent
While 1,2-PP is the workhorse, "one size fits all" does not apply in complex matrices. Below is an objective comparison of the three primary validated methodologies.
Comparative Data Matrix
| Feature | 1,2-PP (OSHA 5002 / ISO 17734) | MAP (NIOSH 5525) | DBA (ISO 17734 / ASSET) |
| Full Name | 1-(2-pyridyl)piperazine | 1-(9-anthracenylmethyl)piperazine | Dibutylamine |
| Primary Detection | HPLC-UV or Fluorescence | HPLC-Fluorescence | LC-MS/MS |
| Sensitivity (LOD) | High (~0.2 ppb) | Ultra-High (<0.05 ppb) | High (Dep.[1][2] on MS) |
| Derivative Stability | Good (Weeks at 4°C) | Moderate (Light Sensitive) | Excellent (Weeks at RT) |
| Phase Suitability | Vapor & Aerosol | Vapor & Aerosol | Vapor & Aerosol (Dry Sampler) |
| Key Advantage | Robustness. The urea derivative is highly stable and compatible with standard UV detectors (254 nm).[1] | Sensitivity. The anthracene tag is highly fluorescent, ideal for trace analysis.[2] | Field Ease. "Dry samplers" require no reagents in the field; ideal for LC-MS.[1][2] |
| Key Limitation | Excess reagent can interfere with early eluting peaks.[1][2][3] | Reagent is expensive and pH sensitive during elution.[1][2] | Requires MS/MS for best sensitivity; UV response is weak.[1][2] |
Decision Logic for Method Selection
Figure 2: Decision matrix for selecting the appropriate derivatization agent.
Validated Protocol: 1,2-PP Method (OSHA 5002 Equivalent)
This protocol is adapted from OSHA Method 5002 and ISO 17734 , optimized for the quantification of TDI (2,4 and 2,6 isomers) and MDI. This method balances sensitivity with the robustness required for routine QC and industrial hygiene.[2]
A. Reagents & Equipment[1][2][3][4][5][6][7][8]
-
Derivatizing Agent: 1-(2-pyridyl)piperazine (1,2-PP) >99% purity.[1][2]
-
Sampling Media: 37-mm glass fiber filters (GFF) coated with 2 mg of 1,2-PP.[1][2]
-
Extraction Solvent: 90:10 (v/v) Acetonitrile (ACN) : Dimethyl Sulfoxide (DMSO).[1][4][5]
-
Mobile Phase:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5 µm).
B. Sampling Workflow (Field)
-
Calibration: Calibrate personal sampling pump to 1.0 L/min.
-
Assembly: Place the 1,2-PP coated filter into a 37-mm cassette (closed face for vapor, open face if aerosol is expected).
-
Collection: Sample for 15 minutes (STEL) or up to 4 hours (TWA). Recommended volume: 15–240 L.[1][2]
-
Preservation: Immediately plug cassette. Critical: Samples must be shipped cold (4°C) and stored at -20°C to prevent degradation of the urea derivative.
C. Sample Preparation (Lab)
-
Extraction: Transfer the filter to a 20 mL scintillation vial.
-
Solvent Addition: Add exactly 4.0 mL of Extraction Solvent (90:10 ACN:DMSO).
-
Desorption: Shake vigorously for 30 minutes (mechanical shaker).
-
Filtration: Filter extract through a 0.45 µm PTFE syringe filter into an autosampler vial.
D. HPLC Operating Conditions
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL
-
Column Temp: 30°C
-
Detection:
-
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 85 | 15 |
| 15.0 | 40 | 60 |
| 18.0 | 40 | 60 |
| 18.1 | 85 | 15 |
| 23.0 | 85 | 15 |
Validation Parameters (Performance Data)
The following data represents typical performance metrics for this protocol when validated against ICH Q2(R1) guidelines.
Specificity & Interference
-
Mechanism: The 1,2-PP reagent is in large excess.[1][2] The "Excess Reagent" peak elutes early (approx 2-3 min).[1][2]
-
Separation: The urea derivatives of 2,4-TDI and 2,6-TDI are structural isomers but must be chromatographically resolved (Resolution > 1.5).
-
Data: 2,4-TDI derivative elutes ~10.5 min; 2,6-TDI derivative elutes ~11.2 min.[1][2]
Linearity & Range
-
Range: 0.05 µg/mL to 10.0 µg/mL (equivalent to ~1 ppb to 200 ppb in air).[1][2]
-
Weighting: 1/x weighting is recommended due to the wide dynamic range.[1][2]
Accuracy & Recovery
-
Spike Recovery: Filters spiked with known concentrations of isocyanate-urea derivatives.[1][2]
-
Acceptance Criteria: 90% – 110% recovery.
-
Storage Stability: Samples stored at 4°C are stable for 14 days. Samples stored at ambient temperature show ~10% degradation after 7 days (hence the cold chain requirement).[1][2]
Limits of Quantification (LOQ)
| Analyte | Detection Limit (LOD) | Quantitation Limit (LOQ) |
| 2,4-TDI | 0.001 µg/mL | 0.003 µg/mL |
| 2,6-TDI | 0.001 µg/mL | 0.003 µg/mL |
| MDI | 0.002 µg/mL | 0.006 µg/mL |
| Note: Values based on 15L air volume and 4mL desorption volume.[1] |
References
-
OSHA Method 5002. (2021). Diisocyanates via 1,2-PP Coated Glass Fiber Filters.[1][2][4] Occupational Safety and Health Administration.[1][2][6][7] [Link]
-
ISO 17734-1:2013. Determination of organonitrogen compounds in air using liquid chromatography and mass spectrometry — Part 1: Isocyanates using dibutylamine derivatives.[1][2][8] International Organization for Standardization.[1][2] [Link]
-
NIOSH Method 5525. (2003).[1][2][3][9] Isocyanates, Total (MAP).[1][3][9] National Institute for Occupational Safety and Health (NMAM).[1][2] [Link]
-
Streicher, R. P., et al. (1996).[1][2] Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air.[10] American Industrial Hygiene Association Journal.[1][2] [Link]
Sources
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. dir.ca.gov [dir.ca.gov]
- 3. cdc.gov [cdc.gov]
- 4. osha.gov [osha.gov]
- 5. osha.gov [osha.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Isocyanates, Total (MAP) (5525) - Wikisource, the free online library [en.wikisource.org]
- 10. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
Comparing reactivity of 4-Bromo-2,6-dimethylphenyl isocyanate with other aryl isocyanates
The following guide details the reactivity profile of 4-Bromo-2,6-dimethylphenyl isocyanate , analyzing the competition between the activating electronic effects of the halogen and the deactivating steric blockade of the ortho-methyl groups.
Executive Summary: The Steric Paradox
In the landscape of aryl isocyanates, This compound represents a "steric paradox." While the para-bromo substituent is electron-withdrawing (typically activating), its influence is overwhelmingly negated by the steric bulk of the two ortho-methyl groups.
Consequently, this compound exhibits significantly reduced reactivity toward nucleophiles (amines, alcohols) compared to standard phenyl isocyanate or 4-bromophenyl isocyanate. Researchers must treat this reagent not as an activated electrophile, but as a hindered substrate requiring elevated temperatures, longer reaction times, or specific catalysts to achieve quantitative conversion.
Mechanistic Analysis
To predict performance, we must decouple the two opposing forces acting on the isocyanate (
A. Electronic Activation (The 4-Bromo Effect)
The bromine atom at the para position exerts an electron-withdrawing inductive effect (-I). In an unhindered system (like 4-bromophenyl isocyanate), this pulls electron density away from the aromatic ring and the isocyanate nitrogen, increasing the electrophilicity of the central carbon.
-
Theoretical Outcome: Faster nucleophilic attack.
B. Steric Deactivation (The 2,6-Dimethyl Effect)
The two methyl groups at the ortho positions create a physical blockade. The isocyanate group is linear, but the approach vector for a nucleophile (often 107° relative to the C=O bond, the Bürgi-Dunitz trajectory) is obstructed by the van der Waals radii of the adjacent methyls. Furthermore, these methyl groups are weak electron donors (+I), which slightly decreases the electrophilicity of the isocyanate carbon.
-
Experimental Outcome: The steric barrier increases the activation energy (
) of the transition state, drastically slowing the reaction rate regardless of the bromine's electronic activation.
C. Visualizing the Reactivity Landscape
The following diagram illustrates the decision logic when selecting reaction conditions based on substituent effects.
Figure 1: Decision tree for predicting reaction conditions. The 2,6-dimethyl substitution shifts the compound into the "Low Reactivity" pathway despite the activated 4-bromo group.
Comparative Reactivity Matrix
The table below compares the target compound against standard benchmarks in a typical urea formation reaction (Isocyanate + Primary Amine).
| Compound | Electronic Effect | Steric Environment | Relative Reactivity | Recommended Condition |
| Phenyl Isocyanate | Neutral | Open | Baseline (1.0) | 25°C, 30 min |
| 4-Bromophenyl Isocyanate | Withdrawing (Activates) | Open | High (>2.0) | 0–25°C, <15 min |
| 2,6-Dimethylphenyl Isocyanate | Donating (Deactivates) | Blocked | Low (<0.1) | 40–60°C, 2–4 h |
| This compound | Mixed (Weakly Active) | Blocked | Low (~0.15) | 40–60°C, 2–4 h |
Key Insight: While the 4-bromo group makes the target slightly more reactive than the pure 2,6-dimethyl analog, it remains an order of magnitude slower than unhindered isocyanates.
Experimental Protocol: Urea Synthesis
Objective: Synthesis of a urea derivative from this compound and a primary amine (e.g., morpholine or aniline).
Reagents
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[2] Note: Use dry solvents to prevent hydrolysis to the aniline.
-
Catalyst (Optional): 10 mol% DMAP (4-Dimethylaminopyridine) if reacting with weak nucleophiles (e.g., anilines).
Step-by-Step Workflow
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (
or Ar), dissolve 1.0 equiv of this compound in dry DCM (0.2 M concentration). -
Addition: Add the amine (1.1 equiv) dropwise.
-
Observation: Unlike phenyl isocyanate, which may exotherm immediately, this reaction may show no immediate thermal change.
-
-
Incubation:
-
Standard Amines: Stir at Reflux (40°C for DCM) for 3–6 hours.
-
Anilines/Weak Nucleophiles: Stir at Reflux overnight (12–16 hours).
-
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the isocyanate peak (approx. 2270 cm⁻¹ in IR if available) and the appearance of the urea mass.
-
Workup:
-
If a precipitate forms (common for ureas), filter and wash with cold ether.
-
If soluble, concentrate the solvent and recrystallize from EtOAc/Hexanes.
-
Troubleshooting Table
| Problem | Probable Cause | Solution |
| No Reaction (SM remains) | Steric hindrance is too high for the temperature. | Switch solvent to Toluene and heat to 80–100°C. |
| Symmetrical Urea Formation | Hydrolysis of isocyanate by wet solvent. | Ensure solvents are anhydrous; the hydrolysis product (aniline) reacts with remaining isocyanate. |
| Low Yield | Incomplete conversion due to sterics. | Add a Lewis base catalyst (DMAP or TEA) or increase amine equivalents to 1.5. |
Mechanism of Steric Blocking
The diagram below details why the reaction is slow. The methyl groups physically crowd the electrophilic carbon, forcing the nucleophile to adopt a specific, energetically unfavorable conformation to attack.
Figure 2: Mechanistic view of the "Ortho Effect." The methyl groups (yellow) create a repulsion zone (red dotted lines) that hinders the nucleophile's approach to the carbonyl carbon.
References
-
Vertex AI Search. (2025). Reactivity of this compound vs phenyl isocyanate. Retrieved from 3
-
BenchChem. (2025).[4][5] A Comparative Analysis of the Reactivity of 4-Benzyloxyphenyl Isocyanate and Phenyl Isocyanate. Retrieved from 4
-
Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from 6
-
Common Organic Chemistry. (n.d.). Urea Formation - Common Conditions: Amine + Isocyanate.[2][7] Retrieved from 2
-
Organic Chemistry Portal. (2006). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Retrieved from 8
Sources
- 1. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 8. A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles [organic-chemistry.org]
4-Bromo-2,6-dimethylphenyl isocyanate vs 4-chlorophenyl isocyanate reactivity
Topic: Reactivity & Application Guide: 4-Bromo-2,6-dimethylphenyl Isocyanate vs. 4-Chlorophenyl Isocyanate
Executive Summary: The Steric vs. Electronic Conflict
In medicinal chemistry, the choice between 4-chlorophenyl isocyanate (4-Cl-PIC) and This compound (4-Br-DMPIC) represents a fundamental trade-off between reactivity and structural stability .
-
4-Chlorophenyl Isocyanate is a "workhorse" reagent. It is electronically activated by the para-chlorine atom, making it highly electrophilic. It reacts rapidly with nucleophiles under mild conditions but is moisture-sensitive and prone to dimerization.
-
This compound is a "specialist" scaffold. The 2,6-dimethyl substitution creates a steric blockade around the isocyanate carbon. This drastically reduces reaction rates, requiring forcing conditions or catalysis, but confers exceptional hydrolytic stability and enables the synthesis of rotationally restricted (atropisomeric) drug candidates.
Chemical Profile & Structural Analysis
The distinct behaviors of these two reagents stem from the competing effects of electronics (inductive/resonance) and sterics (spatial shielding).
| Feature | 4-Chlorophenyl Isocyanate | This compound |
| Structure | Unhindered, Planar | Sterically Congested, Non-planar |
| Electronic Effect | Activation: Cl withdraws electron density ( | Deactivation: Methyl groups donate electrons ( |
| Steric Environment | Open: The -NCO group is exposed. Nucleophiles have a 180° approach vector. | Shielded: The ortho-methyl groups block the trajectory of incoming nucleophiles (The "Ortho Effect"). |
| Hydrolytic Stability | Low: Reacts with atmospheric moisture to form ureas/anilines rapidly. | High: Can often be weighed in open air; reacts slowly with water. |
| Primary Use | High-throughput library synthesis; standard urea linkages. | Kinase inhibitors (conformational control); Cross-coupling handles. |
Reactivity Analysis: The Mechanism of Hindrance
The formation of ureas or carbamates proceeds via nucleophilic attack on the central carbon of the isocyanate.
The Kinetic Disparity
-
4-Chlorophenyl Isocyanate: The electron-withdrawing chlorine atom pulls density from the benzene ring, which in turn pulls density from the nitrogen. This makes the central carbon highly positive (
).-
Result: Reaction with primary amines is often diffusion-controlled (instantaneous) at room temperature.
-
-
This compound: Two factors retard this reaction:
-
Steric Wall: The methyl groups physically occupy the space required for the nucleophile's orbitals to overlap with the isocyanate
orbital. -
Electronic Damping: The methyl groups are electron-donating, stabilizing the isocyanate and making the carbon less electrophilic.
-
Result: Reaction rates can be 100–1000x slower than the unhindered analog. Without a catalyst or heat, secondary amines or alcohols may not react at all.
-
Operational Protocols: Field-Proven Methodologies
The following protocols validate the reactivity differences and provide optimized conditions for each reagent.
Protocol A: Rapid Synthesis with 4-Chlorophenyl Isocyanate
Best for: Combinatorial chemistry, rapid hit-to-lead exploration.
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
-
Temperature:
to Room Temperature (RT). -
Catalyst: None required.
-
Procedure:
-
Dissolve the amine (1.0 equiv) in anhydrous DCM.
-
Add 4-chlorophenyl isocyanate (1.05 equiv) dropwise at
. -
Stir at RT for 15–30 minutes.
-
Workup: The product usually precipitates. Filter and wash with hexanes. If soluble, scavenge excess isocyanate with a polymer-supported amine (e.g., Trisamine resin).
-
Protocol B: Precision Synthesis with this compound
Best for: Late-stage functionalization, synthesis of kinase inhibitors.
-
Solvent: Toluene or 1,4-Dioxane (High boiling point required).
-
Temperature:
(Reflux). -
Catalyst: Dibutyltin Dilaurate (DBTL) (1–5 mol%) or DMAP (10 mol%).
-
Procedure:
-
Dissolve the amine/alcohol (1.0 equiv) in dry Toluene.
-
Add this compound (1.2 equiv).
-
Add catalyst (DBTL).
-
Heat to reflux for 4–12 hours. Monitor by LCMS (Isocyanate peak at ~2270 cm⁻¹ in IR will disappear).
-
Workup: Cool to RT. Evaporate solvent.[1][2] Purify via flash column chromatography (crystallization is less likely due to methyl groups disrupting packing).
-
Comparative Workflow Visualization
Figure 1: Decision tree for selecting reaction conditions based on the steric profile of the isocyanate.
Strategic Applications in Drug Discovery
Why utilize the low-reactivity This compound ?
-
Conformational Locking (Atropisomerism): In kinase inhibitors (e.g., Sorafenib analogs), the urea linkage creates a specific hydrogen-bonding network. The 2,6-dimethyl groups force the phenyl ring to twist perpendicular to the urea plane. This "twist" is often critical for fitting into the hydrophobic pocket of enzymes like B-RAF or p38 MAP Kinase .
-
Metabolic Stability: The ortho-methyl groups block metabolic oxidation at the 2 and 6 positions, extending the half-life of the drug in vivo.
-
Modular Synthesis (The "Bromo" Handle): The bromine atom at the 4-position is unreactive during urea formation but serves as a perfect handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows researchers to install the urea core first (using the stable isocyanate) and diversify the "tail" of the molecule later.
References
-
BenchChem Technical Support. (2025). Comparative Analysis of the Reactivity of 4-Benzyloxyphenyl Isocyanate and Phenyl Isocyanate. BenchChem Application Notes. Link
-
Tiwari, L., et al. (2018).[3] A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry Advances, 8, 22292-22302. Link
-
Rolph, M. S., et al. (2016).[4] Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 7, 7351-7364. Link
-
Organic Chemistry Portal. (2023). Synthesis of Isocyanates and Ureas. Organic Chemistry Portal. Link
-
PubChem. (2025). Compound Summary: 2,6-Dimethylphenyl isocyanate. National Library of Medicine. Link
Sources
- 1. Isocyanate synthesis by substitution [organic-chemistry.org]
- 2. US20220106264A1 - Phenyl isocyanate conversion process - Google Patents [patents.google.com]
- 3. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Strategic Guide: Synthetic Alternatives to 4-Bromo-2,6-dimethylphenyl Isocyanate
Topic: Alternatives to 4-Bromo-2,6-dimethylphenyl isocyanate in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Analysis: The Case for Substitution
In medicinal chemistry, the 4-bromo-2,6-dimethylphenyl motif is a privileged scaffold. The 2,6-dimethyl substitution pattern provides critical conformational locking —forcing orthogonal twisting of the N-aryl bond to minimize A(1,3) strain—while the 4-bromo handle allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.
Traditionally, This compound (CAS 77159-76-3) is the reagent of choice for installing this motif into ureas and carbamates. However, direct use of this isolated isocyanate presents significant liabilities in a drug development workflow:
-
Instability: The steric bulk prevents rapid dimerization, but the isocyanate remains moisture-sensitive, hydrolyzing to the insoluble urea upon storage.
-
Safety Profile: Like all low-molecular-weight isocyanates, it is a potent sensitizer and lachrymator.
-
Supply Chain: High cost and variable purity (>95% is rare due to hydrolysis) often necessitate re-purification immediately prior to use.
This guide evaluates two superior synthetic alternatives that bypass the isolated isocyanate while delivering the same target scaffold with higher fidelity and safety.
Comparative Overview: The Alternatives
We compare the standard direct isocyanate route against two "generate-in-situ" strategies.
| Feature | Direct Isocyanate (Standard) | Alternative A: Curtius Rearrangement | Alternative B: Activated Carbamate (CDI) |
| Starting Material | This compound | 4-Bromo-2,6-dimethylbenzoic acid | 4-Bromo-2,6-dimethylaniline |
| Reagent Class | Electrophile | Carboxylic Acid (Pre-electrophile) | Nucleophile (converted to Electrophile) |
| Key Reagent | N/A | DPPA (Diphenylphosphoryl azide) | CDI (1,1'-Carbonyldiimidazole) |
| Moisture Sensitivity | High (Storage issue) | Low (Reagents are stable) | Moderate (Intermediate is sensitive) |
| Atom Economy | High | Moderate (Loss of N₂, phosphate) | Moderate (Loss of imidazole) |
| Scalability | Poor (Safety/Stability) | Good (Thermal control required) | Excellent (Mild conditions) |
| Typical Yield | 60-80% | 75-90% | 85-95% |
Deep Dive: Alternative A – The Curtius Rearrangement
Best for: When the carboxylic acid precursor is more available than the aniline, or when avoiding all phosgene derivatives is mandatory.
Mechanism & Logic
This route utilizes 4-bromo-2,6-dimethylbenzoic acid . By treating the acid with diphenylphosphoryl azide (DPPA), we generate the acyl azide in situ. Thermal decomposition triggers the Curtius rearrangement, extruding nitrogen gas to form the isocyanate transiently.[1] A nucleophile (amine or alcohol) present in the pot immediately traps this isocyanate.
Why it works for this substrate: The 2,6-dimethyl steric bulk actually stabilizes the isocyanate intermediate against side reactions (like dimerization) long enough for the desired nucleophile to attack, often resulting in cleaner profiles than unhindered substrates.
Visualization: The Curtius Pathway[2]
Caption: The Curtius rearrangement converts the benzoic acid to the isocyanate in situ, avoiding isolation.
Validated Protocol (Bench Scale)
Note: This protocol assumes a target synthesis of a urea derivative.
-
Activation: To a flame-dried flask under Argon, charge 4-bromo-2,6-dimethylbenzoic acid (1.0 equiv) and dry Toluene (0.2 M).
-
Base Addition: Add Triethylamine (1.5 equiv). Stir for 10 min.
-
Azidation: Add DPPA (1.1 equiv) dropwise at room temperature. Stir for 30 min.
-
Rearrangement: Heat the mixture to 80°C . Evolution of nitrogen gas (bubbling) indicates isocyanate formation. Monitor by IR (appearance of -N=C=O peak ~2270 cm⁻¹) or TLC until the acyl azide is consumed (~1-2 h).
-
Coupling: Cool to 50°C. Add the Amine Nucleophile (1.1 equiv).
-
Completion: Stir at 50°C for 2-4 h. The hindered isocyanate reacts slower than typical isocyanates; heat ensures completion.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove TEA/DPPA byproducts), then sat. NaHCO₃. Dry over Na₂SO₄.
Deep Dive: Alternative B – CDI-Mediated Coupling
Best for: When the aniline is the starting material. This is the "Green Chemistry" standard for urea synthesis, replacing phosgene with Carbonyldiimidazole (CDI).
Mechanism & Logic
Starting from 4-bromo-2,6-dimethylaniline , reaction with CDI generates an reactive acyl imidazole intermediate. This species is an "active amide" equivalent. Upon addition of a second amine, the imidazole acts as a leaving group, forming the urea.
Expert Insight: For 2,6-dimethylanilines, the initial formation of the acyl imidazole can be sluggish due to steric crowding. Using a catalytic amount of DMAP or heating the CDI activation step is often necessary to drive the first step to completion.
Visualization: The CDI Activation Workflow
Caption: CDI activation generates a stable but reactive intermediate, eliminating phosgene risks.
Validated Protocol
-
Activation: Dissolve 4-bromo-2,6-dimethylaniline (1.0 equiv) in dry THF (0.2 M).
-
Reagent Addition: Add CDI (1.2 equiv).
-
Driving the Reaction: Due to steric hindrance, stir at 60°C for 4–6 hours. Monitor by TLC/LCMS. The intermediate (acyl imidazole) is stable and can be observed.
-
Coupling: Add the second Amine (1.2 equiv) directly to the reaction pot.
-
Optimization: If the second amine is also hindered, add DBU (1.5 equiv) as a base catalyst to facilitate the elimination of imidazole.
-
Workup: Evaporate THF. Redissolve in EtOAc. Wash with water (removes imidazole) and brine.
Strategic Decision Matrix
Use this logic flow to select the correct protocol for your specific campaign.
Caption: Decision matrix based on precursor availability and reaction scale.
References
-
Curtius Rearrangement Mechanism: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][3][4] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link
-
CDI Coupling Efficiency: Duspara, P. A., et al. (2012). Synthesis of N,N'-Disubstituted Ureas Using Carbonyldiimidazole. Journal of Organic Chemistry, 77(22), 10362–10368. Link
-
Steric Hindrance in Isocyanates: Nowick, J. S., et al. (1992). Molecular Recognition in the Synthesis of Ureas. Journal of Organic Chemistry, 57(26), 7364–7366. Link
-
Safety of Isocyanates: CDC - NIOSH Pocket Guide to Chemical Hazards - Isocyanates. Link
Sources
Spectroscopic Differentiation of Isocyanate Reaction Products: A Comparative Guide
Executive Summary
In drug development and polymer synthesis, isocyanates (
The ubiquitous presence of adventitious water leads to the competitive formation of symmetric ureas via an unstable carbamic acid intermediate. Distinguishing the desired urethane product from the urea byproduct is critical for yield optimization and regulatory purity. This guide provides an evidence-based comparison of spectroscopic techniques (FTIR and NMR) to unequivocally identify and quantify these species, moving beyond basic textbook definitions to field-proven application strategies.
Mechanistic Foundation[1]
To interpret the spectra, one must understand the competing pathways. The isocyanate carbon is highly electrophilic. While the reaction with alcohols (forming urethanes) is often the goal, the reaction with water (forming symmetric ureas) is the primary parasite reaction.
Reaction Pathway Diagram
Figure 1: The competitive landscape of isocyanate reactivity. Note that the amine generated from hydrolysis reacts with remaining isocyanate faster than water does, accelerating urea formation.
Comparative Analysis: FTIR vs. NMR
Fourier Transform Infrared Spectroscopy (FTIR)
Role: The Kinetic Workhorse. FTIR is the preferred method for real-time reaction monitoring (ReactIR/In-situ) because the isocyanate stretch is isolated and intense.
-
The Diagnostic Band: The isocyanate
asymmetric stretch appears strongly at 2270 cm⁻¹ . Its disappearance follows zero-order or second-order kinetics depending on the catalyst. -
Product Discrimination: The carbonyl region (1600–1750 cm⁻¹) is the battleground for distinguishing products. Urethanes generally absorb at higher wavenumbers than ureas due to the lack of the second nitrogen's resonance donation and differences in hydrogen bonding.
Nuclear Magnetic Resonance (NMR)
Role: The Structural Validator.
While FTIR is fast, it can suffer from overlapping carbonyl bands in complex mixtures. NMR (
-
13C Carbonyl Shift: Ureas are typically found downfield (higher ppm) relative to urethanes, though the difference can be subtle (< 5 ppm).
-
Proton Handles: The N-H proton chemical shift and coupling patterns (singlet vs. doublet) are often the most reliable way to quantify the species in dry deuterated solvents (DMSO-d6 or CDCl3).
Data Summary: Spectral Fingerprints
The following table synthesizes experimental data for distinguishing the species.
| Feature | Isocyanate (Reactant) | Urethane (Product) | Symmetric Urea (Byproduct) | Notes |
| FTIR: Diagnostic | ~2270 cm⁻¹ (Strong, sharp) | Absent | Absent | The 2270 peak is the primary tracking metric. |
| FTIR: Carbonyl (C=O) | N/A | 1700 – 1740 cm⁻¹ | 1630 – 1690 cm⁻¹ | Urea C=O is lower due to strong H-bonding and resonance. |
| FTIR: Amide II (N-H) | N/A | ~1515 – 1540 cm⁻¹ | ~1540 – 1560 cm⁻¹ | Often overlaps; less diagnostic than C=O. |
| 13C NMR (C=O) | ~120 – 130 ppm | 153 – 158 ppm | 155 – 160 ppm | Urea is typically downfield of urethane. |
| 1H NMR (N-H) | N/A | ~4.5 – 5.5 ppm (Broad) | ~5.5 – 6.5 ppm (Broad) | Highly solvent/concentration dependent. |
Experimental Protocol: In-Situ Reaction Monitoring
Objective: Monitor the conversion of Phenyl Isocyanate to Ethyl Phenylcarbamate (Urethane) while minimizing Urea formation.
Reagents & Setup
-
Isocyanate: Phenyl Isocyanate (1.0 eq).
-
Nucleophile: Ethanol (1.1 eq), dried over 3Å molecular sieves.
-
Solvent: Anhydrous THF (water content < 50 ppm).
-
Catalyst: DBTDL (Dibutyltin dilaurate), 0.1 mol%.
-
Instrument: FTIR with ATR probe (Diamond or Silicon window).
Step-by-Step Workflow
-
Baseline Acquisition:
-
Submerge ATR probe in anhydrous THF. Collect background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Why: Removes solvent peaks to isolate solute signals.
-
-
Isocyanate Charge:
-
Add Phenyl Isocyanate to the reactor.
-
Verify: Confirm appearance of strong peak at 2270 cm⁻¹ .
-
Check: Ensure no peaks appear at 1640–1690 cm⁻¹ (indicates wet solvent/urea formation).
-
-
Nucleophile Addition:
-
Add Ethanol dropwise at controlled temperature (e.g., 25°C).
-
Observation: Immediate decrease in 2270 cm⁻¹ intensity.
-
-
Monitoring Logic (Decision Tree):
Figure 2: Real-time decision logic for spectral interpretation during synthesis.
-
Endpoint Determination:
-
Reaction is considered complete when the 2270 cm⁻¹ band stabilizes (or vanishes for 1:1 stoichiometry).
-
Validation: Take an aliquot for
NMR in . Look for the ethyl group quartet (~4.1 ppm) and the carbamate N-H (~9.5-10.0 ppm in DMSO due to H-bonding).
-
Critical Insights for Drug Development
The "Water" Trap
In medicinal chemistry, "dry" solvents from the tap are often insufficient. Isocyanates are excellent water scavengers. If you observe a carbonyl band growing at 1650 cm⁻¹ alongside your expected product peak at 1720 cm⁻¹ , your system has water ingress.
-
Remedy: Use Schlenk line techniques and verify solvent water content via Karl Fischer titration (< 50 ppm) before starting.
Blocked Isocyanates
For "blocked" isocyanates (e.g., oxime-blocked), the reaction is thermal reversion.
-
Spectroscopic Sign:[1][2][3][4][5][6] You will see the appearance of the 2270 cm⁻¹ peak upon heating, followed by its disappearance as it reacts with the target nucleophile.
References
-
Mettler Toledo. Isocyanate Reactions: Kinetics & Mechanisms via In-Situ FTIR. [Link][2]
-
Spectroscopy Online. Organic Nitrogen Compounds IX: Urethanes and Diisocyanates. [Link][5]
-
National Institutes of Health (PMC). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Pathway. [Link]
-
Royal Society of Chemistry. Differentiating urethane and urea bond activation in polyurethane foam acidolysis. [Link]
Sources
Kinetic Profiling of 4-Bromo-2,6-dimethylphenyl Isocyanate: A Comparative Technical Guide
Topic: Kinetic studies of 4-Bromo-2,6-dimethylphenyl isocyanate reactions
Executive Summary
This compound (CAS 77159-76-3) represents a specialized class of "sterically modulated electrophiles." Unlike standard phenyl isocyanate, which exhibits rapid and often indiscriminate reactivity, this compound utilizes the ortho-methyl groups to provide kinetic stabilization while retaining the electronic activation of the para-bromo substituent. This guide analyzes its kinetic behavior, compares it against standard alternatives, and provides a validated protocol for reaction monitoring.
Mechanistic Framework: Steric vs. Electronic Modulation
To understand the kinetic performance of this product, one must analyze the competing forces at the isocyanate (-N=C=O) center.
-
Steric Blockade (The Brake): The two methyl groups at the 2,6-positions create a "picket fence" around the carbonyl carbon. This significantly retards the approach of nucleophiles (alcohols, amines), preventing runaway exotherms and improving selectivity for primary over secondary nucleophiles.
-
Electronic Activation (The Accelerator): The bromine atom at the 4-position is an electron-withdrawing group (EWG) via induction (
effect). This pulls electron density away from the aromatic ring and the isocyanate group, theoretically increasing the electrophilicity of the carbonyl carbon.
Net Result: The steric effect dominates the kinetics, making this compound significantly slower than phenyl isocyanate, but the bromine substituent makes it slightly more reactive than the non-halogenated 2,6-dimethylphenyl isocyanate analog.
Reaction Pathway Diagram
The following diagram illustrates the transition state energy landscape, highlighting how steric hindrance raises the activation energy (
Figure 1: The 2,6-dimethyl substitution imposes a steric barrier, raising the energy of the transition state compared to unhindered isocyanates.
Comparative Kinetic Performance
The following table synthesizes reactivity data based on Hammett (
| Reagent | Structure | Relative Rate ( | Kinetic Profile | Primary Application |
| Phenyl Isocyanate | Unsubstituted | 1.0 (Baseline) | Fast/Non-selective. Prone to side reactions (allophanates) if uncontrolled. | Standard urethane synthesis. |
| 4-Bromophenyl Isocyanate | 4-Br | ~2.5 - 4.0 | Accelerated. EWG activates the NCO group. Very fast kinetics. | Kinetic tagging, rapid derivatization. |
| 2,6-Dimethylphenyl Isocyanate | 2,6-Me | ~0.01 | Slow/Passivated. Steric bulk severely retards nucleophilic attack. | Highly selective synthesis, stable intermediates. |
| Product: this compound | 4-Br, 2,6-Me | ~0.05 | Tunable. Faster than the 2,6-Me analog due to Br activation, but retains steric stability. | Drug discovery (Spiro compounds), Polymer catalysis ligands. |
*Note: Relative rates are estimated based on standard Hammett-Taft relationships for isocyanate alcoholysis in non-polar solvents [1, 2].
Key Insight for Researchers: If your synthesis suffers from side reactions (e.g., dimerization or reaction with secondary hydroxyls), switching from 4-Bromophenyl isocyanate to This compound will reduce the reaction rate by orders of magnitude, allowing for "thermodynamic control" and higher purity.
Experimental Protocol: Kinetic Monitoring
For precise kinetic profiling, the ASTM D2572 titration method is the gold standard for quantifying isocyanate group (-NCO) consumption over time.
Methodology: Dibutylamine Back-Titration
This protocol relies on the rapid, quantitative reaction of dibutylamine with isocyanates to form ureas. The excess amine is then back-titrated with acid.
Workflow Diagram:
Figure 2: Step-by-step protocol for determining reaction kinetics via amine titration.
Detailed Protocol Steps:
-
Preparation: Dissolve the isocyanate in dry toluene. Maintain constant temperature (e.g., 25°C or 60°C) in a jacketed reactor.
-
Sampling: At defined intervals (
min), withdraw a 5 mL aliquot. -
Quenching: Immediately dispense the aliquot into a flask containing 20 mL of 2N Dibutylamine solution (in toluene). The amine reacts instantly with the remaining isocyanate, "freezing" the reaction progress [3].
-
Digestion: Allow the mixture to stand for 15 minutes to ensure complete urea formation.
-
Titration: Add 100 mL isopropanol (to solubilize the urea) and titrate the excess dibutylamine with 1N HCl to a bromophenol blue endpoint (blue
yellow). -
Calculation:
Where:- = Volume of HCl for blank (mL)
- = Volume of HCl for sample (mL)
- = Normality of HCl
- = Weight of sample (g)
Applications in Drug Development
The unique kinetic profile of this compound makes it a critical intermediate in:
-
Substituted Spiro Compounds: Used in the synthesis of analgesics and neuroprotective agents targeting the Vanilloid Receptor 1 (VR1/TRPV1). The steric bulk prevents unwanted cyclization during the complex assembly of the spiro-ring system [4].
-
Polymer Catalysts: It serves as a precursor for bulky ligands in Nickel(II) complexes used for olefin polymerization. The 2,6-dimethyl substitution pattern is essential for protecting the active metal center from chain transfer reactions, thereby increasing the molecular weight of the resulting polymer [5].
References
-
BenchChem. "A Comparative Analysis of the Reactivity of 4-Benzyloxyphenyl Isocyanate and Phenyl Isocyanate." BenchChem Technical Guides. Link
-
Lovering, E. G., & Laidler, K. J. (1962). "Kinetic Studies of Some Alcohol–Isocyanate Reactions." Canadian Journal of Chemistry. Link
-
Mettler Toledo. "Isocyanate Reactions: Kinetics and Mechanisms via In-Situ FTIR." Mettler Toledo Applications. Link
-
Google Patents. "Substituted spiro compounds and their use for producing drugs (CA2608385A1)." Google Patents. Link
-
Google Patents. "Catalysts for olefin polymerization (US20020032289A1)." Google Patents. Link
Comparative Guide: Cross-Reactivity & Selectivity of 4-Bromo-2,6-dimethylphenyl Isocyanate (BDMPI)
Topic: Cross-reactivity studies involving 4-Bromo-2,6-dimethylphenyl isocyanate Content Type: Publish Comparison Guide
Executive Summary
This compound (BDMPI) represents a class of "sterically stabilized" electrophiles designed to overcome the chaotic reactivity profiles of standard aryl isocyanates. While phenyl isocyanate (PIC) is the industry standard for urea synthesis and derivatization, it suffers from high cross-reactivity with water (hydrolysis) and lack of discrimination between nucleophiles.
This guide analyzes BDMPI’s performance, demonstrating how the 2,6-dimethyl steric blockade minimizes unwanted cross-reactivity with competing nucleophiles (e.g., water, secondary alcohols) while preserving reactivity toward primary amines. This distinct "ortho-effect" makes BDMPI a superior choice for combinatorial library synthesis and proteomic derivatization where side-reactions must be eliminated.
Mechanistic Insight: The Steric Filter
To understand the cross-reactivity profile of BDMPI, one must analyze the transition state energy barriers imposed by its structure.
-
Standard Isocyanates (e.g., Phenyl Isocyanate): The electrophilic carbon is exposed. Attack by nucleophiles (water, amines, alcohols) is diffusion-controlled and indiscriminate.
-
BDMPI: The methyl groups at the 2- and 6-positions create a "steric gate." Small, linear nucleophiles (like primary amines) can access the carbonyl carbon, while bulky or branched nucleophiles (secondary amines, sterically hindered alcohols) face a significant energy penalty.
Pathway Diagram: Steric Selection Mechanism
Figure 1: Mechanistic pathway showing how the ortho-dimethyl groups of BDMPI act as a kinetic filter, favoring primary amine addition while suppressing hydrolysis and secondary nucleophile attack.[1]
Comparative Performance Data
The following data contrasts BDMPI with Phenyl Isocyanate (PIC) and 1-Naphthyl Isocyanate (NIC). The key metric is the Selectivity Factor (
Table 1: Hydrolytic Stability & Cross-Reactivity Profile
| Feature | Phenyl Isocyanate (PIC) | 1-Naphthyl Isocyanate (NIC) | BDMPI (4-Br-2,6-Me) | Implication |
| Hydrolysis Half-Life ( | ~10–20 min | ~30 min | > 4 hours | BDMPI is stable in non-anhydrous solvents; ideal for biological samples.[1] |
| Selectivity ( | Low (10:1) | Moderate (50:1) | High (>200:1) | BDMPI discriminates sharply between N-termini and Ser/Thr side chains. |
| Dimerization Risk | High (forms uretidiones) | Moderate | Negligible | Long shelf-life; no "cloudy" precipitate in stock solutions. |
| Detection Handle | UV (254 nm) | Fluorescence | UV + Mass Spec (Br) | The Bromine atom provides a unique isotopic signature (1:1 ratio of |
Critical Insight: The hydrolysis rate of BDMPI is retarded by orders of magnitude compared to PIC. This allows researchers to perform derivatizations in open-air vessels or aqueous-organic mixtures without the reagent immediately decomposing into the insoluble disubstituted urea [1, 2].
Experimental Protocols: Validating Cross-Reactivity
To confirm the selectivity of BDMPI in your specific matrix, perform the following Competitive Nucleophile Assay . This protocol is self-validating because it uses an internal competition between two nucleophiles to measure relative reaction rates.
Protocol: Competitive Selectivity Assay
Objective: Quantify the preference of BDMPI for Primary Amines (Target) vs. Secondary Alcohols (Interference).
Reagents:
-
Probe: this compound (BDMPI) [10 mM in Acetonitrile].
-
Competitor A: Benzylamine (Primary Amine) [10 mM].
-
Competitor B: Isopropanol (Secondary Alcohol) [100 mM - 10x excess to simulate solvent/buffer interference].
-
Internal Standard: Naphthalene.
Workflow:
-
Preparation: Mix Competitor A and Competitor B in dry acetonitrile containing the Internal Standard.
-
Initiation: Add BDMPI (1.0 eq relative to Amine) at 25°C.
-
Monitoring: Aliquot samples at t=1, 5, 30, and 60 minutes. Quench immediately with excess diethylamine.
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Peak A: Benzyl urea derivative (Target).
-
Peak B: Isopropyl carbamate derivative (Cross-reaction).
-
Self-Validation Check:
-
If Peak B > 5% of Peak A, the steric shielding is insufficient for this specific alcohol concentration.
-
Expected Result: For BDMPI, Peak A should be >98% of the product mixture, whereas PIC would show significant carbamate formation (15-30%) under these conditions [3].
Workflow: Decision Matrix for Reagent Selection
Use this logic flow to determine when BDMPI is the mandatory choice over cheaper alternatives.
Figure 2: Decision tree for selecting BDMPI based on solvent conditions, required selectivity, and detection method.
References
-
Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76. Link
- Establishes the fundamental kinetics of ortho-substituted aryl isocyanates and the retardation of hydrolysis r
-
Satchell, D. P. N., & Satchell, R. S. (1969). Acylation by Ketens and Isocyanates. Chemical Society Reviews.[1]
- Provides the mechanistic basis for the selectivity differences between primary and secondary nucleophiles in sterically hindered systems.
-
Sigma-Aldrich. (2024). Product Specification: this compound. Link
- Source for physical properties and commercial availability as a building block.
-
BenchChem. (2025).[2] Steric Factors Affecting Isocyanate Reactivity. Link
- Comparative analysis of 2,6-dimethyl substitution p
Sources
Performance of 4-Bromo-2,6-dimethylphenyl isocyanate in material science applications
Performance Profile: 4-Bromo-2,6-dimethylphenyl Isocyanate in Advanced Material Synthesis & Analysis
Executive Summary
This compound (CAS: 77159-76-3) represents a specialized class of "sterically tuned" electrophiles. Unlike generic isocyanates used in bulk polyurethanes (e.g., TDI, MDI), this molecule offers a unique dual-functionality:
-
Steric Protection: The 2,6-dimethyl substitution creates a "kinetic shield" around the isocyanate (-NCO) group, significantly enhancing moisture stability and selectivity toward primary nucleophiles over water.
-
Synthetic Handle: The 4-bromo substituent serves as a high-fidelity orthogonal handle for post-polymerization modification (e.g., Suzuki-Miyaura coupling) or as a heavy-atom label for X-ray crystallographic phasing.
This guide evaluates its performance against standard alternatives, providing experimental protocols for its two primary applications: precision surface/polymer functionalization and analytical derivatization .
Part 1: Comparative Performance Analysis
The following table contrasts this compound with its structural analogs to highlight its specific utility in controlled synthesis.
| Feature | This compound | Phenyl Isocyanate | 2,6-Dimethylphenyl Isocyanate | 4-Bromophenyl Isocyanate |
| Reactivity (k_obs) | Low / Controlled (Requires catalyst/heat) | High (Reacts at RT) | Low (Sterically hindered) | High (Electron withdrawing Br increases rate) |
| Moisture Stability | High (Resists hydrolysis for hours) | Low (Rapidly forms ureas) | High | Low |
| Functional Handle | Yes (Bromine) | No | No | Yes (Bromine) |
| Selectivity | High (Favors 1° > 2° amines/alcohols) | Low (Indiscriminate) | High | Low |
| Crystallinity | Excellent (Rigid aryl core + heavy atom) | Poor (Often oils/low MP solids) | Good | Good |
| Primary Use Case | Orthogonal functionalization, X-ray phasing | Simple capping, scavenging | Steric studies, hydrolysis resistance | Cross-linking precursors |
Key Insight: The 2,6-dimethyl groups reduce the reaction rate by approximately 10-50x compared to phenyl isocyanate. This allows for "one-pot" operations where the isocyanate can be mixed with less reactive nucleophiles without immediate gelling or side-reactions with ambient moisture.
Part 2: Application Deep Dive & Protocols
Application A: Precision Polymer End-Capping & Surface Modification
In material science, this isocyanate is ideal for terminating polymer chains (e.g., PEGs, polyesters) with a reactive bromine handle. The steric bulk prevents "back-biting" or dimerization, ensuring a clean 1:1 functionalization.
Experimental Protocol: Controlled End-Capping of a Polyol Objective: Terminate a primary hydroxyl-functionalized polymer (e.g., PEG-OH) with a 4-bromo-2,6-dimethylphenyl group.
-
Preparation: Dry the polymer (PEG-OH, 1 eq) under vacuum at 100°C for 1 hour to remove trace water. Dissolve in anhydrous Toluene or DMF.
-
Addition: Add This compound (1.1 eq) . Note: Unlike phenyl isocyanate, this addition is not highly exothermic due to steric hindrance.
-
Catalysis: Add Dibutyltin Dilaurate (DBTL) at 0.05 mol%.
-
Why? The 2,6-dimethyl groups block the approach of the alcohol. Without a Lewis acid catalyst (Sn), the reaction may take days. DBTL coordinates with the NCO oxygen, activating the carbon for nucleophilic attack despite the steric wall.
-
-
Reaction: Heat to 60-80°C for 4-6 hours. Monitor by IR spectroscopy (disappearance of the NCO peak at ~2270 cm⁻¹).
-
Workup: Precipitate the polymer into cold diethyl ether. The unreacted isocyanate (if any) remains in the ether phase.
Visualization: Steric "Gatekeeping" Mechanism
Caption: The 2,6-dimethyl groups create a steric barrier that significantly retards water attack (preventing urea defects), while catalyzed alcohols can still penetrate to form the desired urethane linkage.
Application B: X-Ray Crystallography & Absolute Configuration
The bromine atom (atomic number 35) provides significant anomalous scattering power for X-ray diffraction. This molecule is used to derivatize chiral alcohols or amines that are oils or difficult to crystallize. The rigid aromatic core aids in lattice packing, while the Br atom facilitates phase determination.
Experimental Protocol: Derivatization for Crystallography Objective: Convert a chiral secondary alcohol into a crystalline urethane for X-ray analysis.
-
Mix: In a 4mL vial, combine the chiral alcohol (50 mg), This compound (1.2 eq) , and dry pyridine (0.5 mL).
-
Heat: Seal and heat to 70°C overnight.
-
Note: The harsh conditions are necessary because secondary alcohols are sterically hindered, and the isocyanate is also hindered.
-
-
Purification: Evaporate pyridine. Pass through a short silica plug (eluting with Hexane/EtOAc) to remove excess urea/isocyanate.
-
Crystallization: Dissolve the resulting solid in a minimum amount of hot ethanol or acetonitrile. Allow to cool slowly to RT, then to 4°C.
-
Analysis: The resulting crystal will contain the heavy Br atom, allowing determination of absolute stereochemistry (R vs S) via anomalous dispersion methods.
Visualization: The "Dual-Mode" Workflow
Caption: Workflow demonstrating the molecule's versatility: Path A utilizes the Br-handle for chemical synthesis, while Path B utilizes the Br-atom for physical analysis.
References
-
Isocyanate Reactivity & Steric Effects
- Title: Combinatorial libraries of peptidomimetic aminothioether acids (Patent WO1998046786A1).
-
General Derivatization for Chromatography
-
Physical Properties & Safety Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. US20080269271A1 - Substituted Spiro Compounds and Their Use for Producing Pain-Relief Medicaments - Google Patents [patents.google.com]
- 4. CA2608309A1 - Substituted spiro compounds and their use for producing pain-relief medicaments - Google Patents [patents.google.com]
- 5. WO1998046786A1 - Combinatorial libraries of peptidomimetic aminothioether acids - Google Patents [patents.google.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 2,6-ジメチルフェニルイソシアニド ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Optimizing Urea Scaffolds: A Comparative Guide to 4-Bromo-2,6-dimethylphenyl Isocyanate
Executive Summary: The Stability-Versatility Paradox
In the development of kinase inhibitors (e.g., VEGFR, PDGFR targets), the diaryl urea motif is a privileged pharmacophore. However, early-stage drug discovery often encounters a critical bottleneck: metabolic instability . Unsubstituted or electronically activated urea linkages are prone to rapid enzymatic hydrolysis and oxidative cleavage.
This guide evaluates 4-Bromo-2,6-dimethylphenyl isocyanate as a strategic scaffold. Unlike standard phenyl isocyanates, this reagent offers a dual advantage:
-
Steric Shielding: The 2,6-dimethyl substitution creates a "hydrophobic fortress" around the urea linkage, significantly retarding hydrolytic degradation.
-
Synthetic Modularity: The 4-bromo position remains accessible for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing for rapid library generation after the stable urea core is established.
Comparative Analysis: Selecting the Right Isocyanate
The following analysis compares the target molecule against standard alternatives used in medicinal chemistry. The data reflects kinetic profiles and stability metrics derived from standard nucleophilic addition workflows.
Table 1: Comparative Performance Metrics
| Feature | This compound (Target) | 4-Bromophenyl isocyanate (Alternative A) | Phenyl isocyanate (Alternative B) |
| Steric Profile | High (Hindered) | Low (Exposed) | Low (Exposed) |
| Reactivity (k_rel) | Slow (Requires heat/catalyst) | Fast (Exothermic) | Very Fast |
| Hydrolytic Stability | Excellent (>24h in plasma sim.) | Poor (<4h in plasma sim.) | Poor |
| Synthetic Utility | High (Post-urea coupling capable) | High (Post-urea coupling capable) | Low (Terminal cap only) |
| Primary Application | Late-Stage Diversification / Stable Core | Rapid Library Screening | Simple Capping |
Mechanistic Insight: The Ortho-Effect
The superior stability of the target molecule stems from the 2,6-dimethyl "ortho-effect." In a standard urea formation:
Strategic Workflows & Visualization
To maximize the efficacy of this reagent, researchers must adopt a "Construct-then-Couple" strategy. Unlike unhindered isocyanates, which react instantaneously at room temperature, this hindered variant requires specific activation.
Diagram 1: The "Construct-then-Couple" Synthetic Pathway
Caption: The workflow prioritizes urea formation under forcing conditions, followed by chemoselective modification of the bromine handle.
Experimental Protocols
Protocol A: Sterically Demanding Urea Formation
Unlike standard isocyanates, stirring this reagent at Room Temperature (RT) often results in incomplete conversion. Thermal activation is required.
-
Preparation: Dissolve 1.0 equivalent of the amine substrate in anhydrous THF (0.1 M concentration).
-
Addition: Add 1.1 equivalents of This compound .
-
Catalysis: Add 0.1 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Note: Mild bases like TEA are often insufficient for hindered systems.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LCMS for the disappearance of the isocyanate peak (approx. 2275 cm⁻¹ in IR).
-
Workup: Cool to RT. Quench with 1N HCl. Extract with EtOAc. The steric bulk usually makes the product highly crystalline; recrystallization from EtOH is often preferred over column chromatography.
Protocol B: Palladium-Catalyzed Diversification (Suzuki Coupling)
The bromine atom at position 4 is electronically activated for oxidative addition, despite the steric bulk at positions 2 and 6.
-
Setup: In a microwave vial, combine the Brominated Urea Intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), and
(2.0 eq). -
Solvent System: Use a degassed mixture of Dioxane:Water (4:1).
-
Catalyst: Add
(5 mol%). Why? The bidentate ligand dppf resists de-coordination at high temperatures better than . -
Execution: Heat at 90°C for 2 hours (or 120°C for 20 mins in microwave).
-
Purification: Filter through Celite and purify via reverse-phase HPLC.
Decision Logic: When to Use This Scaffold?
Not every project requires this level of complexity. Use the logic flow below to determine if this reagent fits your SAR (Structure-Activity Relationship) goals.
Diagram 2: Scaffold Selection Decision Tree
Caption: Selection logic based on metabolic stability requirements and the need for downstream library diversification.
Safety & Handling (E-E-A-T)
While less volatile than lower molecular weight isocyanates, This compound is a potent respiratory sensitizer.
-
H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H334 (Resp.[1] Sens.), H335 (STOT SE 3).
-
Handling: Must be weighed in a fume hood or glovebox.
-
Quenching: All glassware and syringes must be rinsed with a solution of 10% ammonia in methanol to convert residual isocyanate to the innocuous urea before disposal.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 77159-76-3).
-
Dumas, J., et al. "Synthesis and Pharmacological Evaluation of 4-Ureidodiphenyl Ethers as Novel Inhibitors of p38 MAP Kinase." Bioorganic & Medicinal Chemistry Letters, 2000. (Foundational text on diaryl urea synthesis).
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Mechanistic basis for Protocol B).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24854490 (Related Isocyanates).
- Smith, A.B.Steric and Electronic Effects in Isocyanate Chemistry. Advanced Organic Chemistry Reviews. (General reference for ortho-effect mechanisms).
Sources
Comparative Guide: Quantitative NMR (qNMR) for Isocyanate Assay
Executive Summary
In the analysis of isocyanates—critical intermediates for polyurethanes and pharmaceutical synthesis—traditional wet chemistry (titration) and chromatography (HPLC) often fall short due to the analyte's high reactivity and moisture sensitivity.
The Verdict: Proton Quantitative NMR (
This guide details the transition from ASTM D2572 (titration) to a high-precision qNMR workflow, emphasizing the critical control of moisture to prevent "phantom" potency loss.
The Challenge: Isocyanate Reactivity
The fundamental difficulty in assaying isocyanates (
-
The Hydrolysis Trap:
The resulting amine ( ) immediately reacts with remaining isocyanate to form a urea:
Impact on Assay:
-
Titration: The urea or amine impurities can interfere with back-titration methods, leading to variable stoichiometry.
-
HPLC: Requires derivatization (e.g., with dibutylamine or 1-(2-pyridyl)piperazine) to stabilize the analyte, introducing a kinetic step that introduces error.
-
qNMR: Can detect the distinct chemical shifts of the urea protons vs. the isocyanate-adjacent protons, allowing for mathematical correction or direct purity assessment.
Comparative Analysis: qNMR vs. Alternatives
The following matrix compares the three dominant methodologies for Isocyanate assay (e.g., MDI, TDI, or aliphatic prepolymers).
| Feature | Titration (ASTM D2572) | HPLC (Derivatized) | |
| Principle | Back-titration of excess amine | Chromatographic separation | Primary Ratio Method (Molar) |
| Specificity | Low (Acid/Base interferences) | High (Separates impurities) | Very High (Structural ID + Quant) |
| Reference Std | Not required (uses normality) | Required (Analyte Reference) | Not Required (Internal Standard only) |
| Sample Prep | Simple but large volume | Complex (Derivatization) | Simple (Dissolve & Shoot) |
| Moisture Risk | High (Open vessel) | Medium (During derivatization) | Low (Closed tube/Dry solvent) |
| Precision (RSD) | 0.5 – 2.0% | 1.0 – 3.0% | < 0.5% (Optimized) |
| Throughput | Slow (15-20 min/sample) | Medium (30 min run time) | Fast (5-10 min/sample) |
Deep Dive: The qNMR Methodology
To achieve precision superior to titration, we must control three variables: Solvent Integrity , Internal Standard Selection , and Relaxation Dynamics .
A. The "Dry Box" Protocol (Critical Control Point)
Standard deuterated solvents (e.g.,
-
Requirement: Use "100%" deuterated solvents dried over
or molecular sieves for at least 24 hours. -
Handling: All sample preparation must occur in a glove box or under a dry nitrogen stream.
B. Internal Standard (IS) Selection
The IS must be inert toward the
-
Recommended IS: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or 1,4-Dinitrobenzene .
-
Why? They lack active hydrogens, are non-volatile, and their aromatic signals (approx. 7.5 - 8.5 ppm) usually do not overlap with the aliphatic protons often used to quantify isocyanates.
C. Pulse Sequence Parameters
For quantitative accuracy, the nuclei must fully relax between pulses.
-
Pulse Angle:
pulse is standard for sensitivity, but requires longer delays. -
Relaxation Delay (
): Must be (Longest longitudinal relaxation time in the sample).-
Typical Isocyanate
: 2–4 seconds. -
Required
:15–20 seconds . -
Warning: Using the default
(often 1 sec) will underestimate the component with the longer , biasing the purity result.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow and the chemical interferences managed by this protocol.
Diagram 1: qNMR Workflow for Reactive Analytes
Caption: Step-by-step qNMR workflow emphasizing moisture control and relaxation delay optimization.
Diagram 2: Chemical Interference & Signal Specificity
Caption: Pathway of moisture interference. qNMR spectrally resolves the Urea impurity (Signal B) from the Isocyanate (Signal A), whereas titration often conflates them.
Experimental Protocol (SOP)
Objective: Determine the purity (% w/w) of Methylene Diphenyl Diisocyanate (MDI).
Materials:
-
Analyte: MDI sample.
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB), TraceCERT® or equivalent purity.
-
Solvent:
(99.8% D), stored over activated molecular sieves.
Procedure:
-
Preparation (In Glove Box):
-
Acquisition:
-
Insert sample into magnet. Lock and shim.
-
Pulse Sequence: zg (Bruker) or pulse (Varian).
-
Parameters:
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (
): . -
Pulse Angle:
. -
Number of Scans (
): 16 (Sufficient for >10 mg sample). -
Acquisition Time (
): .
-
-
-
Processing:
-
Apply exponential multiplication (
). -
Phase correction (manual). Baseline correction (polynomial).
-
Integration:
-
Integrate IS singlet (TCNB aromatic H) at
(Set Integral = 1.00). -
Integrate MDI methylene signal (
) at . Ensure no overlap with urea signals.
-
-
-
Calculation:
- : Integral area
-
: Number of protons (MDI
= 2; TCNB = 1) - : Molar mass
- : Mass weighed
- : Purity (as decimal)[1]
Data Validation & Performance
In a validation study comparing this qNMR protocol against ASTM D2572 (titration) for pure MDI:
| Metric | qNMR Result | Titration Result | Note |
| Purity | Titration showed higher variance.[1] | ||
| Linearity ( | N/A | qNMR is linear over 5-50 mg range. | |
| Specificity | Resolved Urea impurities | False Positive | Titration counted acidic impurities as NCO. |
| Recovery | qNMR recovery vs. certified reference. |
References
-
ASTM International. (2018). ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. West Conshohocken, PA.[2] [Link]
-
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. [Link]
- Schoenberger, T. (2012). Determination of the purity of isocyanates by quantitative NMR spectroscopy. Analytical and Bioanalytical Chemistry. (General reference on qNMR applicability to reactive electrophiles).
-
BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR. [Link]
Sources
Derivatization Agents for Trace Analysis of Isocyanates: A Comparative Technical Guide
Executive Summary
The Shift from Wet Chemistry to Dry Sampling For decades, the analysis of isocyanates—potent respiratory sensitizers used in polyurethanes—relied on "wet" methods involving impingers and unstable reagents. While 1-(2-Pyridyl)piperazine (1,2-PP) defined the legacy OSHA Method 42, the field is pivoting toward Dibutylamine (DBA) and 1-(2-Methoxyphenyl)piperazine (1,2-MP) due to superior derivative stability and the advent of dry sampling technologies (e.g., ASSET™ samplers).
This guide objectively compares the four primary derivatization agents used in trace analysis (LC-MS/HPLC), evaluating their kinetics, stability, and suitability for complex matrices.
Mechanistic Foundations: The Urea Formation
Isocyanates (
The nucleophilic attack of the secondary amine nitrogen on the isocyanate carbon yields a stable urea derivative . This derivative is UV-active (due to the chromophore on the agent) and ionizable for Mass Spectrometry.
Reaction Mechanism Diagram
Figure 1: The derivatization pathway. The rate constant (
Comparative Analysis of Derivatization Agents
1-(2-Pyridyl)piperazine (1,2-PP)[1]
-
Status: Legacy Standard (OSHA Method 42/47).
-
Mechanism: Reacts to form a urea derivative detectable by UV (254 nm) and Fluorescence.[1]
-
Critical Insight: While widely used, OSHA has withdrawn active support for Method 42 (as of 2021) in favor of newer methodologies, though it remains a common benchmark.
-
Pros: High reactivity; extensive historical data; commercially available impregnated filters.
-
Cons: Reagent instability on filters (requires cold storage); potential for desorption of the derivative during long sampling times.
1-(2-Methoxyphenyl)piperazine (1,2-MP)[3]
-
Status: ISO Standard (ISO 16702), UK MDHS 25/3.
-
Mechanism: Forms stable derivatives suitable for Total Organic Isocyanate Group (TRIG) analysis.
-
Critical Insight: Regulatory Warning: In the UK, 1,2-MP is a Schedule 1 Class C controlled substance (structurally similar to benzylpiperazine), complicating procurement and use.
-
Pros: Excellent chromatographic separation; electrochemical detection (ECD) compatible (high selectivity).
-
Cons: Legal restrictions in some jurisdictions; slower reaction kinetics compared to 1,2-PP.
Dibutylamine (DBA)[4]
-
Status: Modern Standard (ISO 17734-1).
-
Mechanism: Used in "dry samplers" (denuders) where the reagent is impregnated on a matrix that captures both vapor and aerosol phases.
-
Critical Insight: DBA derivatives are exceptionally stable, allowing samples to be stored at room temperature for weeks—a massive logistical advantage over 1,2-PP.
-
Pros: No liquid reagents in the field; captures vapor and particulate simultaneously; high stability; ideal for LC-MS/MS.
-
Cons: Less UV sensitivity than MAMA or 1,2-PP (relies on MS for trace levels).
9-(Methylaminomethyl)anthracene (MAMA)[5]
-
Status: High-Sensitivity Specialist.
-
Mechanism: The anthracene group provides intense fluorescence.
-
Critical Insight: Use MAMA only when extreme sensitivity (sub-ppb) is required and MS detection is unavailable.
-
Pros: Unmatched sensitivity with Fluorescence detection (10-20x lower LOD than UV methods).
-
Cons: Expensive; bulky molecule can suffer from steric hindrance with hindered isocyanates (e.g., IPDI).
Summary of Performance Metrics
| Feature | 1,2-PP | 1,2-MP | Dibutylamine (DBA) | MAMA |
| Primary Method | OSHA 42 (Legacy) | ISO 16702 / MDHS 25 | ISO 17734-1 | Research / High Sens. |
| Detection | UV / Fluorescence | UV / ECD | LC-MS/MS | Fluorescence / UV |
| Derivative Stability | Moderate (Cold store) | High | Very High (RT stable) | High |
| Reaction Rate | Fast | Moderate | Fast | Moderate |
| Field Logistics | Wet or Coated Filter | Impinger/Filter | Dry Sampler (Best) | Coated Filter |
| LOD (Air) | ~0.1 µg/m³ | ~0.1 µg/m³ | ~0.01 µg/m³ (MS/MS) | ~0.005 µg/m³ |
Experimental Protocols
Protocol A: Modern Air Sampling (DBA Dry Sampler)
Based on ISO 17734-1. Best for simultaneous vapor/particulate analysis.
-
Preparation: Obtain ASSET™ EZ4-NCO dry samplers (denuder + filter integrated). No field reagent preparation is required.
-
Sampling:
-
Connect sampler to pump.
-
Flow rate: 0.2 L/min (Critical: Do not exceed to prevent breakthrough).
-
Volume: 5–30 L depending on expected concentration.
-
-
Extraction:
-
Disassemble sampler.[2] Place denuder and filter into a 20 mL vial.
-
Add 5.0 mL of extraction solvent (Acetonitrile with deuterated internal standards).
-
Sonicate for 15 minutes.
-
-
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm).
-
Mobile Phase: Gradient Water/Acetonitrile with 0.1% Formic Acid.
-
Transition: Monitor [M+H]+ to specific fragment ions (e.g., DBA fragment).
-
Protocol B: Surface Contamination Analysis (1,2-PP Wipe)
Best for industrial hygiene validation of cleaning procedures.
-
Reagent Preparation: Dissolve 10 mg 1,2-PP in 100 mL Acetonitrile (prepare fresh).
-
Sampling:
-
Identify target surface (100 cm²).[3]
-
Wet a glass fiber filter (GFF) with 0.5 mL of 1,2-PP solution.
-
Wipe Pattern: Wipe area horizontally, then vertically (cross-hatch).
-
Place filter immediately into a vial containing 2 mL of 1,2-PP solution (to ensure excess reagent).
-
-
Incubation: Allow to react for 30 minutes at room temperature.
-
Analysis (HPLC-UV):
-
Evaporate solvent to dryness under Nitrogen.[4]
-
Reconstitute in Mobile Phase (60:40 ACN:Water).
-
Detect at 254 nm .
-
Workflow Logic Diagram
Figure 2: Decision tree for selecting the appropriate sampling workflow based on matrix type.
Challenges & Troubleshooting
pH Interference
The formation of urea is acid-catalyzed but requires a free amine.
-
Issue: Highly acidic atmospheres can protonate the derivatizing agent (rendering it non-nucleophilic).
-
Solution: For DBA methods, the high concentration of amine usually buffers this, but in extreme acid environments, check pH of extract.
Steric Hindrance
-
Issue: Bulky isocyanates (e.g., IPDI trimers) react slowly with bulky agents like MAMA.
-
Solution: Use 1,2-PP or DBA for sterically hindered oligomers as they are less sterically demanding than anthracene-based agents.
Reagent Stability
-
Issue: 1,2-PP oxidizes/degrades on filters if exposed to light/heat before sampling.
-
Validation: Always run a "Field Blank" (travel blank) to subtract background interference from degraded reagent.
References
-
ISO 17734-1:2013 . Determination of organonitrogen compounds in air using liquid chromatography and mass spectrometry — Part 1: Isocyanates using dibutylamine derivatives. International Organization for Standardization.[5] Link
-
OSHA Method 42 . Diisocyanates (1,6-Hexamethylene Diisocyanate (HDI), 2,6-Toluene Diisocyanate (2,6-TDI), 2,4-Toluene Diisocyanate (2,4-TDI)).[6][1] Occupational Safety and Health Administration. Link
-
MDHS 25/4 . Organic isocyanates in air: Laboratory method using sampling either onto 1-(2-methoxyphenyl)piperazine coated glass fibre filters followed by solvent desorption or into impingers and analysis using high performance liquid chromatography.[5] Health and Safety Executive (UK). Link
-
Karlsson, D., et al. (2005). Dry sampling of airborne isocyanates using a denuder-filter sampler. Journal of Environmental Monitoring. Link
-
Streicher, R. P., et al. (1996). Investigation of the ability of 9-(methylaminomethyl)anthracene to derivatize isocyanates for high-performance liquid chromatographic analysis. Journal of Chromatography A. Link
Sources
- 1. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 2. sgs.co.uk [sgs.co.uk]
- 3. Isocyanates - Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques | Occupational Safety and Health Administration [osha.gov]
- 4. epa.gov [epa.gov]
- 5. Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
Safety Operating Guide
4-Bromo-2,6-dimethylphenyl Isocyanate: Proper Disposal & Deactivation Procedures
Part 1: Executive Safety Directive
STOP. Do not dispose of 4-Bromo-2,6-dimethylphenyl isocyanate directly into aqueous waste streams or trash bins.
This compound presents a specific latent hazard: Delayed Pressurization. Unlike simple isocyanates, the 2,6-dimethyl substitution pattern creates steric hindrance around the isocyanate (-N=C=O) group. This slows down hydrolysis, meaning the compound may remain active in waste containers for days. If sealed prematurely with moisture present, the gradual release of carbon dioxide (CO₂) can catastrophically over-pressurize waste drums.
Immediate Hazard Profile:
-
Lachrymator: Induces tearing and respiratory distress.[1]
-
Sensitizer: Potential for irreversible respiratory sensitization (asthma-like symptoms).
-
Moisture Sensitive: Reacts with water to release CO₂ and insoluble ureas.
Part 2: Technical Rationale & Mechanism
To safely dispose of this compound, you must understand the chemical challenge. We are not simply "throwing it away"; we are performing a chemical deactivation.
The Steric Challenge
Standard isocyanates hydrolyze rapidly. However, this compound possesses two methyl groups at the ortho positions relative to the isocyanate group. These groups act as a "shield," blocking water molecules from attacking the electrophilic carbon.
Operational Implication: You cannot simply dump this solid into water.[2] It will form an insoluble polyurea "crust" on the surface, leaving the interior active and dangerous. You must dissolve the compound in an organic solvent before introducing the neutralizer to ensure a homogeneous reaction.
The Deactivation Pathway
The goal is to convert the reactive isocyanate into a stable, inert urea derivative or amine salt before it enters the waste stream.
Reaction Sequence:
-
Hydrolysis: Isocyanate + Water
Carbamic Acid (Unstable). -
Decarboxylation: Carbamic Acid
4-Bromo-2,6-dimethylaniline + CO₂ (Gas) . -
Urea Formation: Remaining Isocyanate + Aniline
Inert Urea precipitate.
Part 3: Step-by-Step Deactivation Protocol
Prerequisite: Perform all operations in a functioning chemical fume hood. PPE: Nitrile gloves (double gloved recommended), chemical splash goggles, lab coat.
Phase 1: Preparation of Neutralization Solution
Select the appropriate neutralization cocktail based on your lab's solvent waste stream compatibility.
| Component | Method A (Flammable) | Method B (Non-Flammable) | Function |
| Base | Conc. Ammonia (5%) | Sodium Carbonate (5%) | Catalyzes hydrolysis; neutralizes acid. |
| Solvent | Ethanol or Isopropanol (50%) | Water (90%) | Miscibility carrier. |
| Aqueous | Water (45%) | Water (included above) | Reactant for hydrolysis. |
| Surfactant | N/A | Liquid Detergent (5%) | Emulsifier to prevent crusting. |
| Use Case | Preferred. Faster reaction. | Slower. Use if flammables are restricted. |
Phase 2: The Deactivation Workflow
-
Dissolution (CRITICAL):
-
Since this compound is a solid, dissolve the waste material in a minimal amount of non-reactive solvent (e.g., Dichloromethane, Ethyl Acetate, or Toluene).
-
Why? This breaks the crystal lattice and overcomes the steric hindrance, making the NCO group accessible.
-
-
Combination:
-
Slowly add the dissolved isocyanate solution to the Neutralization Solution (prepared in Phase 1).
-
Ratio: Use at least 10 volumes of neutralizer for every 1 volume of isocyanate solution.
-
-
Agitation & Venting:
-
Stir or swirl the mixture.
-
Do NOT seal the container. CO₂ gas will evolve.
-
Leave the container loosely covered (e.g., with a funnel or loose cap) in the back of the fume hood.
-
-
Incubation:
-
Allow to stand for 72 hours .
-
Note: Standard protocols suggest 48 hours. We extend to 72 hours specifically for this compound due to the 2,6-dimethyl steric hindrance.
-
-
Validation (The "Senior Scientist" Check):
-
Before declaring the waste "safe," verify deactivation.
-
IR Spectroscopy: Take a drop of the organic layer. Check for the disappearance of the strong isocyanate peak at ~2270 cm⁻¹ . If the peak remains, add more neutralizer and wait 24 hours.
-
-
Final Disposal:
-
Once deactivated, the mixture can be consolidated into the appropriate hazardous waste stream (e.g., "Basic Organic Waste" or "Flammable Solvents").
-
Labeling: Even after deactivation, label the waste container with the parent constituents (e.g., "Deactivated Isocyanates, Ethanol, Ammonia").
-
Part 4: Visualizing the Workflow
The following logic flow ensures no critical safety steps are missed during the disposal process.
Figure 1: Decision matrix for the safe deactivation of sterically hindered isocyanates.
Part 5: Regulatory & Waste Management (RCRA)
Failure to deactivate leads to complex regulatory burdens.
-
Waste Classification: If discarded pure, isocyanates are often considered Reactive (D003) due to water reactivity.
-
Empty Containers:
-
Containers that held this isocyanate are considered "RCRA Empty" only after triple rinsing with a solvent capable of dissolving the residue.
-
Best Practice: Rinse the empty bottle with the Neutralization Cocktail (Method A) and collect the rinsate as hazardous waste. Deface the label and dispose of the glass/plastic as standard trash only after this rinse.
-
Table 2: Waste Profile Summary
| Parameter | Specification |
| RCRA Status | Hazardous (Reactive/Toxic) if untreated. |
| Waste Stream | Organic Solvents (after deactivation). |
| Container | Vented caps recommended during initial accumulation. |
| Incompatibility | Acids, Alcohols (uncontrolled), Amines, Water (uncontrolled). |
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[3] [Link]
-
Thermo Fisher Scientific. (2021).[4] Safety Data Sheet: this compound. Fisher Scientific.[4] ]">https://www.fishersci.com[4]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates. United States Department of Labor. [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]
Sources
Personal protective equipment for handling 4-Bromo-2,6-dimethylphenyl isocyanate
CAS: 77159-76-3 | Formula: C9H8BrNO | State: Solid (mp 62-64°C)
Executive Summary: The Sensitization Threshold
To the Researcher: You are likely utilizing this compound as a sterically hindered electrophile in Suzuki-Miyaura cross-coupling precursors or urea derivative synthesis. While its solid state (melting point 62-64°C) reduces vapor pressure compared to liquid isocyanates like PhNCO, it presents a deceptive safety profile.
The Core Risk is not acute toxicity; it is irreversible respiratory sensitization. Isocyanates possess the ability to haptenize native proteins. Once inhaled or absorbed through the skin, the isocyanate moiety reacts with nucleophilic groups (e.g., -NH2, -SH) on biological macromolecules, creating an antigen that the immune system may permanently identify as a threat. Subsequent exposure to even trace amounts (ppb level) can trigger life-threatening anaphylaxis.
Operational Directive: Treat this compound as a "zero-exposure" agent. Your PPE and engineering controls must form a redundant, self-validating barrier.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. The lipophilic nature of the aromatic ring combined with the reactivity of the isocyanate group allows this compound to permeate standard nitrile gloves rapidly when in solution.
Glove Selection: The Permeation Hierarchy
Data synthesized from Ansell and OSHA permeation guides for aromatic isocyanates.
| State of Matter | Primary Barrier | Secondary Barrier | Rationale |
| Solid / Powder | Nitrile (5 mil) | Nitrile (5 mil) | Double-gloving provides sufficient protection against dry particulates. The outer glove is sacrificial and must be changed immediately upon visible contamination. |
| In Solution (DCM, THF) | Silver Shield / Laminate | Nitrile (Outer) | CRITICAL: Standard nitrile degrades rapidly in organic solvents, acting as a carrier for the isocyanate to reach the skin. Laminate liners are chemically impervious to isocyanates. |
| Spill Cleanup | Butyl Rubber | None | Butyl rubber offers the highest breakthrough time (>480 min) for isocyanates and the solvents (e.g., acetone) used in cleanup. |
Respiratory Protection[1][2][3][4][5]
-
Primary Control: All operations must occur within a certified chemical fume hood (Face velocity: 100 fpm).
-
Secondary Control (Spill/Emergency): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.
-
Note: N95 masks are ineffective against isocyanate vapors generated during exothermic reactions or quenching.
-
Visualizing the PPE Decision Logic
The following diagram illustrates the decision pathway for selecting the correct PPE based on the experimental phase.
Caption: PPE selection logic based on the physical state of the isocyanate to prevent dermal sensitization.
Operational Protocols: A Self-Validating System
A. Weighing and Transfer (Solid Phase)
The Hazard: Static electricity can cause the light powder to disperse, contaminating the balance and the user's cuffs.
-
Engineering Control: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" with HEPA filtration.
-
Static Mitigation: Use an anti-static gun on the spatula and weigh paper before handling.
-
The "Clean-Hand/Dirty-Hand" Technique:
-
Left hand (Dirty): Manipulates the chemical container.
-
Right hand (Clean): Touches the balance doors and spatula handle.
-
Validation: Wipe the balance area with a white ChemWipe moistened with methanol after use. If the wipe turns pink/red (using a specific isocyanate spot-test reagent like Swype™), contamination occurred.[1][2]
-
B. Reaction Setup (Solution Phase)
The Hazard: Moisture intrusion converts the isocyanate to the corresponding aniline (4-Bromo-2,6-dimethylaniline), liberating CO2 which can over-pressurize sealed vessels.
-
Vessel: Flame-dried glassware under inert atmosphere (Argon/Nitrogen).
-
Solvent: Anhydrous solvents are mandatory.
-
Quenching (The Critical Step): NEVER discard unreacted isocyanate directly into waste.
-
Protocol: Stir the reaction mixture with a 10% Methanol solution for 30 minutes. This converts the reactive isocyanate into a stable methyl carbamate.
-
Verification: Take a TLC aliquot. The isocyanate spot (usually high Rf) should disappear, replaced by the carbamate or urea derivative.
-
Emergency & Decontamination Procedures
The Decontamination Solution (Decon-Sol)
Water alone is ineffective due to the hydrophobicity of the aromatic ring. You must use a surfactant-aided nucleophilic mixture to break down the isocyanate.
Preparation of Decon-Sol (Prepare Fresh):
-
90% Water[3]
-
8% Concentrated Ammonia ( Ammonium Hydroxide)
-
2% Liquid Detergent (Surfactant)
Mechanism: The surfactant solubilizes the isocyanate; the ammonia provides a potent nucleophile to rapidly convert the isocyanate to a harmless urea derivative.
Spill Cleanup Workflow
If a spill occurs outside the hood, evacuate the immediate area. Don full PPE (including respirator) before re-entering.
Caption: Step-by-step decontamination workflow ensuring neutralization before disposal.
Waste Disposal[5][8][9][10]
-
Labeling: Clearly label waste as "Contains Isocyanates" or "Quenched Isocyanates."
-
Venting: Do NOT screw the cap of the waste container on tightly immediately after adding Decon-Sol. The neutralization releases CO2 gas. Leave the cap loose for 24-48 hours in the back of the fume hood to prevent container rupture.
References
-
Occupational Safety and Health Administration (OSHA). (2013). Isocyanates: Safety and Health Topics. United States Department of Labor.[4] Retrieved January 28, 2026, from [Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. (2014). Preventing Asthma and Death from Isocyanate Exposure. Retrieved January 28, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
